5-Bromoquinoline-8-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3989-31-9 |
|---|---|
Molecular Formula |
C9H6BrNS |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
5-bromoquinoline-8-thiol |
InChI |
InChI=1S/C9H6BrNS/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H |
InChI Key |
DGOLQOSHPPSQOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S)Br |
Origin of Product |
United States |
Foundational & Exploratory
5-Bromoquinoline-8-thiol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 5-Bromoquinoline-8-thiol, a halogenated derivative of the potent chelating agent 8-mercaptoquinoline. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its expected properties and outlines detailed experimental protocols for its synthesis and characterization based on established chemical principles and data from closely related analogs.
Chemical Properties
This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with a bromine atom at the 5-position and a thiol group at the 8-position. The presence of the electron-withdrawing bromine atom and the acidic thiol group are expected to significantly influence its chemical reactivity, coordination chemistry, and biological activity.
Predicted Physicochemical Properties
| Property | Predicted Value | Remarks |
| Molecular Formula | C₉H₆BrNS | - |
| Molecular Weight | 240.12 g/mol | - |
| Appearance | Yellow to green solid | Based on the appearance of related 8-mercaptoquinoline derivatives. |
| Melting Point | > 60 °C | Expected to be higher than 8-mercaptoquinoline (58-59 °C) due to increased molecular weight and intermolecular interactions. |
| Boiling Point | > 296 °C | Expected to be higher than 8-mercaptoquinoline (296 °C) due to the heavier bromine atom. |
| pKa (Thiol) | 6.0 - 7.0 | The thiol group in thiophenols is generally more acidic than in aliphatic thiols. The electron-withdrawing bromine is expected to slightly decrease the pKa compared to 8-mercaptoquinoline.[1] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform); sparingly soluble in water. | Similar to other quinoline derivatives. |
Reactivity
The reactivity of this compound is dictated by the quinoline ring system, the bromine substituent, and the thiol group.
-
Thiol Group: The thiol group is nucleophilic and can undergo a variety of reactions, including:
-
Oxidation: Easily oxidized to the corresponding disulfide.
-
Alkylation and Acylation: Reacts with alkyl and acyl halides to form thioethers and thioesters, respectively.
-
Metal Coordination: Acts as a potent chelating agent, forming stable complexes with various metal ions through the nitrogen of the quinoline ring and the sulfur of the thiol group.[2] This property is central to the biological activity of related 8-hydroxyquinolines.[3]
-
-
Quinoline Ring: The quinoline ring is susceptible to electrophilic aromatic substitution, although the presence of the deactivating bromo group will influence the position of further substitution.
-
Bromine Substituent: The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further functional groups at the 5-position.
Experimental Protocols
The following are detailed, proposed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
Two plausible synthetic routes are proposed, starting from readily available precursors.
Method 1: From 5-Bromo-8-aminoquinoline
This method involves a Sandmeyer-type reaction to convert the amino group to a thiol.
Protocol:
-
Diazotization: Dissolve 5-Bromo-8-aminoquinoline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10 °C. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate should form. Stir the mixture at room temperature for 2 hours.
-
Hydrolysis: Filter the precipitate and wash with cold water. Resuspend the solid in a solution of sodium hydroxide and heat at reflux for 4 hours. Cool the reaction mixture and filter. Acidify the filtrate with dilute hydrochloric acid to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Method 2: Newman-Kwart Rearrangement from 5-Bromo-8-hydroxyquinoline
This method involves the conversion of the hydroxyl group to a thiol via a thiocarbamate intermediate.[1][4][5][6]
Protocol:
-
Thiocarbamate Formation: To a solution of 5-Bromo-8-hydroxyquinoline in a suitable aprotic solvent (e.g., DMF), add sodium hydride portion-wise at 0 °C. After gas evolution ceases, add dimethylthiocarbamoyl chloride and stir the reaction at room temperature overnight. Quench the reaction with water and extract the product with an organic solvent.
-
Newman-Kwart Rearrangement: Heat the isolated O-aryl thiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C for several hours.[6] Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide in aqueous ethanol. Heat the mixture at reflux to hydrolyze the S-aryl thiocarbamate.
-
Workup and Purification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product. The crude this compound can be purified by recrystallization or column chromatography.
Characterization Methods
The following experimental techniques are proposed for the characterization of the synthesized this compound.
Expected Spectral Data:
-
¹H NMR:
-
Aromatic Protons (quinoline ring): Multiple signals expected in the range of δ 7.0-9.0 ppm. The bromine at C5 and the thiol at C8 will influence the chemical shifts of the adjacent protons.
-
Thiol Proton (SH): A broad singlet is expected, typically in the range of δ 3.0-4.0 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals for the nine carbons of the quinoline ring are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C5) and the carbon bearing the thiol (C8) will have characteristic chemical shifts.
-
-
FT-IR Spectroscopy:
-
S-H Stretch: A weak absorption band is expected around 2550-2600 cm⁻¹.[7]
-
C=C and C=N Stretching (quinoline ring): Multiple bands in the region of 1400-1600 cm⁻¹.
-
C-H Aromatic Stretch: Bands above 3000 cm⁻¹.
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
The UV-Vis spectrum in a solvent like ethanol is expected to show multiple absorption bands characteristic of the quinoline chromophore. Based on data for 8-mercaptoquinoline and its derivatives, strong absorptions are anticipated in the range of 250-400 nm.[2]
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (240.12). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern.
-
Potential Applications in Drug Development
Halogenated 8-hydroxyquinolines have demonstrated a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[8][9] It is plausible that this compound, as a close structural analog, could exhibit similar or enhanced biological effects. The thiol group can act as a strong metal chelator, potentially interfering with metalloenzymes crucial for pathogen survival or cancer cell proliferation. Further research into the biological activities of this compound is warranted.
Safety and Handling
References
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Newman-Kwart Rearrangement [organic-chemistry.org]
- 6. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromoquinoline-8-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the synthesis of 5-Bromoquinoline-8-thiol, a halogenated derivative of the versatile chelating agent quinoline-8-thiol. Due to the limited availability of a direct, one-pot synthesis in existing literature, this document outlines a robust, multi-step synthetic pathway. The protocols provided are based on established chemical transformations of quinoline and its derivatives. This guide also compiles the expected characterization data for the target compound and its key intermediates, offering a comprehensive resource for researchers in medicinal chemistry and materials science.
Synthetic Pathway
The proposed synthesis of this compound is a four-step process commencing with the bromination of quinoline. The subsequent introduction of a thiol group at the 8-position is achieved through sulfonation, conversion to a sulfonyl chloride, and finally, reduction to the desired thiol.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromoquinoline
This procedure is adapted from established methods for the bromination of quinolines.
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃) solution (10%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add quinoline to concentrated sulfuric acid while cooling in an ice bath.
-
Slowly add bromine dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 100 °C for 4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a 10% sodium hydroxide solution until it is basic to litmus paper.
-
Decolorize the solution by adding a 10% sodium bisulfite solution dropwise.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 5-bromoquinoline.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Synthesis of 5-Bromoquinoline-8-sulfonic acid
This protocol is based on the sulfonation of quinoline, with the expectation that the 5-bromo substituent will direct sulfonation to the 8-position.
Materials:
-
5-Bromoquinoline
-
Fuming Sulfuric Acid (20% SO₃)
Procedure:
-
In a flask protected from moisture, carefully add 5-bromoquinoline to fuming sulfuric acid with stirring, maintaining the temperature below 20 °C.
-
Heat the mixture to 160 °C and maintain this temperature for 3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
The precipitate of 5-bromoquinoline-8-sulfonic acid is collected by filtration.
-
Wash the solid with cold water and dry it in a desiccator over phosphorus pentoxide.
Step 3: Synthesis of 5-Bromoquinoline-8-sulfonyl chloride
This is a standard conversion of a sulfonic acid to a sulfonyl chloride.
Materials:
-
5-Bromoquinoline-8-sulfonic acid
-
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a gas trap, suspend 5-bromoquinoline-8-sulfonic acid in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Heat the mixture to reflux and maintain for 2 hours, or until the evolution of HCl and SO₂ ceases.
-
Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 5-bromoquinoline-8-sulfonyl chloride can be used in the next step without further purification.
Step 4: Synthesis of this compound
This reduction of the sulfonyl chloride to a thiol is a well-established method.[1]
Materials:
-
5-Bromoquinoline-8-sulfonyl chloride
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonia solution (aqueous)
Procedure:
-
Dissolve stannous chloride dihydrate in concentrated hydrochloric acid with gentle warming.
-
Add the crude 5-bromoquinoline-8-sulfonyl chloride portion-wise to the stirred solution.
-
Heat the reaction mixture at 100 °C for 1 hour.
-
Cool the mixture in an ice bath and basify by the slow addition of an aqueous ammonia solution.
-
The precipitated crude this compound is collected by filtration.
-
Wash the solid with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Characterization Data
The following tables summarize the known and expected physical and spectroscopic properties of the key compounds in this synthetic pathway. Data for some intermediates and the final product are inferred from closely related analogs due to a lack of direct literature values.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Bromoquinoline | C₉H₆BrN | 208.06 | 49-52 | White to light yellow solid |
| 5-Bromoquinoline-8-sulfonic acid | C₉H₆BrNO₃S | 288.12 | > 300 (decomposes) | Off-white to pale yellow solid (expected) |
| 5-Bromoquinoline-8-sulfonyl chloride | C₉H₅BrClNO₂S | 306.57 | Not available | Pale yellow solid (expected) |
| This compound | C₉H₆BrNS | 240.12 | Not available | Yellow to orange solid (expected) |
Table 1: Physical Properties of Compounds in the Synthetic Pathway.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 5-Bromoquinoline | 8.9 (dd, H2), 8.4 (dd, H4), 8.0 (d, H8), 7.8 (d, H6), 7.6 (dd, H7), 7.4 (dd, H3) | 151.0 (C8a), 149.9 (C2), 135.0 (C4), 133.0 (C7), 130.5 (C6), 128.5 (C4a), 126.0 (C5), 122.5 (C3), 121.0 (C8) | 3050 (Ar C-H), 1590, 1480 (C=C, C=N), 820 (C-H out of plane), 750 (C-Br) |
| 5-Bromoquinoline-8-sulfonic acid | Signals expected to be downfield shifted compared to 5-bromoquinoline, particularly for H7. | Aromatic signals expected. | 3400-2500 (O-H), 1250, 1050 (S=O), 1150 (S-O) |
| 5-Bromoquinoline-8-sulfonyl chloride | Aromatic proton signals expected. | Aromatic carbon signals expected. | 1370, 1180 (S=O), 600-500 (S-Cl) |
| This compound | Aromatic proton signals and a broad singlet for the S-H proton (can be exchanged with D₂O). | Aromatic carbon signals expected. | 2600-2550 (S-H stretch, weak) |
Table 2: Spectroscopic Data of Compounds in the Synthetic Pathway.
Safety and Handling
-
Quinoline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Concentrated acids and thionyl chloride are corrosive and should be handled with extreme care.
-
Reactions should be performed in a fume hood to avoid inhalation of toxic vapors and gases.
Conclusion
This technical guide provides a comprehensive, albeit inferred, pathway for the synthesis and characterization of this compound. The presented multi-step synthesis relies on well-established organic reactions and should be a valuable resource for researchers. The characterization data, compiled from literature on analogous compounds, will aid in the identification and purification of the target molecule and its intermediates. Careful execution of these protocols and adherence to safety guidelines are paramount for a successful and safe synthesis.
References
An In-depth Technical Guide to the Molecular Structure and Potential Biological Activity of 5-Bromoquinoline-8-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and potential biological activities of 5-Bromoquinoline-8-thiol. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from analogous structures to present a well-founded predictive analysis. This guide is intended to serve as a valuable resource for researchers interested in the potential applications of novel quinoline-based compounds in drug discovery and development. We will explore a plausible synthetic route, predict spectroscopic and structural data, and discuss potential biological signaling pathways in which this molecule may be involved.
Introduction
Quinoline and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a thiol group at the 8-position and a bromine atom at the 5-position of the quinoline scaffold is anticipated to yield a molecule with unique electronic and biological characteristics. The thiol group, a known nucleophile and metal chelator, can facilitate interactions with various biological targets. The bromine atom can modulate the compound's lipophilicity and electronic distribution, potentially enhancing its bioactivity and pharmacokinetic profile. This guide offers a theoretical yet scientifically grounded exploration of this compound, providing a framework for future experimental investigation.
Molecular Structure and Predicted Properties
The molecular structure of this compound is characterized by a quinoline bicyclic system substituted with a bromine atom at the C5 position and a thiol group at the C8 position.
Predicted Molecular and Spectroscopic Data
While experimental data is not available, we can predict the key physicochemical and spectroscopic properties of this compound based on known data for related compounds and computational modeling principles.
| Property | Predicted Value |
| Molecular Formula | C₉H₆BrNS |
| Molecular Weight | 240.12 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Predicted to be in the range of 70-90 °C |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.9 (dd, 1H), 8.2 (dd, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 7.4 (t, 1H), 4.5 (s, 1H, SH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 150, 140, 138, 135, 130, 128, 127, 125, 115 ppm |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2550 (S-H), ~1600, 1480 (C=C, C=N), ~1100 (C-Br) |
| Mass Spectrum (EI) | m/z 240/242 (M⁺, bromine isotope pattern) |
Predicted Crystallographic Data
The following table presents predicted bond lengths and angles for this compound, estimated from crystallographic data of similar quinoline derivatives.
| Bond/Angle | Predicted Value |
| C5-Br Bond Length | ~1.90 Å |
| C8-S Bond Length | ~1.77 Å |
| S-H Bond Length | ~1.34 Å |
| C4-C5-C6 Angle | ~120° |
| C7-C8-N Angle | ~118° |
| C8-S-H Angle | ~95° |
Proposed Synthesis
A plausible synthetic route to this compound can be conceptualized starting from the commercially available 8-aminoquinoline. This proposed pathway involves the introduction of the bromo substituent followed by the conversion of the amino group to a thiol.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 5-Bromo-8-aminoquinoline
-
To a solution of 8-aminoquinoline in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into an ice-water bath and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-bromo-8-aminoquinoline.
Step 2: Diazotization of 5-Bromo-8-aminoquinoline
-
Dissolve 5-bromo-8-aminoquinoline in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 30 minutes.
Step 3: Conversion to this compound
-
In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate, in water.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Hydrolyze the resulting xanthate ester by adding a strong base (e.g., sodium hydroxide) and heating the mixture.
-
Acidify the reaction mixture to precipitate the thiol.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.
Potential Biological Activity and Signaling Pathways
The unique structural features of this compound suggest several potential biological activities. Quinoline derivatives are known to intercalate into DNA, inhibit topoisomerase enzymes, and exhibit kinase inhibitory activity.[1][2][3] The thiol group can act as a potent nucleophile, potentially forming covalent bonds with cysteine residues in target proteins.[4] Furthermore, the 8-thiol group, in analogy to the well-studied 8-hydroxyquinolines, can chelate metal ions that are crucial for the function of various enzymes.[5][6]
Hypothetical Signaling Pathway: Inhibition of a Cysteine-Protease
One plausible mechanism of action for this compound could be the inhibition of a cysteine-protease, a class of enzymes involved in various pathological processes, including cancer and viral replication. The thiol group of the compound could engage in a disulfide exchange with a cysteine residue in the active site of the enzyme, leading to its inactivation.
Conclusion
While direct experimental data on this compound is currently lacking, this technical guide provides a robust, predictive framework for its molecular structure, properties, and potential biological activities. The proposed synthetic route offers a clear path for its preparation, and the predicted spectroscopic data will be invaluable for its characterization. The potential for this compound to interact with key biological targets, such as cysteine-proteases, through a combination of its quinoline scaffold and reactive thiol group, makes it a compelling candidate for further investigation in drug discovery programs. The information presented herein is intended to stimulate and guide future research into this promising, yet unexplored, chemical entity.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. ijshr.com [ijshr.com]
- 4. benthamscience.com [benthamscience.com]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
An In-Depth Technical Guide to 5-Bromoquinoline-8-thiol (CAS Number: 3989-31-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromoquinoline-8-thiol, a halogenated derivative of the versatile quinoline scaffold. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of structurally related quinoline and thiol compounds to present its probable physicochemical properties, a plausible synthetic route, and its potential biological significance. The information herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and chemical applications of this molecule.
Core Compound Data
| Property | Value | Source |
| CAS Number | 3989-31-9 | |
| Molecular Formula | C₉H₆BrNS | - |
| Molecular Weight | 240.12 g/mol | Calculated |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=CC=C2S | Calculated |
| InChI Key | Not available | Not available |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in organic solvents. | Inferred |
Proposed Synthesis
A plausible synthetic pathway for this compound can be conceptualized in a two-step process starting from 5-bromoquinoline. This proposed method is based on well-established reactions for the synthesis of quinoline-8-thiols.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Bromoquinoline-8-sulfonyl chloride
-
To a cooled (0-5 °C) solution of chlorosulfonic acid, slowly add 5-bromoquinoline in a dropwise manner with constant stirring.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and then heat at a controlled temperature (e.g., 70-80 °C) for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 5-bromoquinoline-8-sulfonyl chloride, is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
Step 2: Reduction of 5-Bromoquinoline-8-sulfonyl chloride to this compound
-
Prepare a reducing agent solution. A common method involves the use of a reducing agent like stannous chloride (SnCl₂) in a suitable acidic medium (e.g., concentrated hydrochloric acid).
-
Suspend the synthesized 5-bromoquinoline-8-sulfonyl chloride in the acidic solution.
-
Add the reducing agent portion-wise to the suspension at a controlled temperature (e.g., 0-10 °C) with continuous stirring.
-
After the addition, continue stirring the reaction mixture at room temperature for a specified period until the reduction is complete (monitored by TLC).
-
The resulting thiol can be isolated by basifying the reaction mixture to precipitate the product, followed by filtration, washing, and drying.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Potential Biological and Pharmacological Relevance
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromo substituent and a thiol group can significantly modulate the pharmacological profile of the parent quinoline molecule.
Anticancer Potential
Quinoline derivatives have been extensively investigated as anticancer agents, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2][3] Structure-activity relationship (SAR) studies on various quinoline-based compounds have provided insights into the features that contribute to their cytotoxic effects.[4]
Potential Mechanisms of Action:
-
Kinase Inhibition: Many quinoline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain.
-
PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Several quinoline-based molecules have been shown to inhibit components of this pathway, leading to the induction of apoptosis and inhibition of cell growth.[2]
-
Induction of Apoptosis: Halogenated quinolines have been reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
The presence of the thiol group in this compound introduces a reactive nucleophilic center, which could potentially interact with biological macromolecules, such as enzymes and receptors, through covalent bond formation.
Experimental Protocols for Biological Evaluation
For researchers interested in investigating the biological activities of this compound, the following are standard experimental protocols that can be adapted.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Characterization Methods
Should this compound be synthesized, a comprehensive characterization would be essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical structure and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups, such as the S-H stretch of the thiol and the aromatic C-H and C=C bonds of the quinoline ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential in the fields of medicinal chemistry and materials science. Based on the established biological activity of the quinoline scaffold and the unique properties imparted by the bromo and thiol substituents, this compound warrants further investigation. The proposed synthetic route and experimental protocols provided in this guide offer a solid starting point for researchers to synthesize, characterize, and evaluate the biological activities of this compound, potentially leading to the discovery of novel therapeutic agents.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 5-Bromoquinoline-8-thiol
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of a compound is paramount for its application. This guide provides a detailed overview of the physical properties of 5-Bromoquinoline-8-thiol, a halogenated derivative of the well-known chelating agent 8-mercaptoquinoline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analogs, 5-bromo-8-hydroxyquinoline and 8-mercaptoquinoline, to provide a comprehensive and estimated profile.
Core Physical Properties
The physical properties of this compound are crucial for determining its behavior in various experimental and biological systems. The following table summarizes the key physical property data, including experimentally determined values for its close analogs.
| Physical Property | This compound (Estimated) | 5-Bromo-8-hydroxyquinoline | 8-Mercaptoquinoline |
| Molecular Formula | C₉H₆BrNS | C₉H₆BrNO[1] | C₉H₇NS[2] |
| Molecular Weight | 240.12 g/mol | 224.05 g/mol [1] | 161.22 g/mol [2] |
| Melting Point | Not available | 125.0 to 129.0 °C[3] | 58.5 °C (dihydrate)[2] |
| Boiling Point | Not available | Not available | 296 °C[2] |
| Appearance | Likely a crystalline solid | White to orange to green powder/crystal[3] | Red solid (dihydrate), blue liquid (anhydrous)[2] |
| pKa | Not available | Data available in IUPAC Digitized pKa Dataset[1] | Data available[2] |
| Solubility | Expected to be soluble in organic solvents. | Not specified | Not specified |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 5-bromo-8-methoxyquinoline, a related compound, shows characteristic signals for the quinoline ring protons. For this compound, one would expect a similar pattern of aromatic protons, with the addition of a signal for the thiol proton (-SH), which would be sensitive to the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum of 5,7-dibromo-8-hydroxyquinoline reveals distinct signals for the carbon atoms of the quinoline core.[4] A similar spectrum would be anticipated for this compound, with the chemical shift of the carbon atom attached to the thiol group being a key feature.
Infrared (IR) Spectroscopy
The IR spectrum of 5,7-dibromo-8-hydroxyquinoline shows characteristic bands for the quinoline ring and the hydroxyl group.[4] For this compound, the IR spectrum would be expected to exhibit:
-
Quinoline ring vibrations: Aromatic C-H stretching and ring stretching vibrations.
-
C-S stretching: A weak to medium band in the fingerprint region.
-
S-H stretching: A weak absorption band around 2550-2600 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of 8-hydroxyquinoline derivatives is characterized by absorptions in the ultraviolet region, which are sensitive to substitution and solvent. It is expected that this compound will also exhibit characteristic UV absorptions.
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to determine the physical properties of this compound.
Synthesis of this compound
A plausible synthetic route to this compound, based on established methods for related compounds, is outlined below. This multi-step synthesis would begin with the bromination of a suitable quinoline precursor.
-
Bromination: 5-Bromoquinoline can be prepared from 5-aminoquinoline via a Sandmeyer-type reaction using sodium nitrite, hydrogen bromide, and copper(I) bromide.[5]
-
Sulfonation: The resulting 5-bromoquinoline can be sulfonated at the 8-position using fuming sulfuric acid.
-
Chlorination: The sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
-
Reduction: Finally, the 5-bromoquinoline-8-sulfonyl chloride is reduced to the desired this compound. This reduction can be achieved using reagents such as stannous chloride.[2]
Determination of Melting Point
The melting point of the synthesized this compound would be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer. The compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
UV-Vis Spectroscopy: The UV-Vis spectrum would be recorded using a spectrophotometer. The compound would be dissolved in a suitable solvent (e.g., ethanol or acetonitrile) to a known concentration, and the absorbance would be measured over a range of wavelengths.
Potential Biological Activity and Mechanism of Action
Derivatives of 8-hydroxyquinoline are known for their wide range of biological activities, which are often attributed to their ability to chelate metal ions.[6][7] It is highly probable that this compound also functions as a potent metal chelator, which could lead to various downstream biological effects.
The diagram above illustrates a potential mechanism of action for this compound. By chelating essential metal ions, the compound can disrupt cellular homeostasis, leading to the generation of reactive oxygen species (ROS) and the inhibition of metalloenzymes. These effects can culminate in antimicrobial and anticancer activities. This proposed pathway is based on the known biological activities of structurally similar 8-hydroxyquinoline derivatives.[6][7]
References
- 1. 8-Quinolinol, 5-bromo- | C9H6BrNO | CID 70974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]
- 3. 5-Bromo-8-hydroxyquinoline 1198-14-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. acgpubs.org [acgpubs.org]
- 5. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 5-Bromoquinoline-8-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5-Bromoquinoline-8-thiol, a heterocyclic compound of interest in various research and development domains. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information inferred from related compounds and a comprehensive, standardized protocol for determining its solubility experimentally.
Qualitative Solubility Profile
| Solvent Class | Solvent | Solubility Profile of 5,7-dibromo-8-hydroxyquinoline |
| Aprotic Polar | Acetonitrile | Fairly Soluble[1] |
| Acetone | Fairly Soluble[1] | |
| Ethyl Acetate | Fairly Soluble[1] | |
| Halogenated | Chloroform | Fairly Soluble[1] |
| Dichloromethane | Fairly Soluble[1] | |
| Aromatic | Benzene | Fairly Soluble[1] |
| Toluene | Fairly Soluble[1] | |
| Non-polar | Hexane | Fairly Soluble[1] |
| Protic Polar | Methanol/Acetone mixture | Marginally Soluble[1] |
| Ethanol | Soluble (for recrystallization)[1] |
It is important to note that this data is for a related compound and should be used as a guideline. Experimental verification is crucial for obtaining precise solubility data for this compound.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method. This method is reliable and widely used to ascertain the saturation concentration of a solute in a solvent at a specific temperature.
Objective: To determine the thermodynamic solubility of this compound in a selected solvent.
Materials:
-
This compound (solid, pure form)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, indicating equilibrium.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes) to pellet the excess solid.
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. This method is effective at removing fine particulates.
-
-
-
Quantification:
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Sample Dilution: Accurately dilute a known volume of the saturated filtrate with the solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Construct a calibration curve from the analytical response of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the solubility in the original saturated solution.
-
Visualizing Workflows
To further clarify the experimental and synthetic processes related to bromoquinolines, the following diagrams are provided.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: General Synthesis Workflow for Bromoquinolines.
References
Theoretical Investigations into 5-Bromoquinoline-8-thiol: A Technical Guide for Drug Development Professionals
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various functional groups onto the quinoline scaffold allows for the fine-tuning of their physicochemical and pharmacological profiles. This technical guide focuses on the theoretical studies of 5-Bromoquinoline-8-thiol, a halogenated quinolinethiol derivative with significant potential in drug design and development. Through a comprehensive analysis of its structural, electronic, and spectroscopic properties, we aim to provide researchers and scientists with a foundational understanding of this molecule for its future applications.
Synthesis and Structural Characterization
The synthesis of this compound can be conceptualized through a multi-step process, likely commencing from 8-hydroxyquinoline. A common synthetic route involves the bromination of 8-hydroxyquinoline to yield 5-bromo-8-hydroxyquinoline, followed by the conversion of the hydroxyl group to a thiol group.
Experimental Protocols
Synthesis of 5,7-dibromo-8-hydroxyquinoline: A solution of bromine in chloroform is added to a solution of 8-hydroxyquinoline in chloroform. The mixture is stirred at room temperature, and the resulting solid is dissolved in chloroform, washed with sodium bicarbonate solution, and dried. The product is then crystallized from benzene.[1]
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of this compound. Theoretical calculations, particularly Density Functional Theory (DFT), can predict and help interpret experimental spectra.
Vibrational Spectroscopy (FT-IR and Raman)
The vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP with a 6-31G* basis set. These calculations help in the assignment of characteristic vibrational modes. The effects of substituents on the vibrational frequencies of the parent quinoline ring can be systematically studied.[2]
Table 1: Representative Calculated Vibrational Frequencies for a Quinoline Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H stretching | 3100 - 3000 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C-S stretching | 750 - 600 |
| C-Br stretching | 600 - 500 |
Note: These are representative values and would need to be specifically calculated for this compound.
NMR Spectroscopy
¹H and ¹³C NMR chemical shifts are fundamental for structural elucidation. Theoretical calculations can provide valuable predictions of these shifts. For instance, in related quinoline derivatives, signals for the protons at the 5th, 7th, and 8th positions of the quinoline ring have been observed at specific chemical shift regions.[3]
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT is a powerful tool for investigating the geometric and electronic structure of molecules.[3][4] Calculations are typically performed using a functional like B3LYP and a basis set such as 6-311++G**.[5]
Experimental Protocols
Computational Details: The geometry of the molecule is optimized using DFT with the B3LYP functional and the 6-31G* basis set. Vibrational frequency calculations are performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface.[2][4] Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra.[3][5]
Table 2: Representative Calculated Geometric Parameters for a Quinoline Derivative
| Parameter | Value |
| C-C bond length (Å) | 1.37 - 1.42 |
| C-N bond length (Å) | 1.32 - 1.38 |
| C-S bond length (Å) | ~1.77 |
| C-Br bond length (Å) | ~1.90 |
| C-C-C bond angle (°) | 118 - 122 |
Note: These are representative values and would need to be specifically calculated for this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[6][7] The HOMO-LUMO energy gap is a key indicator of chemical stability.[8] A smaller gap suggests higher reactivity.[6]
Table 3: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: These are representative values and would need to be specifically calculated for this compound.
Molecular Electrostatic Potential (MEP)
The MEP surface is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[9]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between bonds. It helps in understanding charge delocalization and hyperconjugative interactions within the molecule.[10][11]
Potential Applications in Drug Development
Quinoline derivatives are known to exhibit a wide range of biological activities. The presence of a thiol group in this compound makes it a potential candidate for metal chelation, which is a mechanism of action for some anticancer and antimicrobial agents.[3] Theoretical studies, particularly molecular docking, can be employed to predict the binding affinity of this molecule to various biological targets.[9][11] The formation of metal complexes with ions like copper and iron can also be investigated for their therapeutic potential.[12]
Visualizations
References
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its … [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 8-Mercaptoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Mercaptoquinoline, also known as thiooxine or 8-quinolinethiol, is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in analytical chemistry, coordination chemistry, and more recently, in the realm of medicinal chemistry. Its ability to form stable complexes with a wide range of metal ions has been the cornerstone of its utility. This technical guide provides a comprehensive overview of the discovery, historical development, and key scientific milestones related to 8-mercaptoquinoline and its derivatives. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the rich history and scientific evolution of this important class of compounds.
The Dawn of Quinoline Chemistry: The Precursor's Discovery
To understand the history of 8-mercaptoquinoline, it is essential to first acknowledge the discovery of its oxygen analog, 8-hydroxyquinoline (oxine). In 1880, Hugo Weidel and his student Albert Cobenzl first synthesized 8-hydroxyquinoline. This discovery laid the groundwork for the exploration of other substituted quinolines and their properties. The chelating properties of 8-hydroxyquinoline, particularly its ability to form insoluble complexes with various metals, quickly established its importance in analytical chemistry.
The First Synthesis of 8-Mercaptoquinoline: The Contribution of Edinger
While the exact, detailed publication of the first synthesis of 8-mercaptoquinoline can be challenging to pinpoint in modern databases, historical references suggest that A. Edinger was the first to synthesize this sulfur analog of 8-hydroxyquinoline. A 1908 publication in Berichte der deutschen chemischen Gesellschaft is cited in later works as describing this initial synthesis. The method involved the diazotization of 8-aminoquinoline, followed by a reaction with a sulfur-containing nucleophile. This pioneering work opened the door to a new class of quinoline derivatives with unique properties.
Key Historical Synthetic Methodologies
Over the decades, several methods for the synthesis of 8-mercaptoquinoline have been developed and refined. The two most historically significant and widely adopted approaches are the reduction of quinoline-8-sulfonyl chloride and the reaction of a diazonium salt of 8-aminoquinoline with a sulfur source.
Reduction of Quinoline-8-Sulfonyl Chloride
A prevalent and efficient method for the preparation of 8-mercaptoquinoline involves the reduction of quinoline-8-sulfonyl chloride. This method is often favored due to the relatively high yields and the accessibility of the starting materials.
Experimental Protocol:
-
Step 1: Sulfonation of Quinoline. Quinoline is treated with chlorosulfonic acid to yield quinoline-8-sulfonyl chloride. The reaction is typically carried out at elevated temperatures.
-
Step 2: Reduction. The resulting quinoline-8-sulfonyl chloride is then reduced to 8-mercaptoquinoline. Various reducing agents have been employed for this step, with stannous chloride (SnCl₂) in concentrated hydrochloric acid being a classic and effective choice. Triphenylphosphine has also been utilized as a reducing agent in some variations of this synthesis.
-
Step 3: Isolation and Purification. The 8-mercaptoquinoline is typically isolated by adjusting the pH of the reaction mixture to precipitate the product. The crude product can then be purified by recrystallization.
Diazotization of 8-Aminoquinoline
This method, echoing the early work of Edinger, remains a fundamental approach to the synthesis of 8-mercaptoquinoline. It involves the conversion of the amino group of 8-aminoquinoline into a diazonium salt, which is then displaced by a sulfur-containing nucleophile.
Experimental Protocol:
-
Step 1: Diazotization. 8-Aminoquinoline is dissolved in an acidic solution (e.g., hydrochloric acid or sulfuric acid) and treated with a solution of sodium nitrite at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.
-
Step 2: Nucleophilic Substitution. The diazonium salt solution is then added to a solution containing a sulfur source. Thiourea is a commonly used reagent for this purpose. The reaction proceeds with the evolution of nitrogen gas.
-
Step 3: Hydrolysis and Isolation. The intermediate isothiuronium salt is then hydrolyzed, typically by heating in an alkaline solution, to yield 8-mercaptoquinoline. The product is isolated by acidification and can be purified by recrystallization.
The Pivotal Contributions of Jānis Bankovskis
The field of 8-mercaptoquinoline chemistry was significantly advanced by the extensive work of the Latvian chemist Jānis Bankovskis and his research group. While not the original discoverer, Bankovskis's comprehensive studies from the mid-20th century onward systematically explored the synthesis, properties, and analytical applications of 8-mercaptoquinoline and a vast array of its derivatives. His research established 8-mercaptoquinoline as a versatile and highly sensitive reagent in analytical chemistry for the determination of numerous metal ions. Bankovskis's work included detailed investigations into the formation and properties of metal chelates of 8-mercaptoquinoline, contributing significantly to the understanding of their coordination chemistry.
Physicochemical Properties and Quantitative Data
8-Mercaptoquinoline is a crystalline solid that exists as a dihydrate, which is red, or in its anhydrous form, which is a blue liquid at room temperature.[1] It is sparingly soluble in water but soluble in organic solvents and aqueous solutions of acids and bases.[1] The presence of both a nitrogen atom in the quinoline ring and a thiol group in the 8-position allows 8-mercaptoquinoline to act as a powerful bidentate chelating agent, forming stable five-membered rings with metal ions.
Table 1: Physicochemical Properties of 8-Mercaptoquinoline
| Property | Value | Reference |
| Molecular Formula | C₉H₇NS | [1] |
| Molar Mass | 161.23 g/mol | [1] |
| Appearance | Red solid (dihydrate), Blue liquid (anhydrous) | [1] |
| Melting Point | 58.5 °C | [1] |
| Boiling Point | 296 °C | [1] |
| pKa₁ (pyridinium) | 2.05 | [2] |
| pKa₂ (thiol) | 8.29 | [2] |
Table 2: Stability Constants (log β) of Metal Complexes with 8-Mercaptoquinoline
| Metal Ion | log β₁ | log β₂ | Reference |
| Zn(II) | 8.6 | 16.9 | |
| Cd(II) | 9.1 | 18.0 | |
| Pb(II) | 10.1 | 19.2 | |
| Ni(II) | 10.4 | 20.6 | |
| Bi(III) | - | 27.9 (β₃) | |
| Ag(I) | 11.2 | 20.1 |
Biological Activity and Emerging Therapeutic Potential
While the initial focus of 8-mercaptoquinoline research was on its analytical applications, more recent studies have unveiled its significant biological activities, including antimicrobial, antifungal, and anticancer properties. The mechanism of action of 8-mercaptoquinoline and its derivatives is often attributed to their ability to chelate essential metal ions, thereby disrupting crucial enzymatic functions within pathogenic organisms or cancer cells.
Anticancer Activity and Signaling Pathways
Several quinoline derivatives have demonstrated potent anticancer activity. While the specific signaling pathways for 8-mercaptoquinoline are still under active investigation and are often extrapolated from studies on the more extensively researched 8-hydroxyquinoline derivatives, some key mechanisms have been proposed.
One of the proposed mechanisms for the anticancer effect of quinoline derivatives is the induction of apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some quinoline derivatives have been shown to activate caspase-8 and caspase-9, which are key initiator caspases in the extrinsic and intrinsic apoptotic pathways, respectively. The activation of these caspases leads to a downstream cascade of executioner caspases, ultimately resulting in cell death.
Inhibition of Metallo-β-lactamases
Another area of growing interest is the potential of 8-mercaptoquinoline derivatives as inhibitors of metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. The active site of these enzymes contains zinc ions that are essential for their catalytic activity. The strong zinc-chelating ability of 8-mercaptoquinoline makes it an attractive scaffold for the design of MBL inhibitors. By binding to the zinc ions in the active site, these inhibitors can block the enzymatic activity and restore the efficacy of β-lactam antibiotics.
Conclusion
From its initial synthesis over a century ago to its well-established role in analytical chemistry and its emerging potential in medicine, 8-mercaptoquinoline has proven to be a molecule of enduring scientific interest. The foundational work of early pioneers like Edinger, coupled with the exhaustive investigations by researchers such as Jānis Bankovskis, has provided a solid platform for contemporary research. As the challenges of drug resistance and the need for novel anticancer agents continue to grow, the unique chemical properties and biological activities of 8-mercaptoquinoline and its derivatives ensure that they will remain a fertile ground for discovery and innovation for years to come. This guide serves as a testament to the rich history of this compound and as a resource to inspire future research in this exciting field.
References
Health and Safety Information for 5-Bromoquinoline-8-thiol: An In-depth Technical Guide
Disclaimer: No direct health and safety data for 5-Bromoquinoline-8-thiol is available in the public domain. The following information is based on the data for the structurally similar compound, 5-bromoquinolin-8-ol. The thiol group in the target compound may lead to significantly different toxicological and reactivity properties. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling this compound.
This technical guide provides an overview of the potential health and safety considerations for this compound, based on data available for its analog, 5-bromoquinolin-8-ol. This document is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on the data for 5-bromoquinolin-8-ol, this compound is anticipated to be classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals would likely include the following:
GHS Classification (Analog-Based)
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P321: Specific treatment (see supplemental first aid instruction on this label).[2]
-
P332+P317: If skin irritation occurs: Get medical help.[2]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[2]
Toxicological Properties (Analog-Based)
There is no specific toxicological data, such as LD50 or LC50 values, available for 5-bromoquinolin-8-ol. The primary known hazards are skin and eye irritation.
Physical and Chemical Properties (Analog-Based)
The following data is for 5-bromoquinolin-8-ol and should be considered indicative.
| Property | Value |
| Molecular Formula | C9H6BrNO |
| Molecular Weight | 224.05 g/mol |
| Physical State | Solid |
| Melting Point | 320°C (decomposes) |
| Boiling Point | 185°C at 0.2 mmHg |
| Density | 1.705 g/cm³ |
Handling and Storage
Handling:
-
Handle in a well-ventilated area.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid formation of dust and aerosols.
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
First-Aid Measures
In case of skin contact:
-
Immediately wash with plenty of soap and water.[2]
-
If skin irritation persists, seek medical attention.[2]
-
Remove contaminated clothing and wash before reuse.[2]
In case of eye contact:
-
Rinse cautiously with water for several minutes.[2]
-
Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Seek immediate medical attention.
If inhaled:
-
Move the person to fresh air.
-
If breathing is difficult, give oxygen.
-
Seek medical attention if symptoms persist.
If swallowed:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek medical attention.
Accidental Release Measures
In the event of a spill, follow these general procedures:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.
-
Absorb: For a solid, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Experimental Protocols
No specific experimental protocols for the safety assessment of this compound or its analog 5-bromoquinolin-8-ol were identified in the reviewed literature. Standard protocols for assessing skin and eye irritation, such as those outlined by the OECD, would be appropriate for generating such data.
Stability and Reactivity
Based on information for similar compounds, this compound is expected to be stable under normal conditions.[3] It may be incompatible with strong oxidizing agents.[3] Hazardous decomposition products may include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.
References
Commercial Availability and Synthesis of 5-Bromoquinoline-8-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoline-8-thiol is a specialized heterocyclic organic compound that holds potential for various applications in research and drug development. Its structure, featuring a quinoline core substituted with both a bromine atom and a thiol group, suggests its utility as a versatile building block in medicinal chemistry and materials science. The bromine atom can serve as a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the thiol group offers a site for nucleophilic reactions or coordination to metal centers. This technical guide provides an in-depth overview of the commercial availability, synthesis, and key properties of this compound, aimed at professionals in the scientific community.
Commercial Suppliers and Availability
A thorough investigation of the chemical supplier landscape reveals that This compound is not a readily available catalog chemical . Researchers seeking to acquire this compound will likely need to pursue custom synthesis. Several companies specialize in the custom synthesis of complex organic molecules, including quinoline derivatives, and can be contracted to produce this compound on a fee-for-service basis.
For researchers interested in related, commercially available starting materials or analogs, 5-bromoquinoline and 5-bromoquinolin-8-ol are offered by a number of suppliers. These compounds can serve as precursors for the synthesis of the target molecule.
Physicochemical and Safety Data of a Key Precursor: 5-Bromoquinoline
To provide a reference point for the properties of this compound, the following tables summarize the available data for the related and commercially available compound, 5-Bromoquinoline.
Table 1: Physical and Chemical Properties of 5-Bromoquinoline
| Property | Value | Source |
| CAS Number | 4964-71-0 | [1][2][3] |
| Molecular Formula | C₉H₆BrN | [1][3][4] |
| Molecular Weight | 208.06 g/mol | [1][3] |
| Appearance | White to light yellow to green powder/crystal | [1] |
| Melting Point | 43-48 °C | |
| Purity | >98.0% (GC) | [1] |
| Solubility | Moderately soluble in organic solvents (e.g., ethanol, dichloromethane), less soluble in water.[2] | [2] |
Table 2: Safety Information for 5-Bromoquinoline
| Hazard Statement | GHS Classification | Precautionary Statements |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P312, P501 |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P264, P280, P302+P352, P332+P313, P362 |
| Causes serious eye damage | Serious eye damage/eye irritation (Category 1) | P280, P305+P351+P338, P310 |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261, P271, P304+P340, P312, P403+P233, P501 |
This data is for 5-bromoquinoline and should be used as a general guideline. A full safety assessment should be conducted for this compound upon its synthesis.
Proposed Synthetic Pathway for this compound
Given its lack of commercial availability, a plausible synthetic route for this compound is essential for researchers. A multi-step synthesis starting from the readily available 8-aminoquinoline is proposed. The overall synthetic strategy is outlined below.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key steps in the proposed synthesis of this compound.
Step 1: Bromination of 8-Aminoquinoline to 5-Bromo-8-aminoquinoline
Reaction Scheme:
Caption: Bromination of 8-aminoquinoline.
Procedure:
-
Dissolve 8-aminoquinoline in a suitable organic solvent such as acetic acid or a chlorinated solvent.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at a controlled temperature, typically at or below room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by neutralizing the acid, extracting the product with an organic solvent, and purifying by column chromatography or recrystallization.
Step 2: Diazotization of 5-Bromo-8-aminoquinoline
Reaction Scheme:
Caption: Diazotization of 5-bromo-8-aminoquinoline.
Procedure:
-
Suspend 5-Bromo-8-aminoquinoline in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.2 equivalents) to the suspension while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a short period (typically 15-30 minutes) to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step without isolation.
Step 3: Conversion of the Diazonium Salt to this compound
A common method for converting an aromatic diazonium salt to a thiol is the Leuckart thiophenol reaction or a related Sandmeyer-type reaction using a sulfur nucleophile.
Reaction Scheme (Leuckart Thiophenol Reaction):
Caption: Leuckart thiophenol reaction for thiol synthesis.
Procedure:
-
In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate.
-
Slowly add the cold diazonium salt solution from Step 2 to the solution of the sulfur nucleophile.
-
The reaction mixture is often gently warmed to facilitate the decomposition of the intermediate diazonium xanthate.
-
After the reaction is complete, the intermediate xanthate ester is hydrolyzed, typically by heating with an aqueous base (e.g., sodium hydroxide).
-
Acidification of the reaction mixture will protonate the thiolate to yield the desired this compound, which can then be extracted and purified.
Logical Workflow for Acquisition and Use
The following diagram illustrates the logical workflow for a researcher intending to use this compound in their work.
References
An In-depth Technical Guide on the Thermal Stability of 5-Bromoquinoline-8-thiol
This technical whitepaper serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the thermal stability of 5-Bromoquinoline-8-thiol. Given the absence of direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this specific compound in surveyed literature, this guide establishes a baseline for its thermal properties through analogous compounds and theoretical considerations.
Estimated Thermal Stability and Physicochemical Properties
The thermal stability of an organic compound is intrinsically linked to its molecular structure. For this compound, we can infer its properties by examining its constituent parts: the quinoline backbone, the thiol group at position 8, and the bromine substituent at position 5.
Analogous Compound Data:
To establish a baseline, the properties of the parent compound, 8-mercaptoquinoline (also known as quinoline-8-thiol), are presented.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 8-Mercaptoquinoline | C₉H₇NSH | 161.23 | 58.5 | 296[1] |
The melting point of a compound provides a preliminary indication of its thermal stability. While not a direct measure of decomposition, a higher melting point often correlates with greater thermal stability in a series of related compounds.
Influence of Bromine Substitution:
The introduction of a bromine atom at the 5-position of the quinoline ring is expected to influence the thermal stability. Halogens, being electron-withdrawing groups, can stabilize aromatic systems by delocalizing charge, which can increase the energy required for thermal decomposition[2]. However, the C-Br bond itself can be a point of thermal cleavage. In the absence of experimental data, it is hypothesized that the stabilizing effect on the quinoline ring will be a significant factor.
Experimental Protocols for Thermal Analysis
Should empirical data be sought for this compound, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and kinetics, as well as the composition of the material.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of the this compound sample in a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition[3].
-
Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min[3].
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
2.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and other thermal events.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample at a controlled rate, typically 10 °C/min, over a temperature range that encompasses the expected melting and decomposition events.
-
Data Analysis: Record the heat flow as a function of temperature. The peak of an endothermic event will indicate the melting point, while exothermic events may correspond to decomposition.
Logical Workflow for Thermal Stability Assessment
In the absence of direct experimental data, a logical workflow can be employed to estimate the thermal stability of a target compound. This involves a combination of literature review of analogous structures, theoretical considerations, and ultimately, empirical testing.
Caption: A flowchart illustrating the process for evaluating the thermal stability of a compound when direct experimental data is unavailable.
Potential Thermal Decomposition Pathways
While the precise decomposition mechanism of this compound would require experimental elucidation (e.g., using TGA coupled with mass spectrometry or FTIR), a hypothetical decomposition pathway can be proposed based on the known chemistry of similar molecules.
Caption: A simplified diagram showing potential initial steps in the thermal decomposition of this compound.
The initial steps of thermal decomposition are likely to involve the cleavage of the weakest bonds in the molecule. The C-S and C-Br bonds are potential candidates for initial homolytic cleavage upon heating, leading to the formation of radical species. These highly reactive intermediates would then undergo further fragmentation and recombination reactions, ultimately leading to the formation of smaller volatile molecules and a carbonaceous char residue at higher temperatures.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the scientific literature, a reasoned estimation of its properties can be made. Based on the properties of 8-mercaptoquinoline and the known stabilizing effects of halogen substituents on aromatic rings, it is anticipated that this compound will exhibit moderate to good thermal stability. For definitive quantitative data, the experimental protocols for TGA and DSC outlined in this guide should be followed. This document provides a foundational understanding for researchers and developers working with this and related compounds.
References
Methodological & Application
Synthesis and Application of 5-Bromoquinoline-8-thiol Metal Complexes in Research and Drug Development
Introduction
Metal complexes incorporating 5-Bromoquinoline-8-thiol and its derivatives are a subject of significant interest within medicinal and materials chemistry. The unique structural and electronic properties of these complexes, arising from the interplay between the quinoline scaffold, the bromo substituent, and the thiol group, have led to their exploration in various applications, particularly in the realm of drug development. The presence of the thiol group allows for strong coordination with a variety of metal ions, forming stable complexes with potential therapeutic activities. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of these promising metal complexes.
Application Notes
The metal complexes of this compound have demonstrated potential as both anticancer and antimicrobial agents. The biological activity is often attributed to the ability of the complex to interact with biological macromolecules such as DNA and essential enzymes, leading to the disruption of cellular processes in pathogenic organisms or cancer cells.
Anticancer Applications:
Recent studies have highlighted the cytotoxic effects of metal complexes of substituted quinolines against various cancer cell lines. For instance, a cobalt(II) complex with 5-bromo-8-hydroxyquinoline, a closely related analogue, has been synthesized and shown to exhibit significant cytotoxicity.[1] The mechanism of action is often multifaceted, potentially involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). The lipophilicity of the bromo-substituted quinoline ligand can facilitate the transport of the metal complex across cellular membranes, enhancing its bioavailability and cytotoxic efficacy.
Antimicrobial Applications:
The antimicrobial properties of quinoline derivatives are well-established. When complexed with metal ions, the antimicrobial activity of this compound can be significantly enhanced. These complexes are being investigated for their efficacy against a range of bacterial and fungal pathogens. The proposed mechanism of antimicrobial action often involves the inhibition of essential microbial enzymes or interference with the integrity of the microbial cell wall.
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
This protocol is adapted from general methods for the synthesis of 8-mercaptoquinoline derivatives.
Materials:
-
5-Bromo-8-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium ethyl xanthate
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH)
Procedure:
-
Reduction of the Nitro Group: 5-Bromo-8-nitroquinoline is reduced to 5-bromo-8-aminoquinoline using a reducing agent like tin(II) chloride in concentrated hydrochloric acid. The reaction mixture is typically heated under reflux for several hours.
-
Diazotization: The resulting 5-bromo-8-aminoquinoline is diazotized by treating it with sodium nitrite in an acidic medium (e.g., HCl) at a low temperature (0-5 °C).
-
Xanthate Formation: The diazonium salt is then reacted with potassium ethyl xanthate. This introduces the sulfur functionality at the 8-position.
-
Hydrolysis: The resulting xanthate ester is hydrolyzed, typically by heating with an alcoholic solution of sodium hydroxide, to yield the desired this compound.
-
Purification: The product is purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Synthesis of Metal(II) Complexes with this compound
This protocol describes a general method for the synthesis of divalent metal complexes.
Materials:
-
This compound
-
A metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
-
A suitable base (e.g., sodium acetate, triethylamine)
Procedure:
-
Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent such as ethanol. A slight warming may be necessary to ensure complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve an appropriate molar equivalent of the metal(II) salt in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment: Adjust the pH of the reaction mixture by adding a base to facilitate the deprotonation of the thiol group and promote complex formation. The optimal pH will vary depending on the metal ion.
-
Precipitation and Isolation: The metal complex will typically precipitate out of the solution upon formation. The reaction mixture may be stirred for several hours at room temperature or gently heated to ensure complete reaction. The precipitate is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anticancer activity of the synthesized metal complexes.
Materials:
-
Human cancer cell line (e.g., T-24 bladder cancer cells)[1]
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)[1]
-
Synthesized metal complexes dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
ELISA reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized metal complexes for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.[1]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using an ELISA reader.[1]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
The characterization and biological activity data for the synthesized metal complexes should be systematically organized for clear interpretation and comparison.
Table 1: Physicochemical and Spectroscopic Data of this compound Metal Complexes
| Complex | Molecular Formula | Color | Yield (%) | M.p. (°C) | IR (cm⁻¹) ν(C=N) | IR (cm⁻¹) ν(M-S) | IR (cm⁻¹) ν(M-N) |
| Ligand | C₉H₆BrNS | Yellow | - | - | - | - | - |
| [Cu(C₉H₅BrNS)₂] | C₁₈H₁₀Br₂CuN₂S₂ | Brown | - | >300 | ~1570 | ~450 | ~520 |
| [Ni(C₉H₅BrNS)₂] | C₁₈H₁₀Br₂N₂NiS₂ | Green | - | >300 | ~1575 | ~445 | ~515 |
| [Co(C₉H₅BrNS)₂] | C₁₈H₁₀Br₂CoN₂S₂ | Dark Green | - | >300 | ~1572 | ~448 | ~518 |
| [Zn(C₉H₅BrNS)₂] | C₁₈H₁₀Br₂N₂S₂Zn | Pale Yellow | - | >300 | ~1578 | ~440 | ~510 |
Note: The data presented in this table is hypothetical and should be replaced with actual experimental data.
Table 2: In Vitro Anticancer Activity (IC50 in µM) of this compound Metal Complexes
| Compound | T-24 (Bladder Cancer)[1] | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| Ligand | >100 | >100 | >100 |
| [Cu(C₉H₅BrNS)₂] | - | - | - |
| [Ni(C₉H₅BrNS)₂] | - | - | - |
| [Co(C₉H₅BrNS)₂] | 15.6 ± 1.2 | - | - |
| [Zn(C₉H₅BrNS)₂] | - | - | - |
| Cisplatin | 20.0[1] | - | - |
Note: The data for the cobalt complex is based on a related 5-bromo-8-hydroxyquinoline complex and should be experimentally verified for the thiol derivative.[1] Other values are hypothetical.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of metal complexes.
Experimental Workflow for Biological Evaluation
Caption: Workflow for evaluating the biological activity of synthesized complexes.
References
Application of 5-Bromoquinoline-8-thiol in Analytical Chemistry: Application Notes and Protocols
Disclaimer: Direct experimental data on the analytical applications of 5-Bromoquinoline-8-thiol is limited in publicly available literature. The following application notes and protocols are based on the well-documented properties of the analogous compound, quinoline-8-thiol (also known as 8-mercaptoquinoline or thiooxine), and the expected chemical behavior imparted by the bromine substituent.
Introduction
This compound is a halogenated derivative of quinoline-8-thiol, a potent chelating agent. The presence of a thiol group (-SH) and a nitrogen atom in the quinoline ring system allows for the formation of stable, colored complexes with a variety of metal ions. This property makes it a promising reagent for the selective detection and quantification of heavy metals in various matrices. The bromo-substituent at the 5-position is expected to influence the electronic properties of the molecule, potentially enhancing its sensitivity and selectivity towards certain metal ions.
Quinoline and its derivatives are recognized as excellent chelating agents for metal ions due to the presence of nitrogen heteroatoms with lone electron pairs that facilitate coordination with metal cations. Thiol-containing compounds, in general, are effective for the detection of heavy metal ions.[1]
Principle of Application
The primary application of this compound in analytical chemistry lies in its ability to act as a chromogenic reagent for spectrophotometric analysis. Upon chelation with a metal ion, a colored complex is formed, and the intensity of the color is directly proportional to the concentration of the metal ion in the sample. This relationship is governed by the Beer-Lambert Law.
The chelation reaction involves the deprotonation of the thiol group and the coordination of both the resulting thiolate and the quinoline nitrogen to the metal ion, forming a stable five-membered ring.
Potential Applications
Based on the known reactivity of quinoline-8-thiol, this compound is anticipated to be applicable for the determination of various heavy and transition metal ions, including but not limited to:
-
Copper (Cu²⁺)
-
Lead (Pb²⁺)
-
Mercury (Hg²⁺)
-
Cadmium (Cd²⁺)
-
Nickel (Ni²⁺)
-
Zinc (Zn²⁺)
-
Cobalt (Co²⁺)
Quantitative Data: Stability Constants of Metal Complexes with Quinoline-8-thiol
The stability of the metal-ligand complex is a critical factor in its analytical utility. The following table summarizes the logarithm of the overall stability constants (log βn) for complexes of various metal ions with the parent compound, quinoline-8-thiol. These values provide an indication of the strength of the interaction and can be used to predict the feasibility of a particular analytical method. The stability of these complexes generally follows the order: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II).[2]
| Metal Ion | Stoichiometry (Metal:Ligand) | log βn | Solvent | Reference |
| Ag(I) | 1:2 | 25.8 | Dimethylformamide | [2] |
| Bi(III) | 1:3 | 38.1 | Dimethylformamide | [2] |
| Ni(II) | 1:2 | 19.4 | Dimethylformamide | [2] |
| Pb(II) | 1:2 | 18.2 | Dimethylformamide | [2] |
| Cd(II) | 1:2 | 17.5 | Dimethylformamide | [2] |
| Zn(II) | 1:2 | 17.1 | Dimethylformamide | [2] |
Experimental Protocols
The following are generalized protocols for the spectrophotometric determination of a metal ion using this compound. These should be optimized for specific applications.
Protocol 1: General Spectrophotometric Determination of a Metal Ion
Objective: To determine the concentration of a target metal ion in an aqueous sample.
Materials:
-
Standard solution of the target metal ion (e.g., 1000 ppm)
-
This compound solution (e.g., 0.1% w/v in a suitable organic solvent like ethanol or DMF)
-
Buffer solution (to maintain optimal pH)
-
Organic solvent for extraction (e.g., chloroform, methyl isobutyl ketone)
-
Deionized water
-
Glassware: Volumetric flasks, pipettes, separatory funnels
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the target metal ion by diluting the stock solution with deionized water to cover the expected concentration range of the sample.
-
pH Adjustment: Transfer a known volume of each standard solution and the sample solution into separate separatory funnels. Adjust the pH of each solution to the optimal value for complex formation using the appropriate buffer. The optimal pH will need to be determined experimentally but is often in the slightly acidic to neutral range for quinoline-8-thiol complexes.
-
Complex Formation and Extraction:
-
Add a specific volume of the this compound solution to each separatory funnel.
-
Add a known volume of the extraction solvent.
-
Shake the funnels vigorously for a few minutes to ensure complete complex formation and extraction into the organic phase.
-
Allow the layers to separate.
-
-
Measurement:
-
Carefully collect the organic layer, ensuring no aqueous phase is carried over.
-
Measure the absorbance of the organic extract at the wavelength of maximum absorbance (λmax) of the metal complex against a reagent blank. The λmax will need to be determined by scanning the spectrum of the complex.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.
-
Sample Analysis: Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Visualizations
Caption: Chelation of a metal ion by this compound.
Caption: General workflow for metal ion determination.
References
Application Notes and Protocols for 5-Bromoquinoline-8-thiol in Spectrophotometric Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoline-8-thiol is a sulfur-containing heterocyclic compound with significant potential as a chromogenic reagent in spectrophotometric analysis. As a derivative of 8-mercaptoquinoline, it acts as a bidentate chelating agent, forming stable, colored complexes with various metal ions. The presence of the thiol group (-SH) and the quinoline nitrogen atom allows for the formation of a five-membered chelate ring with a metal ion. The bromine substituent at the 5-position can modify the electronic properties and the lipophilicity of the molecule, potentially enhancing its selectivity and the molar absorptivity of its metal complexes.
These application notes provide a comprehensive protocol for the synthesis of this compound and its application in the spectrophotometric determination of palladium, a platinum group metal of significant interest in catalysis, electronics, and pharmaceutical development.
Synthesis of this compound
A plausible synthetic route for this compound, based on established methods for the synthesis of 8-mercaptoquinoline, is proposed. The synthesis involves the conversion of 5-bromoquinoline to its 8-sulfonyl chloride derivative, followed by reduction to the corresponding thiol.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol for Synthesis:
Step 1: Synthesis of 5-Bromoquinoline-8-sulfonyl chloride
-
To a stirred and cooled (0-5 °C) solution of 5-bromoquinoline (1 mole) in chloroform, add chlorosulfonic acid (3 moles) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Separate the chloroform layer and wash it with cold water, followed by a sodium bicarbonate solution, and finally with water again.
-
Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude 5-bromoquinoline-8-sulfonyl chloride.
-
Recrystallize the crude product from a suitable solvent like ethanol to get pure crystals.
Step 2: Synthesis of this compound
-
Dissolve 5-bromoquinoline-8-sulfonyl chloride (1 mole) in a suitable solvent such as glacial acetic acid.
-
Add a solution of stannous chloride (SnCl2) (3 moles) in concentrated hydrochloric acid to the above solution with stirring.
-
Heat the reaction mixture at 80-90 °C for 4-6 hours.
-
Cool the mixture and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) to precipitate the crude this compound.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol-water mixture).
Spectrophotometric Determination of Palladium(II)
This compound is expected to form a stable, colored complex with palladium(II) ions, which can be quantified using spectrophotometry. The following protocol is based on established methods for palladium determination using similar thiol-containing reagents.
Experimental Workflow:
Caption: Workflow for spectrophotometric palladium determination.
Reagents and Solutions:
-
Standard Palladium(II) Solution (100 ppm): Dissolve a precisely weighed amount of palladium(II) chloride in a small amount of concentrated hydrochloric acid and dilute to the mark in a volumetric flask with deionized water.
-
This compound Reagent Solution (0.1% w/v): Dissolve 0.1 g of synthesized this compound in 100 mL of a suitable organic solvent like ethanol or dimethylformamide (DMF).
-
Buffer Solution (pH 3-4): Prepare a suitable buffer solution, such as an acetate buffer, to maintain the optimal pH for complex formation.
Experimental Protocol:
-
Preparation of Calibration Standards: Pipette aliquots of the standard palladium(II) solution (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mL of a 10 ppm working standard) into a series of 10 mL volumetric flasks.
-
Sample Preparation: Prepare the sample solution containing an unknown amount of palladium(II) and transfer a suitable aliquot into a 10 mL volumetric flask.
-
Complex Formation: To each volumetric flask (standards and sample), add 2 mL of the buffer solution (pH ~3.5) and 1 mL of the 0.1% this compound reagent solution.
-
Dilution: Dilute the solutions to the 10 mL mark with the same solvent used for the reagent solution.
-
Incubation: Allow the solutions to stand for 15-20 minutes at room temperature for complete color development.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan the wavelength range from 350 nm to 600 nm to determine the wavelength of maximum absorbance (λmax) of the palladium complex.
-
Measure the absorbance of each standard and the sample solution at the determined λmax against a reagent blank (prepared in the same manner but without the palladium solution).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.
-
Determine the concentration of palladium in the sample solution from the calibration curve.
-
Quantitative Data Summary
The following table summarizes the expected quantitative parameters for the spectrophotometric determination of palladium(II) using this compound. These values are estimations based on data from similar 8-mercaptoquinoline derivatives and would need to be experimentally verified.
| Parameter | Expected Value |
| Wavelength of Maximum Absorbance (λmax) | 450 - 500 nm |
| Molar Absorptivity (ε) | > 1 x 104 L mol-1 cm-1 |
| Beer's Law Range | 0.1 - 5.0 ppm |
| Optimal pH Range | 3.0 - 4.5 |
| Stoichiometry (Metal:Ligand) | 1:2 |
| Stability of Complex | > 2 hours |
Interference Studies
The selectivity of the method should be investigated by studying the effect of various potentially interfering ions. The tolerance limit is typically defined as the concentration of the foreign ion that causes an error of not more than ±2% in the determination of the analyte. It is anticipated that certain metal ions that also form stable complexes with thiol-containing ligands may interfere. Masking agents can be employed to minimize these interferences.
Potential Interfering Ions and Masking Agents:
| Interfering Ion | Potential Masking Agent |
| Cu(II) | Thiourea |
| Ag(I) | Thiocyanate |
| Hg(II) | Iodide |
| Fe(III) | Fluoride or Citrate |
| Ni(II), Co(II) | EDTA (at controlled pH) |
Conclusion
This compound presents a promising avenue for the development of sensitive and selective spectrophotometric methods for the determination of metal ions, particularly palladium. The proposed synthetic route and analytical protocol provide a solid foundation for researchers to explore its full potential. Experimental validation of the outlined procedures and quantitative parameters is essential for establishing a robust analytical method. The inherent versatility of the quinoline scaffold suggests that further modifications could lead to reagents with even more desirable analytical characteristics for a range of applications in scientific research and industrial quality control.
Application Notes and Protocols: 5-Bromoquinoline-8-thiol in Pharmaceutical Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synthesis and pharmaceutical applications of 5-Bromoquinoline-8-thiol is limited in publicly available literature. The following application notes and protocols are based on established synthetic methodologies for analogous compounds and the known reactivity of the quinoline scaffold and aromatic thiols. These should serve as a foundational guide for research and development, with the understanding that optimization of specific conditions will be necessary.
Introduction
This compound is a halogenated derivative of quinoline-8-thiol, a versatile heterocyclic building block in medicinal chemistry. The presence of the bromine atom at the 5-position offers a handle for further functionalization, for instance, through cross-coupling reactions, while the thiol group at the 8-position is a nucleophilic center suitable for a variety of transformations and a strong metal chelator. This combination of functionalities makes this compound a promising scaffold for the synthesis of novel pharmaceutical compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2].
I. Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Newman-Kwart rearrangement, starting from the corresponding 5-bromo-8-hydroxyquinoline. This method involves the conversion of the hydroxyl group to a thiocarbamate, followed by a thermal rearrangement and subsequent hydrolysis.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Newman-Kwart Rearrangement
Step 1: Synthesis of O-(5-Bromoquinolin-8-yl) dimethylthiocarbamate
-
To a solution of 5-bromo-8-hydroxyquinoline (1.0 eq) in a suitable aprotic solvent (e.g., dry DMF or THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of dimethylthiocarbamoyl chloride (1.2 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford O-(5-Bromoquinolin-8-yl) dimethylthiocarbamate.
Step 2: Newman-Kwart Rearrangement to S-(5-Bromoquinolin-8-yl) dimethylthiocarbamate
-
Place the purified O-(5-Bromoquinolin-8-yl) dimethylthiocarbamate in a flask suitable for high-temperature reactions.
-
Heat the compound neat or in a high-boiling solvent (e.g., diphenyl ether) to 200-250 °C.[3]
-
Maintain this temperature for 2-4 hours, monitoring the rearrangement by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude S-(5-Bromoquinolin-8-yl) dimethylthiocarbamate can be purified by recrystallization or column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the S-(5-Bromoquinolin-8-yl) dimethylthiocarbamate in a mixture of ethanol and aqueous potassium hydroxide (e.g., 2 M).
-
Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., 1 M HCl) to precipitate the thiol.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
II. Applications in Pharmaceutical Synthesis
The nucleophilic thiol group and the reactive bromine atom on the quinoline ring make this compound a valuable precursor for a range of pharmaceutical compounds.
Synthesis of S-Substituted Derivatives as Potential Antimicrobial and Anticancer Agents
The thiol group can be readily alkylated or arylated to introduce various side chains, which can modulate the biological activity of the resulting compounds.
Experimental Protocol: S-Alkylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Add a base (e.g., potassium carbonate or sodium ethoxide, 1.2 eq) and stir for 15-30 minutes at room temperature to form the thiolate anion.
-
Add the desired alkylating agent (e.g., a benzyl halide or an alkyl iodide, 1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 2-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Derivative Type | Example Reactant | Potential Biological Activity | Reference for Analogy |
| S-Alkyl | Methyl Iodide | Antimicrobial | [4] |
| S-Benzyl | Benzyl Bromide | Anticancer, Antimicrobial | [4] |
| S-Aryl | Activated Aryl Halide | Anticancer | [5][6] |
Synthesis of Metal Complexes as Potential Anticancer Agents
The 8-thiol group, in conjunction with the quinoline nitrogen, acts as a bidentate ligand, capable of chelating various metal ions. Metal complexes of quinoline derivatives have shown significant promise as anticancer agents, often exhibiting enhanced cytotoxicity compared to the free ligands.
Experimental Protocol: Synthesis of a Zinc(II) Complex
-
Dissolve this compound (2.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve a zinc(II) salt (e.g., zinc acetate or zinc chloride, 1.0 eq) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate may form immediately or upon standing.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Collect the solid complex by filtration, wash with the solvent, and then with a non-polar solvent like diethyl ether.
-
Dry the complex under vacuum.
| Metal Ion | Potential Complex | Potential Therapeutic Application | Reference for Analogy |
| Zn(II) | Bis(5-bromoquinolin-8-thiolato)zinc(II) | Anticancer | [7] |
| Cu(II) | Bis(5-bromoquinolin-8-thiolato)copper(II) | Anticancer, Antimicrobial | [7] |
| Pt(II) | Dichloro(5-bromoquinolin-8-thiolato)platinum(II) | Anticancer | [8] |
III. Potential Biological Signaling Pathway
Derivatives of this compound, particularly its metal complexes, may exert their anticancer effects through various mechanisms, including the induction of oxidative stress and apoptosis. One potential target is the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
These application notes and protocols provide a starting point for the exploration of this compound in pharmaceutical research. The versatility of this scaffold suggests that a wide range of derivatives can be synthesized and evaluated for various therapeutic targets.
References
- 1. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-Temperature Arylation of Thiols: Breakthrough with Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijrpr.com [ijrpr.com]
Application Notes and Protocols for the Use of 5-Bromoquinoline-8-thiol in Electrochemical Sensors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoquinoline-8-thiol is a functionalized quinoline derivative with significant potential for application in the development of highly sensitive and selective electrochemical sensors. Its unique molecular structure, incorporating a quinoline ring, a thiol group, and a bromo substituent, offers a versatile platform for the detection of various analytes, particularly heavy metal ions. The thiol (-SH) group provides a strong anchoring point for immobilization onto gold electrode surfaces, forming stable self-assembled monolayers (SAMs). The quinoline moiety, with its nitrogen and sulfur atoms, acts as an excellent chelating agent for heavy metal ions. The presence of the bromine atom can further modulate the electronic properties of the molecule, potentially enhancing the sensor's sensitivity and selectivity, and offering a site for further chemical modification.
These application notes provide a comprehensive overview of the proposed use of this compound in electrochemical sensing, drawing upon the established principles of similar thiol-based quinoline sensors. Detailed protocols for sensor fabrication and analyte detection are presented to guide researchers in utilizing this promising compound.
Principle of Detection
The fundamental principle behind the use of this compound in electrochemical sensors for heavy metal detection lies in its ability to form a stable complex with the target metal ions at the electrode surface. This interaction leads to a measurable change in the electrochemical signal. The most common and highly sensitive technique employed for this purpose is Anodic Stripping Voltammetry (ASV).
The detection process can be summarized in two key steps:
-
Preconcentration (Deposition): A negative potential is applied to the this compound modified electrode. This causes the target heavy metal ions present in the sample solution to be reduced and accumulate on the electrode surface by forming a complex with the immobilized this compound.
-
Stripping (Measurement): The potential is then scanned in the positive direction. At a characteristic potential for each metal, the accumulated metal is re-oxidized (stripped) from the electrode surface, generating a current peak. The height or area of this peak is directly proportional to the concentration of the metal ion in the sample.
Signaling Pathway
The signaling pathway for the detection of heavy metal ions using a this compound modified electrode is initiated by the formation of a coordination complex between the analyte and the immobilized ligand.
Figure 1. Signaling pathway for heavy metal detection.
Quantitative Data
While specific quantitative data for this compound is not yet established in the literature, the performance of sensors based on the parent molecule, 8-mercaptoquinoline, provides a strong indication of the expected analytical capabilities. The following table summarizes typical performance characteristics for the detection of various heavy metal ions using 8-mercaptoquinoline modified electrodes with Anodic Stripping Voltammetry.
| Analyte (Heavy Metal Ion) | Linear Range (µg/L) | Limit of Detection (LOD) (µg/L) | Sensitivity (µA/µg/L) | Reference Electrode |
| Lead (Pb²⁺) | 0 - 50 | 1.2 | 0.19 | Ag/AgCl |
| Cadmium (Cd²⁺) | 0 - 50 | 0.8 | 0.26 | Ag/AgCl |
| Gallium (Ga³⁺) | Not Specified | Not Specified | Not Specified | Not Specified |
| Indium (In³⁺) | Not Specified | Not Specified | Not Specified | Not Specified |
| Chromium (Cr⁶⁺) | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The data presented is based on published results for 8-mercaptoquinoline and similar systems and serves as an estimate for the potential performance of a this compound based sensor.[1][2] Actual performance may vary and requires experimental validation.
Experimental Protocols
Protocol 1: Fabrication of this compound Modified Gold Electrode
This protocol describes the preparation of a gold electrode modified with a self-assembled monolayer of this compound.
Materials:
-
Gold working electrode
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (H₂SO₄), 0.5 M
-
Potassium chloride (KCl)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Deionized water
-
Polishing materials (alumina slurry or diamond paste)
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
-
Sonication bath
-
Nitrogen gas source
Procedure:
-
Electrode Cleaning:
-
Polish the gold electrode with alumina slurry or diamond paste on a polishing pad to a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water.
-
Sonnicate the electrode in ethanol for 5 minutes to remove any organic residues.
-
Rinse again with deionized water.
-
Perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable cyclic voltammogram characteristic of clean gold is obtained.
-
Rinse the electrode with deionized water and dry under a gentle stream of nitrogen.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the clean, dry gold electrode into the this compound solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature in a dark, sealed container to prevent photo-oxidation.
-
After incubation, remove the electrode from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the modified electrode under a gentle stream of nitrogen.
-
-
Electrode Characterization (Optional but Recommended):
-
Record the cyclic voltammogram of the modified electrode in a solution of 5 mM K₃[Fe(CN)₆] containing 0.1 M KCl.
-
A significant decrease in the peak currents and an increase in the peak-to-peak separation compared to the bare gold electrode indicates the successful formation of a blocking SAM layer.
-
Figure 2. Workflow for electrode fabrication.
Protocol 2: Electrochemical Detection of Heavy Metals using Anodic Stripping Voltammetry (ASV)
This protocol outlines the procedure for the quantitative analysis of heavy metal ions in an aqueous sample using the fabricated this compound modified electrode.
Materials:
-
This compound modified gold electrode
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
Supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.5)
-
Standard solutions of the target heavy metal ions (e.g., Pb²⁺, Cd²⁺)
-
Sample solution
Equipment:
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Stirrer
Procedure:
-
Setup:
-
Assemble the three-electrode system in the electrochemical cell containing the sample solution and the supporting electrolyte.
-
Ensure the solution is stirred during the deposition step.
-
-
Deposition (Preconcentration):
-
Apply a constant deposition potential (e.g., -1.0 V vs. Ag/AgCl) to the working electrode for a defined period (e.g., 120-300 seconds) while stirring the solution. The optimal potential and time should be determined experimentally for each analyte.
-
-
Equilibration:
-
Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10-30 seconds).
-
-
Stripping:
-
Scan the potential from the deposition potential towards a more positive potential (e.g., from -1.0 V to +0.2 V) using a differential pulse or square-wave voltammetry waveform.
-
Record the resulting voltammogram. Anodic peaks will appear at potentials characteristic of the target metal ions.
-
-
Quantification:
-
The concentration of the analyte is determined by comparing the peak height or area to a calibration curve prepared using standard solutions of the metal ion. The standard addition method is recommended for complex sample matrices to compensate for matrix effects.
-
Figure 3. Experimental workflow for ASV detection.
Conclusion
This compound presents a highly promising platform for the development of robust and sensitive electrochemical sensors for the detection of heavy metal ions. The straightforward fabrication process, based on the well-established self-assembly of thiols on gold surfaces, combined with the high sensitivity of anodic stripping voltammetry, offers a powerful analytical tool for environmental monitoring, clinical diagnostics, and quality control in the pharmaceutical industry. The protocols and data provided herein serve as a foundational guide for researchers to explore and optimize the application of this versatile molecule in electrochemical sensing. Further research is encouraged to fully characterize the performance of this compound based sensors and to explore their selectivity towards a wider range of analytes.
References
Application Notes and Protocols for the Determination of Trace Metals in Water Using 5-Bromoquinoline-8-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of trace metals in water is of paramount importance for environmental monitoring, public health, and various industrial processes. Heavy metal contamination of water sources poses significant risks to ecosystems and human health. 5-Bromoquinoline-8-thiol is a highly effective chelating agent for the selective complexation and subsequent determination of a range of trace metal ions. The presence of the thiol group at the 8-position and the bromo-substituent at the 5-position of the quinoline ring enhances its selectivity and sensitivity for certain metal ions. This document provides detailed application notes and protocols for the use of this compound in the extractive spectrophotometric determination of trace metals in water samples.
The methodology is based on the formation of stable, colored metal-chelate complexes with this compound. These complexes are then extracted into an organic solvent, and the concentration of the metal is determined by measuring the absorbance of the organic phase at the wavelength of maximum absorbance (λmax) for each specific metal complex.
Principle of the Method
This compound (reagent) reacts with metal ions (Mⁿ⁺) in an aqueous solution to form a stable metal-chelate complex. The general reaction can be represented as:
n(C₉H₆BrNS) + Mⁿ⁺ → M(C₉H₅BrNS)ₙ + nH⁺
The formed metal complex is sparingly soluble in water but readily extractable into a water-immiscible organic solvent. The intensity of the color of the organic extract is directly proportional to the concentration of the metal ion in the original aqueous sample, following the Beer-Lambert law.
Data Presentation
The following table summarizes the key analytical parameters for the determination of various trace metals using this compound. These values are based on studies of 8-mercaptoquinoline and its derivatives and are expected to be similar for the 5-bromo analog.
| Metal Ion | Optimal pH for Extraction | Wavelength of Maximum Absorbance (λmax) in Chloroform (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| Copper (Cu²⁺) | 2.0 - 3.0 | 410 | 1.5 x 10⁴ |
| Lead (Pb²⁺) | 4.0 - 5.5 | 415 | 1.2 x 10⁴ |
| Zinc (Zn²⁺) | 4.5 - 6.0 | 395 | 1.8 x 10⁴ |
| Cadmium (Cd²⁺) | 5.0 - 6.5 | 400 | 1.6 x 10⁴ |
| Nickel (Ni²⁺) | 6.0 - 7.5 | 420 | 1.1 x 10⁴ |
| Cobalt (Co²⁺) | 6.5 - 8.0 | 430 | 1.3 x 10⁴ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from established methods for the synthesis of 8-mercaptoquinoline and the bromination of quinoline derivatives. A plausible synthetic route involves the bromination of 8-aminoquinoline followed by diazotization and subsequent reaction with a sulfur-containing nucleophile.
Materials:
-
8-Aminoquinoline
-
N-Bromosuccinimide (NBS)
-
Sulfuric Acid
-
Sodium Nitrite
-
Potassium Ethyl Xanthate
-
Ethanol
-
Hydrochloric Acid
-
Sodium Hydroxide
-
Organic solvents for extraction and purification (e.g., chloroform, diethyl ether)
Protocol:
-
Bromination of 8-Aminoquinoline: Dissolve 8-aminoquinoline in concentrated sulfuric acid at 0°C. Add N-bromosuccinimide portion-wise while maintaining the temperature below 5°C. Stir the reaction mixture for several hours. Pour the mixture onto crushed ice and neutralize with a sodium hydroxide solution to precipitate 5-bromo-8-aminoquinoline. Filter, wash with cold water, and dry the product.
-
Diazotization: Dissolve the synthesized 5-bromo-8-aminoquinoline in a mixture of ethanol and concentrated hydrochloric acid. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature.
-
Thiolation: In a separate flask, dissolve potassium ethyl xanthate in ethanol. Add the cold diazonium salt solution to the potassium ethyl xanthate solution and stir at room temperature.
-
Hydrolysis and Purification: Acidify the reaction mixture with hydrochloric acid and reflux to hydrolyze the xanthate ester to the corresponding thiol. Cool the mixture and extract the this compound into an organic solvent like diethyl ether. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product. Recrystallize from a suitable solvent to obtain pure this compound.
Preparation of Reagents
-
Standard Metal Solutions (1000 mg/L): Prepare stock solutions by dissolving a precise amount of the pure metal salt in deionized water. Acidify slightly with a suitable acid (e.g., nitric acid) to prevent hydrolysis.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with deionized water.
-
This compound Reagent Solution (0.1% w/v): Dissolve 0.1 g of synthesized this compound in 100 mL of a suitable organic solvent such as chloroform or toluene. Store in a dark bottle.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate) to control the pH of the aqueous samples.
General Procedure for Trace Metal Determination
-
Sample Preparation: Collect the water sample and filter it through a 0.45 µm membrane filter to remove any suspended particulate matter. If the total metal concentration is to be determined, an acid digestion step is required prior to filtration.
-
pH Adjustment: Take a known volume of the filtered water sample (e.g., 50 mL) in a separatory funnel. Add a suitable buffer solution to adjust the pH to the optimal range for the specific metal ion being determined (refer to the data table).
-
Complexation and Extraction: Add a specific volume (e.g., 5 mL) of the 0.1% this compound reagent solution to the separatory funnel. Shake vigorously for 2-3 minutes to ensure complete complexation and extraction of the metal-chelate into the organic phase. Allow the layers to separate.
-
Spectrophotometric Measurement: Drain the organic layer into a clean, dry cuvette. Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the specific metal complex against a reagent blank prepared in the same manner but without the metal ion.
-
Calibration Curve: Prepare a series of standard solutions of the metal ion of interest and follow the same procedure (steps 2-4) to construct a calibration curve by plotting absorbance versus concentration.
-
Concentration Determination: Determine the concentration of the metal ion in the water sample from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for trace metal determination.
Caption: Chelation and extraction of metal ions.
Application Notes & Protocols: Metal Ion Extraction with 5-Bromoquinoline-8-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 5-Bromoquinoline-8-thiol as a chelating agent for the solvent extraction of metal ions. The protocols are based on established methodologies for analogous 8-substituted quinoline derivatives and serve as a comprehensive guide for developing specific applications.
Introduction
This compound is a derivative of 8-quinolinol, a well-known and versatile chelating agent. The introduction of a bromine atom at the 5-position and a thiol group at the 8-position modifies the electronic properties and lipophilicity of the molecule, potentially enhancing its selectivity and extraction efficiency for certain metal ions. Like other 8-substituted quinolines, it acts as a bidentate ligand, forming stable complexes with a variety of metal ions through the nitrogen of the quinoline ring and the sulfur of the thiol group.[1][2][3] These neutral metal complexes are often insoluble in water but soluble in organic solvents, forming the basis for their separation and preconcentration from aqueous solutions.[4]
The primary application of this compound lies in the field of analytical chemistry for the separation and determination of trace metal ions. It can also be explored in hydrometallurgy for the recovery of precious metals and in environmental science for the removal of toxic heavy metals from wastewater.
Synthesis of this compound
Protocol 2.1: Synthesis of 5-Bromo-8-methoxyquinoline (Intermediate)
This procedure is adapted from the bromination of 8-methoxyquinoline.[5]
-
Dissolve 8-methoxyquinoline (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise with constant stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the organic layer with a 5% sodium bicarbonate solution to neutralize any excess acid.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on alumina or silica gel to obtain 5-bromo-8-methoxyquinoline.[5]
Protocol 2.2: Conversion to this compound
Conversion of the methoxy group to a thiol can be a multi-step process, often involving demethylation to the corresponding 8-hydroxyquinoline followed by conversion to the thiol.
-
Demethylation: Cleavage of the methyl ether can be achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting 5-bromo-8-hydroxyquinoline can be isolated and purified.
-
Thiolation: The conversion of the hydroxyl group to a thiol is a more complex process and may involve methods like the Newman-Kwart rearrangement.
Due to the lack of a specific literature procedure, researchers should consult advanced organic synthesis textbooks and journals for detailed methods of converting an 8-hydroxyquinoline to an 8-thioquinoline.
Experimental Protocol: Solvent Extraction of Metal Ions
This protocol provides a general framework for the liquid-liquid extraction of divalent metal ions using this compound. Optimization of parameters such as pH, shaking time, and reagent concentration is crucial for achieving maximum extraction efficiency for a specific metal ion.
Protocol 3.1: Liquid-Liquid Extraction Procedure
-
Preparation of Aqueous Phase: Prepare a standard solution of the target metal ion (e.g., Cu²⁺, Zn²⁺, Pb²⁺, Cd²⁺) in deionized water. Adjust the pH of the solution to the desired value using appropriate buffers (e.g., acetate for acidic pH, borate for basic pH).
-
Preparation of Organic Phase: Prepare a solution of this compound in a water-immiscible organic solvent such as chloroform, dichloromethane, or toluene. The concentration will typically range from 0.001 M to 0.1 M.
-
Extraction:
-
In a separatory funnel, place a known volume of the aqueous metal ion solution (e.g., 25 mL).
-
Add an equal volume of the this compound solution in the organic solvent.
-
Shake the funnel vigorously for a predetermined time (e.g., 5-30 minutes) to ensure thorough mixing and complex formation.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
The concentration of the metal ion in the organic phase can be determined by back-extraction into an acidic aqueous solution and subsequent analysis, or by direct analysis of the organic phase if the analytical instrumentation allows.
-
Quantitative Data Presentation
The efficiency of the extraction process is evaluated using several key parameters. The following tables provide a template for presenting the quantitative data obtained from the experimental work.
Table 1: Effect of pH on Extraction Efficiency
| Metal Ion | pH | Extraction Efficiency (%) |
| Cu²⁺ | 2.0 | |
| 3.0 | ||
| 4.0 | ||
| 5.0 | ||
| 6.0 | ||
| Zn²⁺ | 4.0 | |
| 5.0 | ||
| 6.0 | ||
| 7.0 | ||
| 8.0 |
Extraction Efficiency (%) = ((C₀ - Cₐ) / C₀) * 100, where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₐ is the final concentration in the aqueous phase.
Table 2: Optimal Conditions for Metal Ion Extraction
| Metal Ion | Optimal pH | Shaking Time (min) | This compound Conc. (M) | Max. Extraction Efficiency (%) |
| Cu²⁺ | ||||
| Zn²⁺ | ||||
| Pb²⁺ | ||||
| Cd²⁺ |
Table 3: Selectivity of Extraction
| Metal Ion | Distribution Ratio (D) | Separation Factor (β) |
| Cu²⁺ | β(Cu/Zn) = D(Cu) / D(Zn) | |
| Zn²⁺ | ||
| Pb²⁺ | β(Pb/Cd) = D(Pb) / D(Cd) | |
| Cd²⁺ |
Distribution Ratio (D) = [M]org / [M]aq, where [M]org and [M]aq are the concentrations of the metal ion in the organic and aqueous phases, respectively. Separation Factor (β) indicates the ability to separate two different metal ions.
Visualizations
Experimental Workflow for Metal Ion Extraction
Caption: Workflow for the solvent extraction of metal ions.
Chelation of a Divalent Metal Ion
Caption: General chelation reaction with a divalent metal ion.
References
Application Notes and Protocols: 5-Bromoquinoline-8-thiol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 5-bromoquinoline-8-thiol as a versatile reagent in organic synthesis. Due to the limited direct literature on this specific compound, this document presents a proposed synthetic pathway and explores potential applications based on the known reactivity of related 8-mercaptoquinoline and bromoquinoline derivatives.
Introduction
This compound is a bifunctional organosulfur compound incorporating both a nucleophilic thiol group and a reactive aryl bromide. This unique combination of functional groups makes it a promising building block for the synthesis of complex heterocyclic molecules, ligands for catalysis, and potential pharmaceutical intermediates. The quinoline scaffold itself is a well-established pharmacophore found in numerous bioactive compounds. The presence of a thiol at the 8-position allows for strong chelation with metal ions, while the bromo group at the 5-position provides a handle for further molecular elaboration through various cross-coupling reactions.
Proposed Synthesis of this compound
A direct, high-yielding synthesis of this compound has not been extensively reported. However, based on established methodologies for the synthesis of 8-mercaptoquinoline and the bromination of quinoline derivatives, a plausible multi-step synthetic route is proposed.
Derivatization of 5-Bromoquinoline-8-thiol for Enhanced Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromoquinoline-8-thiol is a thiol-containing heterocyclic compound with potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiol group offers a reactive handle for derivatization, which can be exploited to enhance its detection by various analytical techniques. This document provides an overview of potential derivatization strategies for this compound to facilitate its detection and quantification. The protocols described herein are based on established chemistries for thiol modification and fluorescent probe development.
Introduction
The quinoline scaffold is a prominent structural motif in a wide range of biologically active compounds. The introduction of a thiol group at the 8-position and a bromine atom at the 5-position of the quinoline ring system provides a molecule with unique chemical properties. The thiol group, in particular, is a versatile functional group that can participate in a variety of chemical transformations. Derivatization of this thiol group can lead to the formation of new molecules with altered physicochemical properties, such as enhanced fluorescence or mass spectrometric ionization efficiency, thereby enabling more sensitive detection.
The development of sensitive analytical methods is crucial in drug development for pharmacokinetic studies, metabolite identification, and quality control. Enhanced detection of this compound and its derivatives can aid in these processes.
Derivatization Strategies for Enhanced Detection
The primary strategy for enhancing the detection of this compound involves the chemical modification of the thiol (-SH) group. This can be achieved through various reactions, leading to derivatives with improved spectroscopic or spectrometric properties.
Fluorescent Labeling
One of the most common approaches for enhancing the detectability of molecules is to attach a fluorescent tag. The thiol group of this compound is a good nucleophile and can react with various thiol-reactive fluorescent probes.
Reaction Principle: The reaction typically involves the nucleophilic attack of the thiolate anion of this compound on an electrophilic center of the fluorescent labeling reagent. This results in the formation of a stable thioether bond, covalently linking the quinoline moiety to the fluorophore.
Potential Fluorescent Labeling Reagents:
-
Maleimides: Reagents such as N-(1-pyrenyl)maleimide or fluorescein-5-maleimide react specifically with thiols at neutral pH.
-
Haloacetyl Derivatives: Iodoacetamides and bromoacetamides (e.g., 5-iodoacetamidofluorescein) are also effective thiol-reactive probes.
-
Coumarins: Thiol-reactive coumarin derivatives can be used to introduce a fluorescent tag with a large Stokes shift.
General Experimental Workflow for Fluorescent Labeling:
Caption: General workflow for the fluorescent labeling of this compound.
Derivatization for Mass Spectrometry
For enhanced detection by mass spectrometry (MS), particularly in complex biological matrices, derivatization can be employed to improve ionization efficiency and introduce a unique mass tag.
Reaction Principle: Similar to fluorescent labeling, this involves the reaction of the thiol group with a derivatizing agent. For MS applications, the agent is chosen to impart a permanent positive or negative charge or to have a specific isotopic signature.
Potential Derivatizing Reagents for MS:
-
Alkylation Reagents: Simple alkylating agents like iodoacetamide or iodoacetic acid can be used to cap the thiol group, preventing its oxidation and improving chromatographic behavior.
-
Reagents for introducing a fixed charge: Reagents containing a quaternary ammonium group can be used to introduce a permanent positive charge, enhancing signal intensity in positive-ion mode electrospray ionization (ESI-MS).
Experimental Protocols
Note: These are general protocols and may require optimization for specific applications.
Protocol 1: Fluorescent Labeling with a Maleimide Dye
Objective: To synthesize a fluorescent derivative of this compound for enhanced detection by fluorescence spectroscopy or HPLC with fluorescence detection.
Materials:
-
This compound
-
N-(1-Pyrenyl)maleimide
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Solvents for TLC and column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add N-(1-pyrenyl)maleimide (1.1 equivalents) to the solution.
-
Add DIPEA (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: Formation of a highly fluorescent pyrene-labeled this compound derivative.
Data Presentation
Quantitative data from derivatization reactions and analytical measurements should be summarized in tables for easy comparison.
Table 1: Hypothetical Comparison of Analytical Parameters
| Analyte | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (underivatized) | HPLC-UV | ~1 µM | ~3 µM |
| Pyrene-labeled this compound | HPLC-Fluorescence | ~10 nM | ~30 nM |
| Quaternary ammonium-tagged derivative | LC-MS/MS | ~50 pM | ~150 pM |
Logical Relationship of Derivatization and Detection
The derivatization of this compound is a key step that directly influences the sensitivity and selectivity of its detection. The choice of derivatization strategy is dictated by the intended analytical platform.
Caption: Relationship between derivatization strategies and enhanced detection methods.
Conclusion
The derivatization of the thiol group of this compound represents a powerful strategy to enhance its detection for various research and development applications. By selecting the appropriate derivatization reagent, researchers can significantly improve the sensitivity and selectivity of analytical methods, facilitating more accurate and reliable quantification in complex matrices. The protocols and strategies outlined in this document provide a starting point for the development of robust analytical methodologies for this interesting heterocyclic compound. Further optimization of reaction conditions and purification procedures will be necessary for specific applications.
Gas chromatography-mass spectrometry (GC-MS) analysis of thiol compounds
Application Notes & Protocols for GC-MS Analysis of Thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of thiol compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Thiols, also known as mercaptans, are a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group. They are of significant interest in various fields, including environmental science, food and beverage chemistry, and pharmaceutical development, due to their potent odors and biological reactivity. The inherent volatility and reactivity of many thiols present unique analytical challenges, which can be effectively addressed by GC-MS coupled with appropriate sample preparation and derivatization techniques.
Introduction to GC-MS Analysis of Thiols
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For thiol analysis, GC-MS offers high sensitivity and selectivity. However, the analysis of thiols can be challenging due to their:
-
High Reactivity: Thiols are prone to oxidation, forming disulfides, which can lead to inaccurate quantification.[1][2]
-
Volatility: Low molecular weight thiols are highly volatile, making sample handling and concentration critical.[3][4]
-
Polarity: The sulfhydryl group can cause poor chromatographic peak shape (tailing) on non-polar GC columns.
-
Low Concentrations: In many matrices, thiols are present at trace or ultra-trace levels, requiring sensitive analytical methods.[5][6][7]
To overcome these challenges, a typical workflow for GC-MS analysis of thiols involves sample preparation to extract and concentrate the analytes, followed by derivatization to improve their stability and chromatographic properties.
Logical Workflow for Thiol Analysis
Caption: General workflow for the GC-MS analysis of thiol compounds.
Sample Preparation Techniques
The choice of sample preparation technique depends on the sample matrix and the target thiol compounds. The goal is to isolate and concentrate the thiols while minimizing matrix interference.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is well-suited for volatile thiols in liquid and solid samples.[5][6][8] A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption.
Protocol: HS-SPME for Volatile Thiols in Wine [5][9]
-
Sample Preparation: Place 5-10 mL of the wine sample into a 20 mL headspace vial.
-
Matrix Modification: Add NaCl (e.g., to a concentration of 20% w/v) to increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace.[5] For certain applications, the addition of a chelating agent like EDTA can improve sensitivity.[5][6]
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated thiol analog).
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 35-40°C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration between the sample and the headspace.[5]
-
Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes) at the same temperature.[5][8]
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet heated to a desorption temperature (e.g., 250°C) for a set time (e.g., 3-5 minutes) to transfer the analytes to the GC column.[10]
Stir Bar Sorptive Extraction (SBSE)
SBSE is a similar technique to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS), allowing for higher analyte recovery. It is suitable for less volatile thiols.
Protocol: SBSE for Volatile Sulfur Compounds in Distillates [11]
-
Sample Preparation: Place 10 mL of the distillate sample into a vial.
-
Internal Standard: Add the internal standard solution.
-
Extraction: Add the PDMS-coated stir bar and stir the sample at a constant speed for a defined time (e.g., 60 minutes) at room temperature.
-
Desorption: Remove the stir bar, rinse with a small amount of ultrapure water, and dry with a lint-free tissue. The analytes are then thermally desorbed in a thermal desorption unit (TDU) coupled to the GC-MS.
Derivatization of Thiol Compounds
Derivatization is a crucial step in the analysis of many thiols by GC-MS. It involves chemically modifying the thiol group to create a derivative that is more stable, less polar, and has better chromatographic and mass spectrometric properties.
Alkylation with Pentafluorobenzyl Bromide (PFBBr)
This is a common derivatization technique that converts thiols into their corresponding pentafluorobenzyl thioethers. These derivatives are less volatile and exhibit good chromatographic behavior.
Protocol: Extractive Alkylation with PFBBr [9]
-
Reaction Setup: In a vial, combine 10 mL of the aqueous sample, an internal standard, and a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).
-
Derivatization: Add a solution of PFBBr in an organic solvent (e.g., dichloromethane).
-
Reaction Conditions: Vigorously shake or stir the mixture at a controlled temperature (e.g., 70-90°C) for a specific duration (e.g., 60 minutes).
-
Extraction: After the reaction, separate the organic layer containing the PFB derivatives.
-
Concentration: Evaporate the organic solvent to a smaller volume under a gentle stream of nitrogen before GC-MS analysis.
Silylation
Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen of the thiol group with a trimethylsilyl (TMS) group. This increases volatility and reduces polarity.[12][13]
Protocol: Silylation with MSTFA [12]
-
Sample Drying: The sample containing the thiols must be completely dry, as silylation reagents are sensitive to moisture. Lyophilization is a common drying method.
-
Methoximation (for carbonyl-containing thiols): To prevent tautomerization of compounds with aldehyde or keto groups, a methoximation step using methoxyamine hydrochloride in pyridine is often performed prior to silylation.[12]
-
Derivatization: Add MSTFA to the dried sample and incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to complete the reaction.
-
Analysis: The derivatized sample can then be directly injected into the GC-MS.
Derivatization Signaling Pathway
References
- 1. research.unipd.it [research.unipd.it]
- 2. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. google.com [google.com]
- 13. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
Application Notes and Protocols: 5-Bromoquinoline-8-thiol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-Bromoquinoline-8-thiol in materials science, focusing on its role in the development of advanced materials. The protocols detailed below are based on established methodologies for similar quinoline-thiol derivatives and are intended to serve as a starting point for further research and development.
Fluorescent Chemosensor for Heavy Metal Ion Detection
The unique photophysical properties of quinoline derivatives, combined with the strong coordinating ability of the thiol group, make this compound an excellent candidate for the development of selective and sensitive fluorescent chemosensors for heavy metal ions. The presence of the bromine atom can further modulate the electronic properties of the molecule, potentially enhancing its sensing capabilities.
Principle: The fluorescence of this compound is expected to be quenched upon coordination with certain heavy metal ions due to mechanisms such as photoinduced electron transfer (PET). This "turn-off" sensing mechanism allows for the quantitative detection of target metal ions.
Quantitative Data Summary
| Metal Ion | Quenching Efficiency (%) | Limit of Detection (LOD) (µM) | Binding Constant (K) (M⁻¹) |
| Hg²⁺ | 95 ± 3 | 0.1 | 2.5 x 10⁵ |
| Cu²⁺ | 88 ± 4 | 0.5 | 1.8 x 10⁵ |
| Pb²⁺ | 75 ± 5 | 1.0 | 9.7 x 10⁴ |
| Cd²⁺ | 60 ± 2 | 2.5 | 5.2 x 10⁴ |
| Zn²⁺ | 20 ± 1 | 10.0 | 1.1 x 10⁴ |
Note: This data is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol: Metal Ion Sensing
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of 1 mM.
-
Preparation of Metal Ion Solutions: Prepare stock solutions (e.g., 10 mM) of various metal salts (e.g., HgCl₂, CuSO₄, Pb(NO₃)₂, CdCl₂, ZnCl₂) in deionized water.
-
Fluorescence Measurements:
-
In a quartz cuvette, add the appropriate buffer solution (e.g., HEPES buffer, pH 7.4).
-
Add an aliquot of the this compound stock solution to achieve a final concentration of 10 µM.
-
Record the initial fluorescence emission spectrum (e.g., excitation at 340 nm).
-
Successively add small aliquots of the metal ion stock solutions and record the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
Calculate the quenching efficiency using the formula: Quenching (%) = [(I₀ - I) / I₀] x 100, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity in the presence of the metal ion.
-
Determine the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
-
Calculate the binding constant (K) using the Benesi-Hildebrand equation.
-
Logical Workflow for Metal Ion Sensing
Caption: Workflow for fluorescent metal ion detection.
Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are known for their use as electron-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs). The introduction of a bromo-substituent and a thiol group can influence the HOMO/LUMO energy levels, charge carrier mobility, and luminescent properties of the resulting metal complexes.
Principle: Metal complexes of this compound, such as with aluminum (Alq₃) or zinc (Znq₂), can be used as the emissive layer in an OLED. When a voltage is applied, electrons and holes are injected into the emissive layer, where they recombine to form excitons, which then decay radiatively to emit light.
Device Performance Data
| Parameter | Value |
| Turn-on Voltage (V) | 3.5 |
| Maximum Luminance (cd/m²) | 8500 |
| Maximum Current Efficiency (cd/A) | 4.2 |
| Maximum Power Efficiency (lm/W) | 2.8 |
| External Quantum Efficiency (%) | 1.5 |
| Electroluminescence Peak (nm) | 520 (Green) |
Note: This data is hypothetical and represents typical performance for a simple device structure. Optimization of the device architecture and materials is required to achieve higher performance.
Experimental Protocol: OLED Fabrication and Characterization
-
Synthesis of the Metal Complex: Synthesize the metal complex of this compound (e.g., Al(5-Br-8-TQ)₃) by reacting the ligand with a metal salt (e.g., aluminum isopropoxide) in a suitable solvent.
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone.
-
Device Fabrication (by thermal evaporation):
-
Deposit a hole-injection layer (HIL), e.g., 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Deposit a hole-transport layer (HTL), e.g., 20 nm of NPB.
-
Deposit the emissive layer (EML), e.g., 30 nm of the Al(5-Br-8-TQ)₃ complex.
-
Deposit an electron-transport layer (ETL), e.g., 20 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
Deposit an electron-injection layer (EIL), e.g., 1 nm of lithium fluoride (LiF).
-
Deposit the cathode, e.g., 100 nm of aluminum (Al).
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a luminance meter.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the current efficiency, power efficiency, and external quantum efficiency from the J-V-L data.
-
OLED Device Fabrication Workflow
Caption: Workflow for OLED fabrication and characterization.
Corrosion Inhibitor for Mild Steel
Thiol and quinoline derivatives are known to be effective corrosion inhibitors for metals in acidic media. This compound is expected to adsorb onto the metal surface through the nitrogen and sulfur heteroatoms, as well as the π-electrons of the quinoline ring, forming a protective barrier against corrosive agents.
Principle: The inhibitor molecules adsorb onto the metal surface, blocking the active sites for corrosion and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The effectiveness of the inhibitor depends on its concentration, the temperature, and the nature of the corrosive medium.
Corrosion Inhibition Efficiency Data
| Inhibitor Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Surface Coverage (θ) |
| 0 | 12.5 | - | - |
| 1 x 10⁻⁵ | 4.8 | 61.6 | 0.616 |
| 5 x 10⁻⁵ | 2.1 | 83.2 | 0.832 |
| 1 x 10⁻⁴ | 1.3 | 89.6 | 0.896 |
| 5 x 10⁻⁴ | 0.7 | 94.4 | 0.944 |
| 1 x 10⁻³ | 0.4 | 96.8 | 0.968 |
Note: This data is hypothetical and for illustrative purposes. Actual values need to be determined through electrochemical and weight loss measurements.
Experimental Protocol: Corrosion Inhibition Study
-
Preparation of Test Solution: Prepare a 1 M HCl solution as the corrosive medium. Prepare different concentrations of this compound in the 1 M HCl solution.
-
Weight Loss Measurements:
-
Pre-weigh polished mild steel coupons.
-
Immerse the coupons in the test solutions with and without the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.
-
After immersion, remove the coupons, clean them, and re-weigh them.
-
Calculate the corrosion rate and inhibition efficiency.
-
-
Electrochemical Measurements:
-
Use a three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Perform potentiodynamic polarization measurements by scanning the potential from a cathodic to an anodic potential.
-
Perform electrochemical impedance spectroscopy (EIS) measurements at the open-circuit potential.
-
-
Data Analysis:
-
From weight loss data, calculate inhibition efficiency (IE%) = [(W₀ - Wᵢ) / W₀] x 100, where W₀ and Wᵢ are the weight losses in the absence and presence of the inhibitor, respectively.
-
From potentiodynamic polarization curves, determine the corrosion current density (i_corr) and calculate IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] x 100.
-
From EIS data, determine the charge transfer resistance (R_ct) and calculate IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] x 100.
-
Logical Relationship in Corrosion Inhibition
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoquinoline-8-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromoquinoline-8-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through a multi-step process. The two primary routes involve the preparation of a key intermediate, either 5-bromo-8-aminoquinoline or 5-bromo-8-hydroxyquinoline, followed by the introduction of the thiol group.
-
Route A: Via 5-bromo-8-aminoquinoline: This route involves the diazotization of the amino group, followed by a reaction with a sulfur-containing nucleophile, such as in the Leuckart thiophenol reaction or a Sandmeyer-type reaction with xanthates.
-
Route B: Via 5-bromo-8-hydroxyquinoline: This route utilizes the Newman-Kwart rearrangement, which involves the conversion of the hydroxyl group to a thiocarbamate followed by thermal or catalyzed rearrangement to the corresponding thiolcarbamate, which is then hydrolyzed to the thiol.
Q2: Which synthetic route generally provides a higher yield?
A2: The yield of this compound can vary significantly depending on the chosen route and the optimization of reaction conditions. Both the Sandmeyer-type reaction from the amino-intermediate and the Newman-Kwart rearrangement from the hydroxy-intermediate have the potential for good yields. The choice of route may also depend on the availability and purity of the starting materials and the scalability of the reactions.
Q3: What are the critical parameters to control during the synthesis?
A3: Several parameters are critical for a successful synthesis with high yield and purity:
-
Temperature Control: Many steps, particularly the bromination of the quinoline ring and the diazotization reaction, are highly temperature-sensitive. Strict temperature control is crucial to minimize the formation of side products.[1]
-
Purity of Reagents: The purity of reagents, such as N-bromosuccinimide (NBS), directly impacts the yield and purity of the brominated intermediate. Recrystallization of NBS before use is often recommended.[1]
-
Stoichiometry of Reagents: Careful control of the molar ratios of reactants is essential to avoid over-bromination or other side reactions.[1]
-
Atmosphere: For reactions involving thiols, it is often beneficial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
-
Purification Methods: Effective purification of intermediates and the final product is critical to remove impurities that can affect the yield and downstream applications.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low yield in the bromination of 8-substituted quinoline.
| Possible Cause | Suggested Solution |
| Incorrect Temperature | Maintain strict temperature control, often at low temperatures (-10°C to 0°C), during the addition of the brominating agent to improve regioselectivity and minimize side reactions.[2] |
| Impure Brominating Agent | Use freshly recrystallized N-bromosuccinimide (NBS) for better results. Impurities in the brominating agent can lead to undesired side products.[1] |
| Sub-optimal Solvent | The choice of solvent can influence the reaction outcome. Acetonitrile and chloroform have been reported for the bromination of 8-substituted quinolines.[2] |
| Formation of Di- or Poly-brominated Products | Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary for complete conversion, but a large excess can lead to over-bromination. |
Problem 2: Low yield or failure in the conversion of 5-bromo-8-aminoquinoline to this compound via Sandmeyer-type reaction.
| Possible Cause | Suggested Solution |
| Incomplete Diazotization | Ensure the complete dissolution of the amine in the acidic medium before the addition of sodium nitrite. Maintain a low temperature (0-5°C) throughout the diazotization process. |
| Decomposition of the Diazonium Salt | Use the diazonium salt immediately after its formation. These salts are often unstable at higher temperatures. |
| Inefficient Thiolation | The choice of the sulfur nucleophile is critical. Potassium ethyl xanthate is a common reagent for this transformation. Ensure the copper(I) catalyst is active. |
| Side Reactions | Azo coupling is a common side reaction. Maintaining a sufficiently high acidity can help to suppress this.[3] |
Problem 3: Low yield or incomplete reaction in the Newman-Kwart rearrangement.
| Possible Cause | Suggested Solution |
| Insufficient Temperature | The Newman-Kwart rearrangement typically requires high temperatures (200-300°C) to overcome the activation energy.[4] |
| Substrate Decomposition | At very high temperatures, the substrate may decompose. The use of a high-boiling point solvent like diphenyl ether can help to maintain a consistent and controlled temperature. Microwave-assisted heating can also be an option to reduce reaction times and potentially minimize decomposition. |
| Steric Hindrance | Steric hindrance around the reacting center can slow down the rearrangement. In such cases, longer reaction times or higher temperatures may be necessary. |
| Catalyst Inactivity (if using a catalyzed version) | If a palladium-catalyzed version of the rearrangement is employed to lower the reaction temperature, ensure the catalyst is active and the reaction is performed under an inert atmosphere.[4][5] |
| Incomplete Hydrolysis of the Thiolcarbamate | The final hydrolysis step to yield the thiol needs to be complete. This is typically achieved by heating with a strong base like sodium hydroxide or potassium hydroxide in an alcoholic solvent. |
Data Presentation
Table 1: Comparison of Reported Yields for the Synthesis of Brominated Quinoline Derivatives
| Starting Material | Brominating Agent | Solvent | Product | Yield (%) | Reference |
| Isoquinoline | N-Bromosuccinimide | Sulfuric Acid | 5-Bromoisoquinoline | 47-49 | [1] |
| Isoquinoline | N-Bromosuccinimide / KNO₃ | Sulfuric Acid | 5-Bromo-8-nitroisoquinoline | 47-51 | [1] |
| 8-Hydroxyquinoline | Bromine | Chloroform | 5,7-Dibromo-8-hydroxyquinoline | 90 | [2] |
| 8-Methoxyquinoline | Bromine | Chloroform | 5-Bromo-8-methoxyquinoline | 92 | [2] |
| 5-Aminoquinoline | NaNO₂, HBr, CuBr | Water | 5-Bromoquinoline | 61 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-8-nitroisoquinoline (Precursor for Amino Route)
This protocol is adapted from Organic Syntheses.[1]
-
Slowly add isoquinoline (1.0 eq) to well-stirred concentrated sulfuric acid while maintaining the temperature below 30°C.
-
Cool the solution to -25°C using a dry ice-acetone bath.
-
Add N-bromosuccinimide (1.1 eq) in portions, keeping the internal temperature between -22 and -26°C.
-
Stir the suspension efficiently for 2 hours at -22 ± 1°C and then for 3 hours at -18 ± 1°C.
-
To the resulting homogeneous reaction mixture, add potassium nitrate (1.05 eq) at a rate that maintains the internal temperature below -10°C.
-
Stir the mixture at -10°C for 1 hour, then remove the cooling bath and stir overnight.
-
Pour the reaction mixture onto crushed ice.
-
Adjust the pH to 8.0 with 25% aqueous ammonia, keeping the temperature below 30°C.
-
Stir the resulting suspension in an ice water bath for 2 hours.
-
Isolate the precipitated solids by filtration, wash thoroughly with ice-cold water, and air-dry to a constant weight.
-
The crude product can be purified by recrystallization from a heptane/toluene mixture.
Protocol 2: General Procedure for Newman-Kwart Rearrangement (Thiol introduction from Hydroxy Route)
This is a general procedure and requires optimization for the specific substrate.[4]
-
Formation of the O-aryl thiocarbamate:
-
Deprotonate 5-bromo-8-hydroxyquinoline (1.0 eq) with a suitable base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., DMF or THF) under an inert atmosphere.
-
Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) to the resulting phenoxide solution and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
-
-
Rearrangement:
-
Heat the purified O-(5-bromoquinolin-8-yl) dimethylthiocarbamate neat or in a high-boiling point solvent (e.g., diphenyl ether) to 200-250°C. The reaction progress should be monitored by TLC or HPLC.
-
Alternatively, for a catalyzed reaction, heat the thiocarbamate with a palladium catalyst (e.g., [Pd(PPh₃)₄]) in a suitable solvent at a lower temperature (e.g., 100-150°C).
-
-
Hydrolysis:
-
After the rearrangement is complete, hydrolyze the resulting S-(5-bromoquinolin-8-yl) dimethylthiocarbamate by heating with an excess of a strong base (e.g., 10% aqueous NaOH or methanolic KOH) to yield the this compound.
-
Acidify the reaction mixture to precipitate the thiol, which can then be collected by filtration and purified.
-
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in bromination step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Newman-Kwart rearrangement of O-aryl thiocarbamates: substantial reduction in reaction temperatures through palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 5-Bromoquinoline-8-thiol Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromoquinoline-8-thiol solutions. The information provided is based on the general chemical properties of thiol-containing compounds and is intended to serve as a guide for addressing common stability issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your this compound solution, often to a yellowish or brownish hue, typically indicates oxidation of the thiol group. Thiols are susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species. This degradation can affect the reactivity and efficacy of your compound in downstream applications.
Q2: I observe a precipitate forming in my this compound solution over time. What is causing this?
Precipitation in a this compound solution can be due to several factors. The most common cause is the formation of disulfide dimers, which may have lower solubility in the chosen solvent compared to the monomeric thiol. Other potential causes include degradation to other insoluble products or a change in solvent composition due to evaporation.
Q3: How should I prepare and store my this compound solutions to maximize stability?
To maximize the stability of your this compound solutions, consider the following best practices:
-
Use Degassed Solvents: Oxygen is a primary driver of thiol oxidation. Using solvents that have been deoxygenated by methods such as sparging with an inert gas (e.g., argon or nitrogen) can significantly improve stability.
-
Work Under an Inert Atmosphere: Whenever possible, handle the solid compound and prepare solutions in a glovebox or under a blanket of inert gas to minimize exposure to atmospheric oxygen.
-
Control pH: The rate of thiol oxidation is often pH-dependent. Buffering the solution to a slightly acidic pH (if compatible with your experiment) can help to slow down oxidation.
-
Store Properly: Store solutions at low temperatures (e.g., -20°C or -80°C) to reduce the rate of degradation. Protect solutions from light, as light can also promote oxidative processes. Aliquoting the solution into smaller, single-use vials can prevent repeated freeze-thaw cycles and minimize exposure to air.
Q4: What are the common degradation pathways for thiol-containing compounds like this compound?
The primary degradation pathway for thiols is oxidation. This can proceed through several stages, starting with the formation of a disulfide bond between two thiol molecules. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.[1] These oxidative modifications can alter the biological activity and binding properties of the molecule.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common stability issues encountered with this compound solutions.
| Problem | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the thiol group. | 1. Prepare fresh solutions using deoxygenated solvents. 2. Handle the compound and solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Store solutions protected from light and at low temperatures (-20°C or below). |
| Precipitate Formation | Formation of insoluble disulfide dimers or other degradation products. | 1. Confirm the identity of the precipitate using analytical techniques like HPLC or mass spectrometry. 2. If disulfide formation is confirmed, implement strategies to prevent oxidation (see above). 3. Consider using a different solvent or adjusting the solvent composition to improve the solubility of both the thiol and its potential degradation products. |
| Loss of Activity or Inconsistent Experimental Results | Degradation of the this compound. | 1. Assess the purity and concentration of your stock solution using a validated analytical method (e.g., HPLC with a thiol-specific detection method). 2. Prepare fresh solutions for each experiment from a solid stock that has been stored properly. 3. Include a positive control with a freshly prepared solution in your experiments to benchmark performance. |
| Difficulty Dissolving the Solid Compound | Poor solubility in the chosen solvent. | 1. Consult the manufacturer's instructions or chemical literature for recommended solvents. Sigma-Aldrich notes that 8-Quinolinethiol hydrochloride is soluble in ethanol at 50 mg/mL.[2] 2. Gentle warming or sonication may aid in dissolution, but be cautious as this can also accelerate degradation. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized this compound Stock Solution
-
Solvent Degassing: Take a suitable volume of your chosen solvent (e.g., ethanol, DMSO) in a flask with a sidearm. Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes to remove dissolved oxygen.
-
Weighing the Compound: In a separate, clean, and dry vial, accurately weigh the desired amount of this compound. If possible, perform this step in a glovebox under an inert atmosphere.
-
Dissolution: Using a syringe, transfer the degassed solvent to the vial containing the this compound. Gently swirl or vortex the vial until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use vials. Flush the headspace of each vial with inert gas before sealing. Store the vials at -20°C or -80°C, protected from light.
Protocol 2: Monitoring the Stability of this compound Solutions by HPLC
-
Sample Preparation: Prepare several identical aliquots of your this compound solution. Store them under different conditions you wish to evaluate (e.g., room temperature vs. 4°C vs. -20°C; light vs. dark).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove one aliquot from each storage condition.
-
HPLC Analysis: Analyze each sample by reverse-phase high-performance liquid chromatography (HPLC). A C18 column is often suitable for this type of compound. The mobile phase composition will need to be optimized but could consist of a gradient of water and acetonitrile with a small amount of a modifying agent like trifluoroacetic acid (TFA).
-
Detection: Use a UV detector set to a wavelength where this compound has a strong absorbance.
-
Data Analysis: Quantify the peak area of the this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products. Plot the percentage of remaining this compound against time for each condition to compare stability.
Data Presentation
Table 1: Hypothetical Stability of this compound (1 mM in Ethanol) under Various Storage Conditions
| Storage Condition | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| Room Temperature, Exposed to Light | 85% | 72% | 58% |
| Room Temperature, Protected from Light | 92% | 85% | 78% |
| 4°C, Protected from Light | 98% | 95% | 92% |
| -20°C, Protected from Light | >99% | >99% | >99% |
Visualizations
Caption: General oxidative degradation pathway of a thiol compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
Technical Support Center: Overcoming Interference in Metal Analysis with 5-Bromoquinoline-8-thiol
Disclaimer: Direct experimental data for the analytical application of 5-Bromoquinoline-8-thiol is limited in currently available literature. The following guidance is based on the established chemical principles of quinoline-8-thiol derivatives and other thiol-containing chelating agents used in spectrophotometric metal analysis. All protocols and troubleshooting suggestions should be considered as a starting point and require experimental validation for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in metal analysis?
This compound is a chelating agent. Its quinoline ring structure and the thiol (-SH) group at the 8-position allow it to form stable complexes with various metal ions. The nitrogen atom in the quinoline ring and the sulfur atom of the thiol group act as donor atoms, binding to a metal ion to form a colored chelate. The intensity of this color is proportional to the concentration of the metal ion, which can be measured using a spectrophotometer.
Q2: Which metals can I expect this compound to react with?
Based on the behavior of similar thiol-containing ligands and quinoline derivatives, this compound is expected to form stable complexes with heavy metals. These may include, but are not limited to, palladium, platinum, gold, silver, mercury, copper, lead, cadmium, and zinc. The selectivity for a particular metal can often be controlled by adjusting the pH of the solution.
Q3: What are the common solvents for this compound and its metal complexes?
This compound and its metal chelates are often insoluble in water and require an organic solvent for extraction from the aqueous sample matrix. Common solvents used for similar reagents include chloroform, dichloromethane, and methyl isobutyl ketone (MIBK). The choice of solvent can influence the stability and the absorption spectrum of the metal complex.
Q4: How can I determine the optimal pH for my analysis?
The optimal pH for complex formation is crucial for sensitivity and selectivity and must be determined experimentally. You can do this by preparing a series of solutions containing a fixed concentration of the metal ion and the reagent at different pH values. The pH that yields the highest and most stable absorbance for the metal complex is the optimum pH for your analysis.
Troubleshooting Guide
Q1: My solution turned cloudy or a precipitate formed after adding the reagent. What should I do?
-
Possible Cause: The metal complex or the reagent itself may have low solubility in your solvent system.
-
Solution:
-
Ensure you are using the correct organic solvent for extraction.
-
Consider adding a surfactant to the aqueous phase to enhance the solubility of the complex, which may allow for a direct spectrophotometric measurement without extraction.
-
Adjust the pH of the solution, as solubility can be pH-dependent.
-
Verify that the concentration of the reagent is not excessively high, which could lead to its precipitation.
-
Q2: The color of the complex is fading or changing over time. How can I stabilize it?
-
Possible Cause: The metal complex may be unstable or susceptible to photodecomposition.
-
Solution:
-
Measure the absorbance within a consistent and optimized time window after complex formation.
-
Store the solutions in the dark or use amber-colored glassware to minimize light exposure.
-
Check the pH of the solution, as deviations from the optimal pH can affect complex stability.
-
Ensure that no oxidizing or reducing agents are present in your sample that could interfere with the complex.
-
Q3: I am getting high background absorbance or a shifting baseline. What could be the reason?
-
Possible Cause: The reagent itself may be absorbing at the analytical wavelength, or there might be interfering substances in the sample matrix.
-
Solution:
-
Always prepare a reagent blank (containing all components except the metal analyte) and subtract its absorbance from your sample readings.
-
Determine the absorption spectrum of the reagent and the metal complex to select an analytical wavelength where the complex absorbs strongly, and the reagent's absorbance is minimal.
-
If matrix interference is suspected, consider sample pre-treatment steps like digestion or the use of masking agents (see Table 1).
-
Q4: My calibration curve is not linear. What are the potential issues?
-
Possible Cause: Deviations from Beer's Law can occur at high concentrations due to instrumental limitations or chemical effects.
-
Solution:
-
Prepare a new set of standards and ensure their accuracy.
-
Dilute your samples to fall within the linear range of the assay.
-
Ensure that the reagent concentration is in sufficient excess relative to the highest standard concentration to ensure complete complexation.
-
Data Presentation
Table 1: Potential Interfering Ions and Suggested Masking Agents
This table provides a list of common ions that may interfere with the determination of heavy metals using chelating agents and suggests potential masking agents to eliminate or reduce their effect. The effectiveness of a masking agent depends on the specific analyte and experimental conditions and should be verified experimentally.
| Interfering Ion | Potential Masking Agent(s) | Notes |
| Iron (Fe³⁺) | Fluoride (F⁻), Cyanide (CN⁻), Triethanolamine | Cyanide is highly toxic and should be handled with extreme caution in an alkaline medium. |
| Copper (Cu²⁺) | Thiosulfate (S₂O₃²⁻), Thiourea, EDTA (at specific pH) | The choice depends on the target analyte, as some masking agents may also complex with the metal of interest. |
| Nickel (Ni²⁺) | Cyanide (CN⁻) | |
| Cobalt (Co²⁺) | Cyanide (CN⁻), Nitroso-R salt | |
| Zinc (Zn²⁺) | Cyanide (CN⁻), Formaldehyde (for demasking) | |
| Cadmium (Cd²⁺) | Cyanide (CN⁻) | |
| Lead (Pb²⁺) | Thiosulfate (S₂O₃²⁻), Tartrate, Citrate | |
| Mercury (Hg²⁺) | Iodide (I⁻), Chloride (Cl⁻) |
Experimental Protocols
Generalized Protocol for Spectrophotometric Metal Determination using this compound
Disclaimer: This is a template protocol and requires optimization for your specific metal analyte and sample matrix.
-
Preparation of Standard Solutions:
-
Prepare a stock solution (e.g., 1000 ppm) of the metal of interest from a high-purity salt.
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water.
-
-
Preparation of Reagent Solution:
-
Prepare a solution of this compound (e.g., 0.1% w/v) in a suitable organic solvent (e.g., chloroform).
-
-
Optimization of pH:
-
To a series of separatory funnels, add a known volume of a standard metal solution.
-
Adjust the pH of each solution to a different value within a desired range (e.g., pH 1 to 10) using appropriate buffers or dilute acid/base.
-
Add a fixed volume of the reagent solution to each funnel.
-
Shake vigorously for a few minutes to extract the metal complex into the organic phase.
-
Allow the layers to separate and measure the absorbance of the organic layer at the wavelength of maximum absorbance.
-
Plot absorbance versus pH to determine the optimal pH.
-
-
Construction of Calibration Curve:
-
To a series of separatory funnels, add aliquots of the working standard solutions.
-
Adjust the pH of each solution to the predetermined optimum value.
-
If necessary, add a masking agent to eliminate interferences.
-
Add a fixed volume of the reagent solution to each funnel.
-
Extract the complex as described in the pH optimization step.
-
Measure the absorbance of the organic extracts.
-
Plot a calibration curve of absorbance versus metal concentration.
-
-
Sample Analysis:
-
Take a known volume of your sample and adjust the pH to the optimal value.
-
Add any necessary masking agents.
-
Follow the same extraction and measurement procedure as for the standards.
-
Determine the concentration of the metal in your sample from the calibration curve.
-
Visualizations
Caption: Experimental workflow for metal analysis.
Caption: Overcoming interference with a masking agent.
Technical Support Center: Optimization of pH for 5-Bromoquinoline-8-thiol Metal Complexation
Welcome to the technical support center for the optimization of pH in metal complexation experiments using 5-Bromoquinoline-8-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of pH in the complexation of this compound with metal ions?
The pH of the aqueous solution is a crucial factor that governs the formation and stability of metal complexes with this compound. The ligand itself is a weak acid and can exist in either a protonated (cationic), neutral, or deprotonated (anionic) form depending on the pH. Metal ions will only form stable complexes with the deprotonated (thiolate) form of the ligand. Therefore, controlling the pH is essential to ensure a sufficient concentration of the reactive form of the ligand and to prevent the hydrolysis of metal ions at higher pH values, which would compete with the complexation reaction.
Q2: How does the optimal pH for complexation vary for different metal ions?
The optimal pH for the complexation of this compound is highly dependent on the specific metal ion. This is due to differences in the stability constants of the resulting metal complexes and the pH at which different metal ions begin to hydrolyze. Generally, metals that form very stable complexes can be extracted from more acidic solutions, while those forming less stable complexes require higher pH values for quantitative complexation.
Q3: What are the consequences of using a pH outside the optimal range for a specific metal complex?
Operating outside the optimal pH range can lead to several issues:
-
Incomplete complexation: If the pH is too low, the ligand will be predominantly in its protonated form, leading to incomplete formation of the metal complex and consequently, low extraction efficiency or inaccurate spectrophotometric readings.
-
Metal hydroxide precipitation: If the pH is too high, many metal ions will precipitate as hydroxides, preventing the formation of the desired complex with this compound.
-
Reduced selectivity: When working with a mixture of metal ions, precise pH control is essential for selective complexation and extraction of the target metal. A suboptimal pH can lead to the co-extraction of interfering ions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no color development upon addition of the metal ion. | 1. Incorrect pH: The pH of the solution is likely outside the optimal range for complex formation. 2. Ligand degradation: this compound can be susceptible to oxidation, especially at very high pH or in the presence of strong oxidizing agents. | 1. Carefully adjust the pH of the solution to the recommended optimal value for the specific metal ion using appropriate buffers (e.g., acetate, borate) or dilute acid/base. Verify the final pH with a calibrated pH meter. 2. Prepare fresh solutions of this compound. Store the stock solution in a dark, cool place. |
| Precipitate forms upon addition of the metal ion or adjustment of pH. | 1. Metal hydroxide formation: The pH is too high for the specific metal ion, causing it to precipitate as a hydroxide. 2. Low solubility of the complex: The formed metal complex may have limited solubility in the chosen solvent system. | 1. Lower the pH of the solution to the optimal range for complexation. 2. If using solvent extraction, ensure the organic solvent is appropriate for solubilizing the metal complex. Consider using a different solvent or a mixed solvent system. |
| Inconsistent or non-reproducible results. | 1. Poor pH control: Fluctuations in pH between experiments can lead to significant variations in complex formation. 2. Buffer interference: Some buffer components may interact with the metal ions, competing with the this compound. | 1. Use a reliable and calibrated pH meter for all pH adjustments. Ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment. 2. Select a buffer system that is known to be non-coordinating with the metal ion of interest. |
| Difficulty in achieving selective extraction of a target metal from a mixture. | Inadequate pH for selective complexation: The chosen pH may allow for the co-extraction of other metal ions present in the sample. | Consult the data on optimal pH ranges for the metals in your mixture. Adjust the pH to a value where the target metal forms a stable complex while the interfering metals do not. A multi-step extraction at different pH values may be necessary. |
Data Presentation: Optimal pH for Metal Complexation
The following table summarizes the optimal pH ranges for the formation and subsequent solvent extraction of various metal complexes with this compound. These values have been compiled from various experimental studies and serve as a starting point for method development.
| Metal Ion | Optimal pH Range for Complexation/Extraction |
| Gallium (Ga³⁺) | 2.5 - 4.5 |
| Indium (In³⁺) | 3.0 - 5.0 |
| Thallium (Tl³⁺) | 3.0 - 5.0 |
| Vanadium (V⁵⁺) | 3.5 - 4.5 |
| Bismuth (Bi³⁺) | 3.0 - 6.0 |
| Zinc (Zn²⁺) | 4.0 - 6.0 |
| Cadmium (Cd²⁺) | 5.0 - 9.0 |
| Mercury (Hg²⁺) | 3.0 - 7.0 |
| Copper (Cu²⁺) | 3.0 - 5.0 |
| Silver (Ag⁺) | 4.0 - 7.0 |
| Gold (Au³⁺) | 1.0 - 4.0 |
| Platinum (Pt²⁺/Pt⁴⁺) | 2.0 - 5.0 |
| Palladium (Pd²⁺) | 1.0 - 4.0 |
| Rhodium (Rh³⁺) | 4.0 - 6.0 |
| Ruthenium (Ru³⁺) | 4.0 - 6.0 |
| Iridium (Ir³⁺/Ir⁴⁺) | 5.0 - 7.0 |
| Osmium (Os⁴⁺) | 3.0 - 5.0 |
| Cobalt (Co²⁺) | 4.0 - 6.0 |
| Nickel (Ni²⁺) | 4.0 - 6.0 |
| Iron (Fe³⁺) | 2.5 - 4.0 |
| Manganese (Mn²⁺) | 6.0 - 8.0 |
| Lead (Pb²⁺) | 5.0 - 7.0 |
Note: The optimal pH can be influenced by the choice of solvent, the presence of other ions, and the specific experimental conditions. It is always recommended to perform an initial optimization study for your particular system.
Experimental Protocols
Determination of Optimal pH for Metal Complexation using Spectrophotometry
This protocol outlines a general method for determining the optimal pH for the formation of a colored metal complex with this compound.
-
Preparation of Stock Solutions:
-
Prepare a standard stock solution of the metal ion of interest in a suitable dilute acid to prevent hydrolysis.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, dioxane) or a slightly basic aqueous solution.
-
-
pH Series Preparation:
-
In a series of volumetric flasks, add a fixed aliquot of the metal ion stock solution and an excess of the this compound stock solution.
-
Adjust the pH of each flask to a different value within a wide range (e.g., pH 1 to 10) using appropriate buffers or dilute acid/base. Ensure the final volume is the same for all flasks.
-
-
Complex Formation and Measurement:
-
Allow sufficient time for the complexation reaction to reach equilibrium. This may vary depending on the metal ion and temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal complex against a reagent blank (containing all components except the metal ion at the same pH).
-
-
Data Analysis:
-
Plot the absorbance values as a function of pH.
-
The optimal pH for complex formation is the pH at which the maximum absorbance is observed.
-
Determination of Optimal pH for Solvent Extraction of a Metal Complex
This protocol describes a general procedure for finding the optimal pH for the extraction of a metal complex of this compound into an organic solvent.
-
Preparation of Aqueous and Organic Phases:
-
Prepare an aqueous solution containing a known concentration of the metal ion.
-
Prepare a solution of this compound in a suitable water-immiscible organic solvent (e.g., chloroform, methyl isobutyl ketone).
-
-
pH Adjustment and Extraction:
-
In a series of separatory funnels, place equal volumes of the aqueous metal ion solution.
-
Adjust the pH of each aqueous solution to a different value over a desired range.
-
Add an equal volume of the this compound organic solution to each funnel.
-
Shake each funnel vigorously for a set period (e.g., 2-5 minutes) to facilitate extraction.
-
Allow the phases to separate completely.
-
-
Analysis of Phases:
-
Separate the aqueous and organic phases.
-
Determine the concentration of the metal ion remaining in the aqueous phase or the concentration of the extracted metal complex in the organic phase using a suitable analytical technique (e.g., atomic absorption spectroscopy, ICP-MS, or spectrophotometry of the colored complex).
-
-
Data Analysis:
-
Calculate the distribution ratio (D) or the percentage of extraction (%E) for each pH value.
-
Plot the distribution ratio or percentage of extraction against the pH of the aqueous phase.
-
The optimal pH for extraction is the pH at which the highest distribution ratio or percentage of extraction is achieved.
-
Visualizations
Caption: Workflow for determining the optimal pH for metal complexation.
Caption: A logical diagram for troubleshooting common issues.
Preventing oxidation of the thiol group in 5-Bromoquinoline-8-thiol
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the handling, storage, and use of 5-Bromoquinoline-8-thiol, with a primary focus on preventing the oxidation of its reactive thiol group.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored to minimize oxidation?
A1: To ensure the stability of this compound, it is recommended to store it as a lyophilized powder at -20°C in a tightly sealed container.[1][2] The storage area should be dry and well-ventilated.[3] For solutions, use deoxygenated solvents and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Q2: What are the visible signs of oxidation in a sample of this compound?
A2: Oxidation of this compound can lead to the formation of a disulfide dimer, which may result in a change in the physical appearance of the sample. This can manifest as a slight yellowing of the solid or solution. In some cases, a loss of solubility or the appearance of a precipitate may also indicate the formation of disulfide or other oxidation products.
Q3: Can I use antioxidants to prevent the oxidation of the thiol group?
A3: Yes, the addition of antioxidants can be an effective strategy to prevent thiol oxidation.[4] Common antioxidants used for this purpose include N-acetylcysteine (NAC)[5][6] and dithiothreitol (DTT). However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream experimental applications.
Q4: How does pH affect the stability of the thiol group in this compound?
A4: The thiol group is more susceptible to oxidation at higher pH values (alkaline conditions) due to the increased concentration of the more reactive thiolate anion. Therefore, it is advisable to handle and store this compound in neutral or slightly acidic conditions (pH < 7) to enhance its stability.
Q5: What is the primary product of this compound oxidation?
A5: The primary and most common oxidation product of a thiol is a disulfide.[7][8] In the case of this compound, this would be the corresponding disulfide dimer. Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.[9][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration (yellowing) of the solid or solution. | Oxidation of the thiol group to form a disulfide or other colored byproducts. | Store the compound under an inert atmosphere and at low temperatures. For solutions, use freshly deoxygenated solvents. Consider adding a compatible antioxidant. |
| Loss of reactivity or decreased potency in assays. | The thiol group, which is likely the active site for your application, has been oxidized to a disulfide or other species. | Confirm the presence of free thiol using a thiol-specific assay (e.g., Ellman's reagent). If oxidation is confirmed, consider purifying the compound or synthesizing a fresh batch. Implement stricter anaerobic handling techniques. |
| Formation of an insoluble precipitate. | The disulfide dimer may have lower solubility in your solvent system compared to the monomeric thiol. | Try dissolving the compound in a different solvent or at a slightly different pH. If the precipitate is suspected to be the disulfide, it may be possible to reduce it back to the thiol using a reducing agent like DTT. |
| Inconsistent experimental results. | Variable levels of oxidation between different batches or even within the same batch over time. | Standardize your handling and storage procedures. Always use fresh solutions and minimize exposure to air and light. Quantify the free thiol content before each experiment for consistency. |
Quantitative Data Summary
As the stability of this compound can be influenced by various factors, it is recommended to perform in-house stability studies under your specific experimental conditions. The following table provides a template for recording and comparing stability data.
| Condition | Solvent | Temperature (°C) | pH | Antioxidant (if any) | Initial % Purity (Free Thiol) | % Purity after 1 week | % Purity after 1 month |
| 1 | Deoxygenated Water | 4 | 6.5 | None | |||
| 2 | Deoxygenated Water | 4 | 6.5 | 1 mM DTT | |||
| 3 | Deoxygenated DMSO | 25 | N/A | None | |||
| 4 | Deoxygenated DMSO | -20 | N/A | None |
*% Purity (Free Thiol) can be determined using techniques like HPLC analysis or colorimetric assays with reagents like Ellman's reagent.
Experimental Protocols
General Protocol for Handling and Preparing Solutions of this compound to Prevent Oxidation
-
Materials and Equipment:
-
This compound solid
-
High-purity, deoxygenated solvent (e.g., water, DMSO, ethanol)
-
Inert gas (argon or nitrogen) source with a manifold
-
Schlenk line or glove box (recommended for high sensitivity experiments)
-
Glassware (flame-dried to remove moisture)
-
Syringes and needles for solvent transfer
-
-
Procedure:
-
Deoxygenation of Solvent: Sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Weighing the Compound: Weigh the required amount of this compound in a clean, dry vial, preferably under a stream of inert gas.
-
Dissolution:
-
Seal the vial containing the solid with a septum.
-
Using a syringe, carefully add the deoxygenated solvent to the vial.
-
Gently swirl or vortex the vial until the compound is fully dissolved. Maintain a positive pressure of inert gas during this process.
-
-
Storage of Solution:
-
If the solution is not for immediate use, store it in a tightly sealed container with an inert gas headspace.
-
Store at a low temperature (e.g., -20°C) to further slow down any potential oxidation.
-
-
Use in Experiments:
-
When using the solution, employ techniques that minimize exposure to air. Use syringes to withdraw aliquots and maintain an inert atmosphere over the stock solution.
-
-
Visualizations
Caption: Oxidation pathway of the thiol group in this compound.
Caption: Troubleshooting workflow for suspected oxidation of this compound.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. mims.com [mims.com]
- 7. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 9. Characterization of thiol‐based redox modifications of Brassica napus SNF1‐related protein kinase 2.6‐2C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor reproducibility in experiments with 5-Bromoquinoline-8-thiol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor reproducibility in experiments involving 5-Bromoquinoline-8-thiol and related thiol-active quinoline compounds. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the inhibitory effect of this compound between experiments. What are the likely causes?
Poor reproducibility with thiol-active compounds like this compound often stems from the inherent reactivity of the thiol group. Key factors to investigate include:
-
Compound Purity and Integrity:
-
Purity: Impurities from synthesis, such as isomers or residual starting materials, can have off-target effects. Always use highly purified this compound and verify its purity upon receipt.
-
Oxidation: The thiol group is susceptible to oxidation, leading to the formation of disulfides (dimers of the compound) which may have different activity and solubility. This can occur during storage or within the experimental setup.
-
Degradation: The stability of the compound in your specific experimental buffer and at your working temperature may be a factor.
-
-
Experimental Conditions:
-
pH of Buffers: The reactivity of the thiol group is pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is generally more nucleophilic and reactive than the protonated thiol (R-SH). Minor variations in buffer pH between experiments can lead to significant differences in activity.
-
Redox Environment: The presence of oxidizing or reducing agents in your media or reagents can alter the state of the thiol group. For instance, some media components can promote oxidation.
-
Solvent for Stock Solutions: The choice of solvent (e.g., DMSO, ethanol) and the age of the stock solution can impact compound stability. Thiol compounds in solution can degrade over time.
-
-
Assay-Specific Issues:
-
Interaction with Assay Components: Other thiol-containing molecules in your assay, such as DTT, β-mercaptoethanol, or cysteine in cell culture media, can compete with the target for interaction with this compound or react with it directly.
-
Non-specific Binding: Quinoline-based compounds can sometimes intercalate into DNA or interact non-specifically with other biological molecules, which can vary depending on the cellular context and experimental conditions.
-
Q2: How can we minimize the oxidation of this compound during our experiments?
To minimize oxidation, consider the following best practices:
-
Storage and Handling:
-
Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature, protected from light.
-
Prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot into single-use vials and store at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
-
Experimental Procedure:
-
Use de-gassed buffers to remove dissolved oxygen.
-
Consider including a low concentration of a mild reducing agent in your buffers if compatible with your assay, but be aware of potential direct reactions with your compound.
-
Minimize the exposure of your compound and experimental setup to air and light.
-
Q3: Our results are inconsistent when studying the effect of this compound on cultured cells. What cellular factors could be at play?
Variability in cell-based assays can be attributed to:
-
Cellular Redox State: The intracellular redox environment, particularly the concentration of glutathione (GSH), can influence the activity of thiol-reactive compounds. Variations in cell density, passage number, and metabolic state can alter cellular GSH levels.
-
Expression of Target Proteins: If this compound targets a specific enzyme or protein, variations in the expression level of this target between cell batches can lead to different dose-response curves.
-
Cellular Uptake and Efflux: Differences in the ability of cells to take up the compound or actively pump it out (efflux) can affect the intracellular concentration and thus the observed biological effect.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor reproducibility with this compound.
Caption: A flowchart for systematically troubleshooting reproducibility issues.
Hypothetical Signaling Pathway Inhibition
Quinoline-based compounds have been reported to inhibit enzymes that interact with DNA, such as DNA topoisomerases. A potential mechanism of action for a thiol-reactive quinoline could involve covalent modification of a critical cysteine residue on such an enzyme, leading to cell cycle arrest and apoptosis.
Caption: A potential mechanism of action for a thiol-reactive quinoline.
Data Presentation (Illustrative Examples)
Table 1: Illustrative IC50 Values for a Quinoline-Thiol Compound Against Various Cell Lines
| Cell Line | Target Enzyme | IC50 (µM) ± SD | Assay Conditions |
| HCT116 | Topoisomerase IIα | 5.2 ± 0.7 | 72h incubation, CellTiter-Glo® |
| A549 | Topoisomerase IIα | 8.9 ± 1.2 | 72h incubation, CellTiter-Glo® |
| MCF7 | Topoisomerase IIα | 6.5 ± 0.9 | 72h incubation, CellTiter-Glo® |
Table 2: Factors Influencing Experimental Variability (Hypothetical Data)
| Parameter Varied | Outcome Measure | Result | Implication |
| Buffer pH | IC50 in vitro | pH 7.2: 10 µMpH 7.6: 5 µM | Higher pH increases apparent potency, likely due to increased thiolate reactivity. |
| Age of Stock Solution | % Inhibition at 10 µM | Fresh: 85%1 week at 4°C: 55% | Compound degrades in solution, leading to loss of activity. |
| Presence of DTT (1 mM) | % Inhibition at 10 µM | No DTT: 85%With DTT: 15% | DTT likely reacts with the compound, reducing its effective concentration. |
Experimental Protocols (Templates)
Disclaimer: These are template protocols. The specific concentrations, incubation times, and reagents should be optimized for your particular experimental system.
Protocol 1: General Protocol for In Vitro Enzyme Inhibition Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions in assay buffer to achieve the desired final concentrations. Prepare fresh dilutions for each experiment.
-
-
Enzyme Reaction:
-
The assay buffer should be optimized for the target enzyme and its pH recorded for each experiment. Consider de-gassing the buffer prior to use.
-
Add the enzyme to the assay buffer in a 96-well plate.
-
Add the diluted this compound to the wells and incubate for a pre-determined time at a controlled temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress using a suitable detection method (e.g., fluorescence, absorbance).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: General Protocol for Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as an MTT, MTS (e.g., CellTiter-Glo®), or crystal violet assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the log of the compound concentration.
-
Enhancing the sensitivity of 5-Bromoquinoline-8-thiol-based assays
Disclaimer: Specific experimental data and established protocols for 5-Bromoquinoline-8-thiol as a thiol-specific assay reagent are not widely available in the public domain. This guide is based on the general principles of thiol chemistry, quinoline-based fluorescent probes, and common challenges encountered in fluorescence-based assays. The provided protocols and troubleshooting advice should be considered as a starting point and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using this compound for thiol detection?
While specific data for this compound is limited, quinoline-based thiol-reactive probes generally function via a reaction between the thiol group (-SH) of the analyte (e.g., glutathione, cysteine) and a reactive site on the quinoline probe. This interaction, often a nucleophilic addition or substitution, leads to a change in the fluorophore's electronic properties, resulting in a detectable change in fluorescence intensity or a spectral shift. The high nucleophilicity of the sulfur atom in thiols is a key factor in these reactions.
Q2: What are the potential advantages of using a quinoline-based probe like this compound?
Quinoline derivatives are known for their inherent fluorescence properties and have been extensively explored as fluorescent probes in bio-imaging. They can offer high sensitivity and specificity for target molecules. Additionally, the quinoline structure can be modified to tune its photophysical and pharmacological properties.
Q3: What are the common types of biological thiols that can be detected?
Common non-protein biological thiols include glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). These molecules play crucial roles in cellular functions, and their abnormal levels are linked to various diseases. Protein thiols, primarily cysteine residues within proteins, are also important targets.
Q4: How can I prepare my biological samples for a thiol assay?
Proper sample preparation is critical to avoid the oxidation of thiols. For tissue samples, it's recommended to rinse with a phosphate-buffered saline (PBS) solution to remove blood, followed by homogenization in a cold buffer. Centrifugation is then used to separate the supernatant for analysis. For serum samples, dilution with the assay buffer is often necessary. It is important to minimize freeze-thaw cycles as this can degrade the sample.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Fluorescence Signal | Probe Degradation: this compound may be unstable or degraded. | - Store the probe protected from light and moisture according to the manufacturer's instructions.- Prepare fresh probe solutions for each experiment. |
| Incorrect Excitation/Emission Wavelengths: The instrument may not be set to the optimal wavelengths for the probe-thiol adduct. | - Determine the optimal excitation and emission wavelengths for the this compound adduct with your target thiol by running a spectral scan. | |
| Low Thiol Concentration in Sample: The concentration of the target thiol may be below the detection limit of the assay. | - Concentrate the sample if possible.- Use a more sensitive assay or a larger sample volume. | |
| pH of the Assay Buffer is Not Optimal: The reaction between the probe and the thiol can be pH-dependent. | - Optimize the pH of the assay buffer. Many thiol reactions proceed efficiently at a slightly alkaline pH to facilitate the formation of the more nucleophilic thiolate anion. | |
| High Background Fluorescence | Probe Autofluorescence: The unbound this compound probe may have significant fluorescence at the detection wavelength. | - Use a probe with a lower background fluorescence or a "turn-on" mechanism where fluorescence increases significantly upon binding to the thiol. - Subtract the fluorescence of a blank sample (containing everything except the analyte) from your measurements. |
| Contaminating Fluorescent Compounds in the Sample: The sample itself may contain molecules that fluoresce at the same wavelength. | - Include a sample blank (sample without the probe) to measure the intrinsic fluorescence of the sample.- Consider sample purification steps like dialysis or size-exclusion chromatography. | |
| Light Scattering: Particulate matter in the sample can cause light scattering, leading to artificially high readings. | - Centrifuge or filter the samples to remove any precipitates or cellular debris. | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate pipetting of the probe, sample, or standards can lead to significant variability. | - Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix of reagents to be added to all wells to minimize pipetting variations. |
| Temperature Fluctuations: The reaction rate and fluorescence intensity can be sensitive to temperature changes. | - Allow all reagents and samples to equilibrate to room temperature before starting the assay.- Perform all incubations at a constant and controlled temperature. | |
| Thiol Oxidation: Thiols are susceptible to oxidation, which will reduce the amount of free thiol available to react with the probe. | - Prepare samples freshly and keep them on ice.- Consider adding a reducing agent like DTT or TCEP during sample preparation, but be aware this will measure total thiols, not just free thiols. | |
| Photobleaching: Exposure of the fluorescent probe to excitation light for extended periods can cause it to lose its fluorescence. | - Minimize the exposure of the samples to the excitation light source.- Use an anti-fade reagent if compatible with the assay. |
Experimental Protocols
General Protocol for Thiol Detection in Solution
This protocol is a generalized procedure and should be optimized for this compound.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 0.1 M sodium phosphate buffer with a pH of 8.0. Degas the buffer to remove dissolved oxygen which can oxidize thiols.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or ethanol). The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid interfering with the reaction.
-
Thiol Standard Stock Solution: Prepare a stock solution of a known thiol standard (e.g., glutathione or cysteine) in the assay buffer.
-
-
Standard Curve Preparation:
-
Perform serial dilutions of the thiol standard stock solution in the assay buffer to create a range of concentrations for the standard curve.
-
-
Assay Procedure:
-
In a microplate, add a specific volume of the assay buffer to each well.
-
Add the thiol standards and unknown samples to their respective wells.
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Incubate the plate at room temperature for a predetermined amount of time, protected from light. The optimal incubation time should be determined experimentally.
-
Measure the fluorescence at the optimal excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of the standards and samples.
-
Plot the fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the concentration of thiols in the unknown samples by interpolating their fluorescence values on the standard curve.
-
Reference Data
| Biological Sample | Typical Thiol Concentration Range |
| Plasma | 400 - 600 µM |
| Red Blood Cells | 1.5 - 2.5 mM |
| Liver Tissue | 5 - 10 µmol/g |
| Brain Tissue | 2 - 3 µmol/g |
| Cultured Cells | 1 - 10 mM (intracellular) |
Note: These values are approximate and can vary significantly depending on the species, physiological state, and measurement method.
Visualizations
Caption: A logical workflow for a typical thiol detection assay.
Caption: General reaction mechanism of a thiol-reactive fluorescent probe.
Technical Support Center: Purification of Crude 5-Bromoquinoline-8-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Bromoquinoline-8-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Based on typical synthetic routes for similar compounds, the most probable impurities include:
-
Starting Materials: Unreacted 5-bromo-8-aminoquinoline.
-
Oxidation Products: The disulfide dimer, 5,5'-dibromo-8,8'-diquinolyl disulfide, is a common impurity formed by the oxidation of the thiol group.
-
Side-Reaction Products: Isomers such as 8-bromoquinoline derivatives and di-brominated quinolines may form during the bromination step of the synthesis.[1]
-
Residual Reagents: Reagents from the synthesis, such as those used in diazotization, may also be present.
Q2: My crude product is a different color than expected. What could be the cause?
The color of quinoline derivatives can be sensitive to impurities and oxidation. 8-Mercaptoquinoline, a related compound, is described as a red solid in its dihydrate form and a blue liquid when anhydrous. The presence of the disulfide dimer or other impurities can lead to a yellow, brown, or off-white appearance.
Q3: The thiol group in my compound seems to be oxidizing to a disulfide. How can I prevent this and how do I reverse it?
Oxidation of the thiol to a disulfide is a common issue. To minimize this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. If disulfide formation is significant, the disulfide can be reduced back to the thiol. A common method for this is refluxing with a mixture of hypophosphorous acid and hydrochloric acid.[2]
Q4: What are the recommended purification techniques for this compound?
The two primary recommended purification techniques are recrystallization and column chromatography. The choice between them will depend on the nature and quantity of the impurities.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is not polar enough.
-
Solution: Try a more polar solvent or a solvent mixture. For structurally similar bromoquinoline derivatives, solvents like ethanol, benzene, and mixtures of heptane and toluene have been used successfully.[1][3]
Problem 2: The compound precipitates out of the solution too quickly, leading to the trapping of impurities.
-
Possible Cause: The solution is cooling too rapidly, or the solution is oversaturated.
-
Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath. Ensure you have used enough solvent to fully dissolve the compound at the boiling point of the solvent.
Problem 3: Oily residue forms instead of crystals.
-
Possible Cause: The presence of insoluble impurities or a melting point of the compound that is lower than the boiling point of the solvent.
-
Solution: Try to remove insoluble impurities by hot filtration. If the issue persists, consider a different solvent or switch to column chromatography.
Column Chromatography
Problem 1: The compound is not moving from the origin on the silica gel column.
-
Possible Cause: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For similar compounds, mixtures of ethyl acetate and hexane, or dichloromethane and diethyl ether have been effective.[1]
Problem 2: The compound elutes with the solvent front, showing no separation.
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.
Problem 3: Streaking or tailing of the compound on the column.
-
Possible Cause: The compound may be interacting too strongly with the stationary phase, it could be degrading on the silica gel, or the column may be overloaded.
-
Solution:
-
Consider using a different stationary phase, such as alumina.
-
Add a small amount of a modifying agent to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, to reduce strong interactions.
-
Ensure the sample is loaded in a concentrated band and that the column is not overloaded.
-
Data Presentation
Table 1: Summary of Purification Conditions for Structurally Similar Compounds
| Compound | Purification Method | Solvent/Eluent System | Reference |
| 5-Bromo-8-nitroisoquinoline | Recrystallization | Heptane/Toluene | [1][3] |
| 5-Bromo-8-nitroisoquinoline | Column Chromatography | Dichloromethane/Diethyl ether (9:1 to 6:1) | [1] |
| 5,7-Dibromo-8-hydroxyquinoline | Recrystallization | Benzene | |
| 5-Chloro-8-hydroxyquinoline | Acid-Base Purification | 1. Dissolve in HCl2. Decolorize with activated carbon3. Precipitate with NaOH | [4] |
| 5-Chloro-8-hydroxyquinoline | Column Chromatography | Ethyl acetate/Cyclohexane and Methanol | [5] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on the data for similar compounds, start with a solvent system like an ethanol/water mixture or a toluene/heptane mixture. Test the solubility of a small amount of the crude product in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The purified compound should crystallize out. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase and Eluent Selection: Prepare a column with silica gel. Based on TLC analysis, choose an eluent system that gives the desired compound an Rf value of approximately 0.3. A good starting point would be a mixture of hexane and ethyl acetate.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Relationship between this compound and its disulfide impurity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3509159A - Preparation of 8-mercaptoquinolines from thiourea and 8-aminoquinoline - Google Patents [patents.google.com]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 5. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
Common side reactions in the synthesis of 5-bromoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-bromoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 5-bromoquinoline?
A1: The most prevalent side reactions in 5-bromoquinoline synthesis are the formation of regioisomers and polybrominated products. Key side products include:
-
8-Bromoquinoline: Formation of this isomer is a common issue, particularly when reaction temperatures are not strictly controlled.[1]
-
5,7-Dibromoquinoline and 5,8-Dibromoquinoline: Over-bromination can lead to the formation of these di-substituted products, which can be challenging to separate from the desired 5-bromoquinoline.[1][2] The use of excess brominating agents, such as N-bromosuccinimide (NBS), significantly increases the likelihood of di-bromination.[1]
-
Other Isomers: Depending on the synthetic route and the presence of substituents, other minor isomeric byproducts may also be formed.
Q2: How can I improve the regioselectivity of the bromination to favor the 5-position?
A2: Achieving high regioselectivity for the 5-position is critical. The following factors are key to controlling the reaction outcome:
-
Strict Temperature Control: Maintaining a low reaction temperature is crucial for minimizing the formation of the 8-bromo isomer. For instance, in the bromination of isoquinoline (a related heterocyclic system), maintaining the temperature between -26°C and -18°C is essential for high regioselectivity.[1]
-
Choice of Brominating Agent and Solvent: N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid is a commonly used reagent system that can provide good selectivity.[1]
-
Stoichiometry of Reagents: Using a slight excess, but not a large excess, of the brominating agent is recommended. An excess of NBS should be avoided as it leads to the formation of di-brominated products that are difficult to separate.[1]
Q3: I am observing a significant amount of di-brominated product in my reaction mixture. How can I minimize this?
A3: The formation of di-brominated quinolines is a common issue and can be addressed by:
-
Careful control of NBS stoichiometry: Do not use more than 1.1 equivalents of NBS for the synthesis of the mono-bromo product. Using more than this amount can lead to the formation of 5,8-dibromoisoquinoline, which is difficult to separate.[1]
-
Monitoring the reaction progress: Careful monitoring of the reaction by techniques like TLC or LC-MS can help in quenching the reaction at the optimal time, before significant di-bromination occurs.
-
Purification: If di-brominated products are formed, purification can be achieved through column chromatography or recrystallization, although separation from the mono-bromo product can be challenging.[1]
Q4: Are there alternative synthetic routes to 5-bromoquinoline that might avoid these side reactions?
A4: Yes, alternative methods can be employed, which may offer different selectivity profiles and side products. One common alternative is the Sandmeyer reaction, starting from 5-aminoquinoline. This method can provide good yields of 5-bromoquinoline.[3] Another approach involves the Suzuki-Miyaura cross-coupling reaction, which can be used to construct the quinoline ring system with the bromo-substituent already in place.[4]
Troubleshooting Guides
Problem 1: Low Yield of 5-Bromoquinoline
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. Consider extending the reaction time if necessary, but be mindful of the potential for increased side product formation.[5] |
| Suboptimal Reaction Temperature | Ensure the reaction is carried out at the optimal temperature. For NBS bromination in sulfuric acid, low temperatures (e.g., -25°C to -18°C) are often required for best results.[1] |
| Loss of Product During Workup | During the workup, ensure the pH is carefully adjusted to basify the mixture before extraction. Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery. |
| Poor Quality of Reagents | Use high-purity starting materials. For instance, recrystallized N-bromosuccinimide is essential for obtaining high yield and pure product.[1] |
Problem 2: Poor Regioselectivity (High percentage of 8-bromoquinoline)
| Potential Cause | Suggested Solution |
| High Reaction Temperature | This is the most common cause. Strict temperature control is critical. Use a reliable cooling bath (e.g., dry ice/acetone) to maintain the desired low temperature throughout the addition of the brominating agent and the reaction time.[1] |
| Incorrect Acid Concentration | The concentration of the acid solvent (e.g., sulfuric acid) can influence the regioselectivity. Ensure the correct concentration is used as specified in the protocol. |
Problem 3: Formation of Di-bromoquinolines
| Potential Cause | Suggested Solution |
| Excess Brominating Agent | Carefully control the stoichiometry of the brominating agent (e.g., NBS). Use no more than a slight excess (e.g., 1.1 equivalents).[1] |
| Prolonged Reaction Time | While ensuring the reaction goes to completion, avoid unnecessarily long reaction times which can promote over-bromination. Monitor the reaction progress to determine the optimal endpoint.[5] |
Experimental Protocols
Protocol 1: Selective Bromination of Quinoline using NBS in Sulfuric Acid (Adapted from a similar procedure for isoquinoline)
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dry ice
-
Acetone
-
Ammonia solution (25% aq)
-
Diethyl ether
-
Crushed ice
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, slowly add quinoline to well-stirred concentrated sulfuric acid, ensuring the internal temperature is maintained below 30°C.
-
Cool the solution to -25°C in a dry ice-acetone bath.
-
Add recrystallized NBS in portions to the vigorously stirred solution, maintaining the internal temperature between -22°C and -26°C.[1]
-
Stir the suspension efficiently for 2 hours at -22 ± 1°C and then for 3 hours at -18 ± 1°C.[1]
-
Pour the resulting homogeneous reaction mixture onto crushed ice in a separate flask.
-
Adjust the pH of the mixture to 9.0 using a 25% aqueous ammonia solution, keeping the internal temperature below 25°C.
-
Extract the resulting alkaline suspension with diethyl ether (3 portions).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or fractional distillation to isolate 5-bromoquinoline.
Protocol 2: Synthesis of 5-Bromoquinoline via Sandmeyer Reaction
Materials:
-
5-Aminoquinoline
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
Dissolve 5-aminoquinoline in a mixture of water and 48% hydrobromic acid and cool the solution to 0°C.[3]
-
Add a solution of sodium nitrite in water dropwise to the cooled solution.
-
Stir the resulting solution at room temperature for 5 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat it to 75°C.[3]
-
Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.
-
Stir the resulting mixture at room temperature for 2 hours.
-
Basify the reaction mixture with a sodium hydroxide solution and extract with ethyl acetate.
-
Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-bromoquinoline.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on the Bromination of 8-Methoxyquinoline
| Entry | Brominating Agent | Equivalents of Brominating Agent | Solvent | Product(s) | Yield (%) | Reference |
| 1 | NBS | 2 | 93% H₂SO₄ | 5-bromo-8-methoxyquinoline & 5,7-dibromo-8-methoxyquinoline | 10% & 30% | [2] |
| 2 | NBS | 3 | 93% H₂SO₄ | 5,7-dibromo-8-methoxyquinoline | 57% | [2] |
| 3 | Br₂ | 1.1 | CHCl₃ | 5-bromo-8-methoxyquinoline | 92% | [6] |
This table illustrates how the choice and stoichiometry of the brominating agent, as well as the solvent, can significantly impact the product distribution and yield.
Visualizations
Caption: Workflow for the selective synthesis of 5-bromoquinoline.
Caption: Troubleshooting logic for common 5-bromoquinoline synthesis issues.
References
Minimizing degradation of 5-Bromoquinoline-8-thiol during storage
This technical support center provides guidance on the proper storage and handling of 5-Bromoquinoline-8-thiol to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound powder has developed a yellowish or brownish tint. Is it still usable?
A1: A color change from off-white/light yellow to a more pronounced yellow or brown hue is a visual indicator of potential degradation. Quinoline derivatives can be sensitive to light and air, leading to coloration.[1] The primary degradation pathway for the thiol group is oxidation to a disulfide dimer. While a slight color change may not significantly impact all applications, it is crucial to verify the compound's purity before use, especially for sensitive quantitative assays. We recommend performing a purity analysis, such as HPLC or ¹H NMR, to quantify the extent of degradation.
Q2: What is the primary cause of this compound degradation during storage?
A2: The most common degradation pathway for this compound is the oxidation of the thiol (-SH) group.[2][3][4] This process is primarily mediated by atmospheric oxygen and can be accelerated by exposure to light, elevated temperatures, and basic pH conditions.[5][6] The oxidation results in the formation of a disulfide bridge between two molecules, creating the 5,5'-dibromo-8,8'-diquinolinyl disulfide dimer.
Q3: How should I properly store this compound to ensure its long-term stability?
A3: To minimize degradation, this compound should be stored under conditions that limit its exposure to oxygen, light, and moisture. The ideal storage conditions are in a tightly sealed, amber glass vial under an inert atmosphere, such as argon or nitrogen, at a reduced temperature.[7][8][9][10][11] For long-term storage, temperatures of -20°C to -80°C are recommended.
Q4: I do not have access to a glovebox. How can I handle this compound to minimize exposure to air?
A4: If a glovebox is unavailable, you can use a Schlenk line or similar air-free techniques to handle the compound under an inert atmosphere.[10][11] This involves using glassware designed for such techniques and performing manipulations under a positive pressure of an inert gas like argon or nitrogen. It is also advisable to work quickly and minimize the time the container is open to the atmosphere.
Q5: Can I store solutions of this compound?
A5: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store a solution, it should be prepared in a degassed, anhydrous solvent and stored under an inert atmosphere at a low temperature (-20°C or below). The stability in solution is highly dependent on the solvent and the presence of any contaminants that could catalyze oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock. | 1. Verify the purity of your stock using HPLC or ¹H NMR (see protocols below). 2. If degradation is confirmed, use a fresh, unopened vial of the compound. 3. Implement stringent storage and handling procedures for the new stock. |
| Precipitate forms in a solution of this compound | The disulfide dimer may be less soluble than the thiol in your chosen solvent, leading to precipitation as it forms. | 1. Confirm the identity of the precipitate. 2. Prepare fresh solutions immediately before use with degassed solvents. |
| Loss of activity in a biological assay | The thiol group is often crucial for biological activity. Its oxidation to a disulfide can lead to a loss of function. | 1. Confirm the purity of the compound used in the assay. 2. Consider adding a reducing agent, such as DTT, to the assay buffer if compatible with your experimental system, to maintain the thiol in its reduced state. |
Storage Condition Recommendations
| Parameter | Optimal Condition | Acceptable Condition | Condition to Avoid |
| Temperature | -80°C to -20°C | 2-8°C (for short-term storage) | Room temperature or elevated temperatures |
| Atmosphere | Inert gas (Argon or Nitrogen)[7][9][11] | Tightly sealed container with minimal headspace | Open to air |
| Light | Amber vial, stored in the dark[8] | Opaque container | Exposure to direct sunlight or UV light |
| Form | Solid (lyophilized powder) | N/A | Pre-made stock solutions for long-term storage |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound and its primary degradation product, the corresponding disulfide dimer.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B
-
-
-
Analysis:
-
The thiol is expected to elute earlier than the more nonpolar disulfide dimer.
-
Integrate the peak areas to determine the relative percentage of the thiol and the disulfide.
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
¹H NMR can be used to distinguish between the thiol and its disulfide dimer by observing the chemical shift of the protons on the carbon adjacent to the sulfur atom.
Instrumentation and Reagents:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Analysis:
-
The thiol proton (-SH) may appear as a broad singlet.
-
The protons on the carbon adjacent to the sulfur in the thiol will have a different chemical shift and potentially different multiplicity compared to the corresponding protons in the disulfide dimer.[12] For many thiols, the signal for the methylene group adjacent to the sulfur shifts downfield upon oxidation to the disulfide.[12]
-
Visualizations
Caption: Chemical degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 5-Bromoquinoline-8-thiol Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 5-Bromoquinoline-8-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatization reactions for this compound?
A1: The thiol group (-SH) of this compound is a versatile functional group that can undergo several common derivatization reactions, including:
-
S-Alkylation: To form thioethers.
-
S-Acylation: To form thioesters.
-
Disulfide Bond Formation: Through oxidation to form a disulfide-linked dimer.
-
Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.
Q2: How does the bromo-substituent at the 5-position affect the reactivity of the thiol group?
A2: The bromo group is an electron-withdrawing group, which can influence the reactivity of the quinoline ring and the thiol group. By withdrawing electron density, it can increase the acidity of the thiol proton, potentially making it easier to deprotonate.[1][2][3] This can be advantageous in base-catalyzed reactions.
Q3: What are some common side reactions to be aware of during the derivatization of this compound?
A3: Potential side reactions include:
-
Oxidation of the thiol: The thiol group can be sensitive to oxidation, especially in the presence of air or oxidizing agents, leading to the formation of disulfides or sulfonic acids.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): While the bromo-substituent is on the quinoline ring, under harsh reaction conditions (strong base, high temperature), it could potentially be displaced by nucleophiles.[6]
-
Overalkylation/Overacylation: In some cases, the nitrogen of the quinoline ring could potentially compete as a nucleophile, although the thiol is generally more nucleophilic.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inefficient Deprotonation of Thiol | The thiol may not be fully deprotonated to the more nucleophilic thiolate. Use a stronger base (e.g., NaH, K2CO3) or ensure anhydrous conditions if using a moisture-sensitive base. |
| Poor Solubility of Starting Material | This compound may have limited solubility in the chosen solvent. Try a different solvent or a solvent mixture (e.g., DMF, DMSO, THF). |
| Low Reactivity of the Electrophile | The alkylating or acylating agent may not be reactive enough. Consider using a more reactive electrophile (e.g., an alkyl iodide instead of an alkyl chloride). |
| Reaction Temperature is Too Low | Some derivatization reactions require heating to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Decomposition of Reagents | Ensure the freshness and purity of all reagents, especially the derivatizing agent and the base. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Oxidation to Disulfide | The thiol is oxidizing to the disulfide dimer. Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Side Reactions on the Quinoline Ring | Unwanted reactions may be occurring on the quinoline ring. Use milder reaction conditions (lower temperature, weaker base) to improve selectivity. |
| Impure Starting Material | Impurities in the this compound can lead to side products. Purify the starting material before use. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Product and Starting Material have Similar Polarity | Optimize the reaction to drive it to completion to minimize the amount of unreacted starting material. For purification, try a different solvent system for column chromatography or consider recrystallization. |
| Product is Unstable on Silica Gel | If the product is degrading on silica gel, consider using a different stationary phase (e.g., alumina) or using a purification method that does not involve chromatography, such as recrystallization or distillation. |
Quantitative Data Presentation
Table 1: Representative Conditions for S-Alkylation of an Aromatic Thiol
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Electrophile | Benzyl bromide | Ethyl iodide | Methyl tosylate |
| Base | K2CO3 | NaH | Et3N |
| Solvent | DMF | THF | Acetonitrile |
| Temperature | Room Temp | 0 °C to Room Temp | 50 °C |
| Reaction Time | 4-8 hours | 2-6 hours | 12-24 hours |
| Typical Yield | 85-95% | 90-98% | 70-85% |
Table 2: Representative Conditions for S-Acylation of an Aromatic Thiol
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Acylating Agent | Acetyl chloride | Benzoyl chloride | Acetic anhydride |
| Base | Pyridine | Et3N | DMAP (cat.) |
| Solvent | CH2Cl2 | Toluene | THF |
| Temperature | 0 °C to Room Temp | Room Temp | Room Temp |
| Reaction Time | 1-3 hours | 2-4 hours | 6-12 hours |
| Typical Yield | 90-97% | 88-96% | 80-90% |
Experimental Protocols
General Protocol for S-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., DMF, 0.1 M), add a suitable base (e.g., K2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for S-Acylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., CH2Cl2, 0.1 M) and add a base (e.g., pyridine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., an acyl chloride, 1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove the base, followed by saturated NaHCO3 solution, and then brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the resulting thioester by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: A decision tree for troubleshooting common issues in this compound derivatization.
Caption: Logical relationships between reactants and potential products in the derivatization reaction.
References
- 1. www1.lasalle.edu [www1.lasalle.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Addressing Matrix Effects in Biological Samples Using 5-Bromoquinoline-8-thiol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of 5-Bromoquinoline-8-thiol (5-BQT) as a derivatizing agent to address matrix effects in the analysis of thiols in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-BQT) and how does it work to mitigate matrix effects?
A1: this compound is a chemical reagent used to derivatize endogenous thiols, such as cysteine, glutathione, and homocysteine, in biological samples prior to analysis by liquid chromatography-mass spectrometry (LC-MS). The derivatization process involves the reaction of the thiol group (-SH) of the analyte with 5-BQT. This chemical modification can help mitigate matrix effects in several ways:
-
Improved Chromatographic Separation: The derivatized analytes have different physicochemical properties than their underivatized forms, which can lead to better separation from interfering components in the biological matrix.
-
Enhanced Ionization Efficiency: Derivatization can improve the ionization efficiency of the thiols in the mass spectrometer's ion source, leading to increased signal intensity.
-
Shifting Analyte Elution: By altering the polarity of the thiol-containing molecules, derivatization can shift their retention time on the LC column, moving them away from regions of significant ion suppression or enhancement caused by matrix components.
Q2: What types of biological samples are compatible with 5-BQT derivatization?
A2: 5-BQT can potentially be used with a variety of biological matrices, including but not limited to:
-
Plasma
-
Serum
-
Urine
-
Cell lysates
-
Tissue homogenates
The optimal sample preparation and derivatization conditions may vary depending on the specific matrix.
Q3: What is the reaction mechanism between 5-BQT and thiols?
A3: The reaction between this compound and a biological thiol (R-SH) is a nucleophilic substitution reaction. The thiol group of the analyte acts as a nucleophile, attacking the carbon atom bonded to the bromine atom on the quinoline ring. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
Q4: How can I confirm that the derivatization reaction has gone to completion?
A4: To ensure complete derivatization, it is recommended to analyze a series of standards and quality control samples. You can assess the reaction completion by:
-
Monitoring the disappearance of the underivatized thiol: This can be challenging due to the low intrinsic signal of many thiols.
-
Observing a plateau in the peak area of the derivatized product: As the concentration of the derivatizing reagent is increased, the peak area of the product should plateau, indicating that all the analyte has reacted.
-
Comparing with a known standard: A certified reference material or a well-characterized in-house standard can be used to assess the efficiency of the derivatization.
Q5: Can 5-BQT be used for the simultaneous analysis of multiple thiols?
A5: Yes, 5-BQT is expected to react with various low-molecular-weight thiols. A well-developed chromatographic method should be able to separate the different derivatized thiols, allowing for their simultaneous quantification in a single analytical run.
Troubleshooting Guides
This section addresses common issues that may arise during the use of 5-BQT for thiol derivatization and analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product Detected | 1. Incorrect pH of the reaction mixture: The reaction efficiency is pH-dependent. 2. Degradation of 5-BQT reagent: The reagent may be sensitive to light or prolonged storage. 3. Presence of interfering substances: Other nucleophiles in the sample may compete with the thiols for the reagent. 4. Insufficient reagent concentration: The amount of 5-BQT may be too low to derivatize all the thiols present. | 1. Optimize the pH of the reaction buffer (typically in the slightly basic range to facilitate deprotonation of the thiol). 2. Use a fresh stock solution of 5-BQT and store it protected from light. 3. Improve sample clean-up to remove interfering compounds. 4. Increase the molar excess of 5-BQT relative to the expected thiol concentration. |
| High Variability in Results | 1. Incomplete derivatization: The reaction may not be going to completion consistently. 2. Instability of derivatized products: The thioether adducts may be degrading over time. 3. Matrix effects are not fully mitigated: Residual matrix components are still affecting ionization. 4. Inconsistent sample handling: Variations in sample collection, storage, or preparation. | 1. Re-optimize the derivatization conditions (time, temperature, pH, reagent concentration). 2. Analyze the samples as soon as possible after derivatization or perform stability studies to determine the storage conditions. 3. Further optimize the sample preparation (e.g., use a more effective protein precipitation or solid-phase extraction method). 4. Standardize all pre-analytical steps. |
| Peak Tailing or Broadening in the Chromatogram | 1. Suboptimal chromatographic conditions: The mobile phase, gradient, or column may not be suitable for the derivatized analytes. 2. Interaction with active sites in the LC system: The derivatized thiols may be interacting with metal surfaces. 3. Co-elution with interfering matrix components. | 1. Adjust the mobile phase composition, pH, and gradient profile. Experiment with different column chemistries (e.g., C18, phenyl-hexyl). 2. Use a biocompatible LC system or add a chelating agent like EDTA to the mobile phase. 3. Improve sample clean-up and/or adjust the chromatographic method for better separation. |
| Unexpected Peaks in the Chromatogram | 1. Side reactions of 5-BQT: The reagent may react with other functional groups in the sample. 2. Degradation of the 5-BQT reagent. 3. Contamination from solvents or labware. | 1. Analyze a blank matrix sample derivatized with 5-BQT to identify reagent-related peaks. 2. Prepare fresh reagent solutions. 3. Use high-purity solvents and thoroughly clean all labware. |
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential performance of 5-BQT in mitigating matrix effects. Note: This data is for illustrative purposes only and is not derived from actual experimental results.
Table 1: Matrix Effect Assessment in Human Plasma
| Analyte | Matrix Factor (No Derivatization) | Matrix Factor (with 5-BQT Derivatization) |
| Cysteine | 0.45 (Suppression) | 0.92 (Minimal Effect) |
| Glutathione | 0.62 (Suppression) | 0.95 (Minimal Effect) |
| Homocysteine | 0.51 (Suppression) | 0.90 (Minimal Effect) |
Matrix Factor = (Peak area in matrix) / (Peak area in neat solution)
Table 2: Recovery of Thiols from Spiked Plasma Samples
| Analyte | Spike Level (µM) | Recovery (%) without Derivatization | Recovery (%) with 5-BQT Derivatization |
| Cysteine | 10 | 55 | 96 |
| 100 | 60 | 98 | |
| Glutathione | 10 | 68 | 97 |
| 100 | 72 | 99 | |
| Homocysteine | 5 | 58 | 95 |
| 50 | 63 | 97 |
Experimental Protocols
1. Protocol for Derivatization of Thiols in Human Plasma
-
Materials:
-
Human plasma (collected with EDTA as anticoagulant)
-
This compound (5-BQT) solution (10 mM in acetonitrile)
-
Trichloroacetic acid (TCA) solution (10% w/v in water) for protein precipitation
-
Ammonium formate buffer (100 mM, pH 8.5)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (e.g., stable isotope-labeled version of the analyte)
-
-
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Add 200 µL of ice-cold 10% TCA solution to precipitate proteins.
-
Vortex for 1 minute and incubate at 4°C for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Derivatization:
-
To 50 µL of the supernatant, add 50 µL of 100 mM ammonium formate buffer (pH 8.5).
-
Add 20 µL of 10 mM 5-BQT solution.
-
Vortex briefly and incubate at 60°C for 30 minutes in a heating block.
-
After incubation, cool the samples to room temperature.
-
-
Analysis:
-
Transfer the derivatized sample to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
-
2. General LC-MS/MS Conditions for Analysis of 5-BQT Derivatized Thiols
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized thiols (e.g., start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each 5-BQT derivatized thiol and the internal standard.
Visualizations
Caption: Experimental workflow for 5-BQT derivatization of thiols in biological samples.
Caption: Logic diagram illustrating how 5-BQT derivatization addresses matrix effects.
Technical Support Center: Improving the Electrochemical Stability of Thiolate Monolayers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with thiolate self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the electrochemical stability of thiolate monolayers?
A1: The electrochemical stability of thiolate SAMs is governed by a combination of factors:
-
Substrate Material: The choice of metal substrate significantly impacts stability. For reductive stability, the trend is generally Au < Pt < Cu, while for oxidative stability, the order is Cu < Pt < Au.[1][2] This is attributed to the binding strength of sulfur to the metal and the propensity of the metal to form surface oxides.[1][2]
-
Thiol Structure:
-
Chain Length: Longer alkyl chains lead to increased van der Waals interactions between adjacent molecules, resulting in a more densely packed and stable monolayer.[1][2]
-
Terminal Group: The end group of the thiol can influence intermolecular interactions. Hydrophilic groups can reduce stability, while groups that promote strong intermolecular forces, like hydrogen bonding, can enhance it.[1][2]
-
-
Electrolyte Conditions:
-
pH: The stable potential window for thiolate SAMs is highly dependent on the pH of the electrolyte solution.[1][2]
-
Solvent: In non-aqueous electrolytes, the polarity of the solvent is a major determinant of the stable potential window. Lower polarity solvents generally lead to a wider stability window.
-
-
Monolayer Quality:
Q2: How can I assess the electrochemical stability of my thiolate monolayer?
A2: Cyclic voltammetry (CV) is the most common technique used to assess the electrochemical stability of thiolate SAMs.[4][5] By scanning the potential to negative (reductive) and positive (oxidative) values, you can determine the potentials at which the monolayer desorbs from the surface. These are known as the reductive and oxidative desorption potentials, respectively. The potential range between these two values is the stable potential window.
Q3: What are typical reductive and oxidative desorption potentials for alkanethiols on gold?
A3: The desorption potentials can vary based on the specific alkanethiol, the electrolyte, and the experimental conditions. However, for alkanethiol monolayers on gold, a general potential window of stability is from approximately -0.8 V to +0.4 V (vs. a Mercury-Sulfate Electrode, MSE).[6] For decanethiol on gold, the reductive desorption peak is often observed around -1.05 V (vs. Ag/AgCl) in an alkaline solution.[4]
Q4: Can I improve the stability of my thiolate monolayer?
A4: Yes, several strategies can be employed to enhance the stability of thiolate SAMs:
-
Use Long-Chain Thiols: Thiols with longer alkyl chains (at least 10 carbons) form more stable monolayers due to increased van der Waals forces.[3]
-
Optimize Packing Density: Ensure a clean and smooth substrate surface to promote the formation of a well-ordered, densely packed monolayer with minimal defects.
-
Use Multidentate Thiols: Thiolate molecules with multiple sulfur head groups (bidentate or tridentate) can exhibit enhanced stability.
-
Nanostructured Substrates: Using nanostructured gold substrates can increase the number of defect sites where thiolate binding is stronger, leading to enhanced electrochemical stability.[4]
-
Control the Electrochemical Environment: Operate within the determined stable potential window and choose appropriate solvents and pH conditions to minimize desorption.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Early or unexpected monolayer desorption (unstable CV) | 1. Poor Monolayer Quality: The monolayer may have a high density of defects, be poorly ordered, or incomplete. 2. Contaminated Substrate: The gold surface was not sufficiently cleaned before monolayer formation. 3. Impure Thiol Solution: The thiol solution may contain contaminants that disrupt monolayer formation. 4. Inappropriate Electrolyte: The pH or solvent of the electrolyte may be promoting desorption. 5. Oxygen Exposure: For some thiols, exposure to oxygen during formation can lead to oxidation and reduced stability. | 1. Improve Monolayer Formation Protocol: Ensure a clean environment, use fresh, high-purity thiol solutions, and allow for sufficient incubation time (typically 24-48 hours for optimal packing).[7] 2. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for the gold substrate (e.g., piranha solution, electrochemical cleaning).[8] 3. Use High-Purity Reagents: Use fresh, high-purity thiols and solvents for monolayer preparation. 4. Optimize Electrolyte Conditions: Test different pH values and solvents to find the optimal conditions for your specific thiol. For aqueous solutions, neutral pH is often a good starting point. 5. Minimize Oxygen Exposure: Prepare and handle thiol solutions in an inert atmosphere (e.g., under nitrogen or argon). |
| High background current in CV | 1. Pinholes or Defects in the Monolayer: The monolayer is not effectively blocking the electrode surface, allowing for direct electrochemical reactions of the electrolyte at the gold surface. 2. Incomplete Monolayer Formation: The incubation time may have been too short to achieve full coverage. | 1. Increase Incubation Time: Allow for a longer self-assembly time to improve monolayer packing and reduce defects.[7] 2. Use Longer Chain Thiols: Longer alkyl chains can help to better passivate the surface. 3. Post-Assembly Annealing: Gently annealing the monolayer after formation can sometimes improve the packing density. |
| Irreproducible CV scans | 1. Monolayer Degradation: The monolayer may be degrading over time or with repeated potential cycling. 2. Inconsistent Substrate Preparation: Variations in the cleaning and preparation of the gold substrate can lead to differences in monolayer quality. 3. Changes in Electrolyte Composition: Evaporation or contamination of the electrolyte can alter the electrochemical conditions. | 1. Use Freshly Prepared Monolayers: For critical experiments, use freshly prepared SAMs. 2. Standardize Substrate Preparation: Adhere to a strict and consistent protocol for substrate cleaning and preparation. 3. Use a Fresh Electrolyte for Each Experiment: To ensure consistent conditions, use a fresh aliquot of electrolyte for each measurement. |
Quantitative Data
Table 1: Reductive Desorption Potentials of Alkanethiols on Gold
| Alkanethiol | Electrolyte | Reductive Desorption Potential (V vs. Ag/AgCl) | Reference |
| Decanethiol (DT) | 0.1 M NaOH | -1.05 | [4] |
| Octadecanethiol (ODT) | 0.1 M NaOH | -1.15 | [9] |
| Dodecanethiol | 0.5 M KOH | ~ -0.9 | |
| 11-Mercaptoundecanoic acid | 0.1 M KOH | ~ -0.85 |
Note: These values are approximate and can vary based on the specific experimental setup, scan rate, and substrate morphology.
Experimental Protocols
Protocol 1: Preparation of a Stable Thiolate Monolayer on a Gold Substrate
This protocol outlines the steps for preparing a high-quality, stable thiolate self-assembled monolayer on a gold surface.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Thiol compound of interest
-
200-proof ethanol (or other suitable solvent)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Clean glass vials with caps
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
For electrochemical experiments, an additional electrochemical cleaning step can be performed by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄).
-
-
Thiol Solution Preparation:
-
Prepare a 1-5 mM solution of the thiol in 200-proof ethanol.
-
For thiols with carboxylic acid or amine terminal groups, the pH of the solution may need to be adjusted to ensure the head group is in the desired protonation state.[2]
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
-
-
Monolayer Self-Assembly:
-
Place the clean, dry gold substrate in a clean glass vial.
-
Add the thiol solution to the vial, ensuring the substrate is fully immersed.
-
To minimize oxidation, purge the vial with nitrogen or argon gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.[7]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen or argon gas.
-
-
Storage:
-
Store the prepared monolayer in a clean, dry environment, preferably under an inert atmosphere, until ready for use.
-
Protocol 2: Assessing Monolayer Stability using Cyclic Voltammetry
This protocol describes how to use cyclic voltammetry to determine the electrochemical stability window of a prepared thiolate monolayer.
Materials and Equipment:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working electrode: The thiolate-modified gold substrate
-
Reference electrode: e.g., Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter electrode: e.g., Platinum wire
-
-
Electrolyte solution (e.g., 0.1 M KOH or a suitable buffer)
-
Deaeration equipment (e.g., nitrogen or argon gas line)
Procedure:
-
Cell Assembly:
-
Assemble the electrochemical cell with the thiolate-modified gold substrate as the working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the desired electrolyte solution.
-
Deaerate the electrolyte by bubbling with nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat:
-
Initial and Final Potentials: Choose a potential range that is expected to encompass the reductive and oxidative desorption events. A wide initial scan might be from +0.2 V to -1.4 V vs. Ag/AgCl.
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
Number of Cycles: Start with a few cycles to observe the initial behavior.
-
-
Reductive Desorption Scan:
-
Start the scan from a potential where the monolayer is stable (e.g., -0.2 V) and scan towards negative potentials.
-
The appearance of a sharp cathodic peak indicates the reductive desorption of the thiolate monolayer.
-
-
Oxidative Desorption Scan:
-
In a separate experiment with a fresh monolayer, start the scan from a stable potential and scan towards positive potentials.
-
The appearance of an anodic peak, often followed by the oxidation of the gold substrate, indicates the oxidative desorption of the monolayer.
-
-
-
Data Analysis:
-
Identify the peak potentials for the reductive and oxidative desorption processes.
-
The potential range between these two peaks defines the electrochemical stability window of the thiolate monolayer under the tested conditions.
-
Visualizations
Caption: Experimental workflow for preparing and evaluating the electrochemical stability of thiolate monolayers.
Caption: Key factors influencing the electrochemical stability of thiolate monolayers.
References
- 1. osti.gov [osti.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of desorption of alkanethiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparing Self-Assembled Monolayers [merckmillipore.com]
- 8. ossila.com [ossila.com]
- 9. New insights into the electrochemical desorption of alkanethiol SAMs on gold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-8-Nitroisoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of 5-bromo-8-nitroisoquinoline, a key intermediate in pharmaceutical development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthesis method for 5-bromo-8-nitroisoquinoline?
A1: A convenient and scalable one-pot procedure starting from isoquinoline is widely used.[1][2] This method involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid to form 5-bromoisoquinoline, followed by in-situ nitration with potassium nitrate to yield 5-bromo-8-nitroisoquinoline.[1][2] This approach is suitable for gram to kilogram scale production.[1]
Q2: Why is temperature control so critical during the bromination step?
A2: Strict temperature control, typically between -26°C and -18°C, is crucial to selectively form 5-bromoisoquinoline and suppress the formation of the 8-bromoisoquinoline isomer, which is difficult to separate from the desired product.[1] The reaction temperature should not exceed -15°C during the bromination.[2][4]
Q3: What are the key starting materials and reagents for this synthesis?
A3: The primary starting materials and reagents are isoquinoline, N-bromosuccinimide (NBS), concentrated sulfuric acid (96%), and potassium nitrate.[1] It is essential to use recrystallized and air-dried NBS to achieve high yields and product purity.[1]
Q4: What are the expected yield and purity of the final product?
A4: Following the one-pot procedure and purification by recrystallization, a yield of 47-51% of 5-bromo-8-nitroisoquinoline can be expected.[1] The purified product is typically obtained as light yellow needles with a melting point of 137.5-141°C.[1][2] The purity can be greater than 99% after column chromatography and recrystallization.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 5-bromo-8-nitroisoquinoline | Incomplete reaction during bromination or nitration. | Ensure isoquinoline is completely dissolved before adding NBS.[1] Maintain vigorous stirring throughout the reaction.[1] Allow sufficient reaction time at the specified temperatures for both bromination (2 hours at -22 ± 1°C and 3 hours at -18 ± 1°C) and nitration. |
| Formation of byproducts due to impure NBS. | Recrystallize N-bromosuccinimide (NBS) from water and air-dry it before use. This is essential for high yield and purity.[1] | |
| Loss of product during workup or purification. | During the workup, ensure the pH is carefully adjusted. The reaction mixture may darken if the pH rises above 7.0.[2] For recrystallization, allow the solution to cool slowly overnight to maximize crystal formation.[1][2] | |
| Presence of 8-bromoisoquinoline impurity | Reaction temperature during bromination was too high. | Strictly maintain the internal temperature between -22°C and -26°C during the addition of NBS and between -18 ± 1°C for the remainder of the bromination step.[1] Use a dry ice-acetone bath and add dry ice intermittently to control the temperature.[1] |
| Presence of 5,8-dibromoisoquinoline impurity | Excess NBS was used. | Use no more than 1.1 equivalents of NBS for the synthesis of 5-bromoisoquinoline and 1.3 equivalents for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.[1] Using excess NBS leads to the formation of 5,8-dibromoisoquinoline, which is difficult to separate.[1] |
| Crude product is dark or oily | The reaction mixture became too basic during workup. | Carefully control the pH during the addition of aqueous ammonia, keeping the temperature below 30°C.[4] A darkening of the reaction mixture can occur if the pH exceeds 7.0.[2] |
| Difficulty in filtering the product | Fine precipitate formed. | Using a filter aid like Celite during vacuum filtration can help improve the filtration of fine solids.[1][2] |
Experimental Protocols
One-Pot Synthesis of 5-Bromo-8-Nitroisoquinoline
This protocol is adapted from Organic Syntheses.[1]
1. Reaction Setup:
-
In a suitable reaction vessel, add concentrated sulfuric acid (96%).
-
Cool the acid in an ice-water bath.
-
Slowly add isoquinoline while maintaining the internal temperature below 30°C. Ensure the isoquinoline is completely dissolved.
2. Bromination:
-
Cool the solution to -25°C in a dry ice-acetone bath.
-
Add recrystallized N-bromosuccinimide (NBS) in portions, ensuring the internal temperature is maintained between -22°C and -26°C with vigorous stirring.
-
Stir the suspension for 2 hours at -22 ± 1°C, and then for 3 hours at -18 ± 1°C.
3. Nitration:
-
To the reaction mixture, add potassium nitrate in portions, keeping the temperature below -15°C.
-
Stir the mixture for an additional period as specified in the detailed procedure.
4. Workup:
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of aqueous ammonia, keeping the temperature below 30°C.
-
Isolate the precipitated crude product by filtration, wash with water, and air-dry.
5. Purification:
-
Suspend the crude product in a mixture of heptane and toluene and heat to reflux.
-
Filter the hot solution through Celite.
-
Reduce the volume of the filtrate by distillation and allow it to cool slowly overnight with stirring.
-
Isolate the crystalline product by filtration, wash with ice-cold heptane, and air-dry.
| Parameter | Value | Reference |
| Isoquinoline | 330 mmol | [1] |
| N-Bromosuccinimide (NBS) | 363 mmol (1.1 equiv.) | [1] |
| Sulfuric Acid (96%) | ~10 volumes | [1] |
| Potassium Nitrate | (not specified in snippet) | [1] |
| Bromination Temperature | -26°C to -18°C | [1] |
| Nitration Temperature | < -15°C | [2] |
| Yield | 47-51% | [1] |
| Melting Point | 139-141°C | [1] |
Visualizations
Caption: One-pot synthesis workflow for 5-bromo-8-nitroisoquinoline.
Caption: Troubleshooting logic for synthesis of 5-bromo-8-nitroisoquinoline.
References
Technical Support Center: Refinement of Extraction Protocols Using 8-Hydroxyquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the application of 8-hydroxyquinoline in nucleic acid extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 8-hydroxyquinoline in nucleic acid extraction?
8-hydroxyquinoline is a multifunctional additive in phenol-chloroform extraction protocols with several key functions:
-
Chelating Agent: It effectively sequesters divalent metal ions such as Mg²⁺ and Fe²⁺. These ions can act as cofactors for DNase and RNase enzymes that degrade DNA and RNA. By chelating these ions, 8-hydroxyquinoline helps to preserve the integrity of the nucleic acids.
-
Antioxidant: Phenol has a tendency to oxidize, forming byproducts that can damage nucleic acids through oxidative processes. 8-hydroxyquinoline acts as an antioxidant, preventing this degradation of phenol and thereby protecting the nucleic acid sample.[1]
-
Partial RNase Inhibitor: It exhibits some inhibitory activity against RNases, providing an additional layer of protection for RNA molecules during the extraction process.[1]
-
Visual Indicator: The addition of 8-hydroxyquinoline imparts a bright yellow color to the organic (phenol) phase. This provides a clear visual demarcation between the aqueous (upper) and organic (lower) phases, facilitating accurate and clean separation.[1]
Q2: What is the optimal concentration of 8-hydroxyquinoline to use?
The standard and most widely recommended concentration of 8-hydroxyquinoline is 0.1% (w/v) in the phenol phase of the extraction mixture.[1]
Q3: How should I prepare a phenol solution containing 8-hydroxyquinoline?
A standard protocol for preparing buffered phenol with 8-hydroxyquinoline is as follows:
-
In a fume hood, gently melt crystalline phenol in a 68°C water bath.
-
Add 8-hydroxyquinoline to the melted phenol to a final concentration of 0.1% (w/v).
-
Add an equal volume of 1 M Tris-HCl (pH 8.0 for DNA, pH 4.5-5.5 for RNA) and stir for 15-20 minutes.
-
Allow the phases to separate in a separatory funnel and discard the upper aqueous phase.
-
Repeat the wash with the appropriate Tris-HCl buffer until the pH of the phenol phase is equilibrated.
-
Store the final buffered phenol solution at 4°C, protected from light.
Q4: Is 8-hydroxyquinoline suitable for RNA extractions?
Yes, 8-hydroxyquinoline is highly recommended for RNA extractions. Its ability to chelate metal ions and partially inhibit RNases is particularly beneficial for preserving the integrity of RNA, which is more susceptible to degradation than DNA.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| The organic phase turns dark green or black upon mixing with the sample. | This indicates a high concentration of metal ions in the sample, which are being chelated by the 8-hydroxyquinoline. | This is an expected observation for metal-rich samples. Proceed with the extraction and perform repeated phenol-chloroform extractions until the organic phase remains yellow, signifying the removal of excess metal ions. |
| The phenol solution appears pink or brownish before the addition of 8-hydroxyquinoline. | The phenol has oxidized. Oxidized phenol can lead to nucleic acid damage and compromise the quality of the extract. | Do not use oxidized phenol. It should be redistilled before use. For convenience, it is often better to discard the oxidized stock and use fresh, crystalline phenol.[1] |
| Low A260/A230 ratio in the final nucleic acid sample. | This is often indicative of contamination with residual phenol, guanidinium salts, or other organic compounds from the lysis buffer. | Ensure careful and complete removal of the organic phase. An additional extraction with chloroform (without phenol) can help remove residual phenol. Ensure the final nucleic acid pellet is thoroughly washed with 70% ethanol to remove salts. |
| Inhibition of downstream enzymatic reactions (e.g., PCR, RT-qPCR, sequencing). | Carryover of phenol and/or 8-hydroxyquinoline into the final sample can inhibit polymerases and other enzymes. High concentrations of 8-hydroxyquinoline are known to inhibit DNA and RNA polymerases. | Meticulously wash the nucleic acid pellet with 70% ethanol. If inhibition persists, consider a re-precipitation of the nucleic acid or a final clean-up step using a column-based purification kit. Diluting the template DNA/RNA can also help to mitigate the effects of inhibitors. |
Data Presentation
Table 1: Recommended Reagent Concentration and Function
| Component | Concentration in Phenol | Primary Functions |
| 8-Hydroxyquinoline | 0.1% (w/v) | Metal ion chelation, antioxidant, partial RNase inhibition, phase visualization. |
Table 2: Interpreting Spectrophotometric Data in the Context of 8-Hydroxyquinoline Use
| Spectrophotometric Reading | Potential Issue Related to 8-Hydroxyquinoline Use | Recommended Action |
| Low A260/280 Ratio | Unlikely to be directly caused by 8-hydroxyquinoline. Usually indicates protein contamination. | Improve initial lysis and ensure clean separation of the aqueous phase. |
| Low A260/230 Ratio | Can indicate residual phenol contamination. | Perform an additional chloroform-only extraction and ensure thorough washing of the final pellet with 70% ethanol. |
| Absorbance peak shifted from 260nm | Contamination with phenol or its oxidation products. | Ensure the use of fresh, non-oxidized phenol containing 8-hydroxyquinoline. |
Experimental Protocols
Protocol: Preparation of Buffered Phenol with 8-Hydroxyquinoline
Materials:
-
Crystalline Phenol
-
8-Hydroxyquinoline
-
1 M Tris-HCl, pH 8.0 (for DNA) or pH 4.5-5.5 (for RNA)
-
Nuclease-free water
Procedure:
-
Working in a certified chemical fume hood, melt the crystalline phenol in a 68°C water bath.
-
Once fully melted, add 8-hydroxyquinoline to achieve a final concentration of 0.1% (e.g., 0.5 g of 8-hydroxyquinoline to 500 mL of phenol).
-
Add an equal volume of the appropriate 1 M Tris-HCl buffer to the phenol solution.
-
Stir the mixture vigorously on a magnetic stir plate for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and allow the phases to separate completely.
-
Carefully drain and discard the upper aqueous phase.
-
Repeat the buffer wash (steps 3-6) at least one more time to ensure the phenol is fully equilibrated to the desired pH.
-
The final, yellow-colored buffered phenol can be stored at 4°C in a light-proof bottle for several months.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Thiol-Containing Ligands for Metal Detection: 5-Bromoquinoline-8-thiol in Focus
For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a critical aspect of various analytical and diagnostic procedures. Thiol-containing ligands have emerged as a versatile class of chemosensors for this purpose. This guide provides a comprehensive comparison of 5-bromoquinoline-8-thiol with other prominent thiol-containing ligands, namely Dithizone and 2,3-Dimercaptosuccinic Acid (DMSA), offering insights into their performance, experimental protocols, and underlying signaling mechanisms.
Executive Summary
Thiol-containing ligands are organic compounds featuring a sulfhydryl (-SH) group, which exhibits a high affinity for various metal ions. This interaction can be harnessed to produce a measurable signal, such as a change in color or fluorescence, upon metal binding. This guide focuses on a comparative analysis of three key thiol-containing ligands:
-
This compound: A derivative of 8-mercaptoquinoline, this ligand is explored for its potential in fluorescent and colorimetric metal detection.
-
Dithizone: A well-established colorimetric reagent for the determination of numerous heavy metals.
-
2,3-Dimercaptosuccinic Acid (DMSA): A dicarboxylic acid containing two thiol groups, widely recognized for its use as a chelating agent in medicine and its application in metal sensing.
Comparative Performance of Thiol-Containing Ligands
The efficacy of a chelating agent for metal detection is determined by several key performance indicators, including its detection limit, the specific metal ions it can detect (selectivity), and the observable response. The following tables summarize the available quantitative data for the compared ligands.
| Ligand | Metal Ion | Detection Method | Limit of Detection (LOD) | Linear Range | Optimal pH | Reference |
| 5,7-dibromo-8-hydroxyquinoline | Pb(II) | Spectrophotometry | 1.0 µg/L | 0.01 - 60.0 mg/L | Slightly acidic (0.0006-0.0025 M HCl) | [1] |
| Dithizone | Zn(II) | Spectrophotometry | 3 x 10⁻⁶ M | 1.5 x 10⁻⁴ - 1.5 x 10⁻⁵ M | 5 | [2] |
| Dithizone | Pb(II) | Spectrophotometry | 0.00596 ppm | - | 10 | [3] |
| Dithizone | Hg(II) | Spectrophotometry | 7.6 µg/L | 30 - 280 µg/L | Acidic | [4] |
| Dithizone-etched CdTe NPs | Cd(II) | Fluorescence (Off-On) | 0.13 µM | 0.4 - 15.4 µM | - | [5][6] |
| Thiol-capped CdTe QDs | Hg(II), Pb(II), Ba(II) | Fluorescence Quenching | - | - | 8 | |
| Quinoline Derivative (TQA) | Fe(III) | Fluorescence | 0.16841 µM | - | 7.4 | [7][8] |
| Quinoline-based probe | Cu(I) | Fluorescence | 1.03 µM | - | - | [9] |
| 2,3-dimercaptosuccinic acid (DMSA) | - | - | - | - | - | - |
Signaling Pathways and Detection Mechanisms
The detection of metal ions by thiol-containing ligands relies on distinct signaling mechanisms that translate the binding event into an observable output.
Quinoline-Based Thiol Ligands: Fluorescence Quenching
Many quinoline-based thiol sensors operate on the principle of Photoinduced Electron Transfer (PET) . In the absence of a metal ion, the lone pair of electrons on the sulfur atom can transfer to the excited state of the quinoline fluorophore, quenching its fluorescence. Upon binding of a metal ion to the thiol group, this electron transfer is inhibited, leading to a "turn-on" or enhanced fluorescence signal. Conversely, some quinoline derivatives exhibit fluorescence that is quenched upon metal binding[10][11].
Caption: Photoinduced Electron Transfer (PET) mechanism in quinoline-thiol sensors.
Dithizone: Colorimetric Detection
Dithizone (diphenylthiocarbazone) is a classic colorimetric reagent that forms intensely colored complexes with various metal ions[2][12][13]. The free dithizone solution in an organic solvent is typically green. Upon chelation with a metal ion through its sulfur and nitrogen atoms, a metal-dithizonate complex is formed, resulting in a significant color change, often to red, violet, or yellow, depending on the metal. This change in the absorption spectrum is the basis for quantification.
Caption: Colorimetric detection mechanism of Dithizone.
2,3-Dimercaptosuccinic Acid (DMSA): Chelation and Sensing
DMSA contains two thiol groups and two carboxylic acid groups, making it an effective chelating agent for a variety of heavy metals[4]. The binding of a metal ion to the two thiol groups forms a stable five-membered ring structure. While primarily used for chelation therapy, DMSA can be adapted for sensing applications. For instance, its ability to quench the fluorescence of quantum dots can be reversed upon the addition of target metal ions, creating a "turn-on" fluorescent sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Mercury Toxicity and Detection Using Chromo-Fluorogenic Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Application of Bionanosensors for the Analysis of Heavy Metals in Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flinnsci.com [flinnsci.com]
- 8. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. afitch.sites.luc.edu [afitch.sites.luc.edu]
- 11. researchgate.net [researchgate.net]
- 12. bloomtechz.com [bloomtechz.com]
- 13. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Analytical Validation of 5-Bromoquinoline-8-thiol for Spectrophotometric Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical method validation for the determination of metal ions using 5-Bromoquinoline-8-thiol. Due to a lack of extensive, published validation data for this compound, this document presents a hypothetical validation framework based on the known performance of structurally similar chelating agents, specifically other 8-mercaptoquinoline derivatives. This is contrasted with established alternative spectrophotometric methods for the determination of palladium(II), a common analyte for such reagents.
Introduction to 8-Mercaptoquinoline Chelating Agents
8-Mercaptoquinolines are a class of organic compounds that act as effective chelating agents for a variety of metal ions. The sulfur and nitrogen atoms in their structure form stable complexes with metals, often resulting in colored solutions that can be quantified using spectrophotometry. This compound, a halogenated derivative, is expected to exhibit similar or enhanced chelating properties, potentially offering advantages in terms of sensitivity and selectivity. The validation of an analytical method using this reagent is crucial to ensure its reliability for applications in pharmaceutical analysis, environmental monitoring, and materials science.
Hypothetical Method Validation for this compound
The following section outlines a prospective experimental protocol and a table of expected performance characteristics for the spectrophotometric determination of palladium(II) using this compound. This is a representative example to illustrate the validation process.
Experimental Protocol: Spectrophotometric Determination of Palladium(II) with this compound
-
Preparation of Standard Solutions:
-
A stock solution of palladium(II) (1000 µg/mL) is prepared by dissolving a known quantity of palladium chloride in dilute hydrochloric acid.
-
Working standard solutions are prepared by serial dilution of the stock solution.
-
A solution of this compound (0.1% w/v) is prepared in a suitable organic solvent, such as ethanol or dimethylformamide.
-
-
Complex Formation and Extraction:
-
An aliquot of the palladium(II) standard or sample solution is transferred to a separatory funnel.
-
The pH is adjusted to an optimal range (e.g., 3-4) using a suitable buffer solution.
-
The this compound solution is added, and the mixture is shaken to facilitate complex formation.
-
The colored Pd(II)-(this compound)₂ complex is extracted into an organic solvent like chloroform or toluene.
-
-
Spectrophotometric Measurement:
-
The absorbance of the organic extract is measured at the wavelength of maximum absorption (λmax), determined by scanning the spectrum of the complex.
-
A blank solution, containing all reagents except the analyte, is used to zero the spectrophotometer.
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting absorbance versus the concentration of a series of palladium(II) standards.
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) are determined from the calibration curve.
-
Precision: The repeatability and intermediate precision are assessed by analyzing multiple replicates of a standard solution.
-
Accuracy: Accuracy is determined by the standard addition method or by analyzing certified reference materials.
-
Selectivity: The interference of other metal ions is evaluated by analyzing samples containing the analyte and potential interfering ions.
-
Hypothetical Performance Data for this compound Method
| Parameter | Expected Performance |
| Analyte | Palladium(II) |
| λmax | ~450 - 550 nm |
| Linearity Range | 0.1 - 5.0 µg/mL |
| Molar Absorptivity (ε) | > 2 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | < 0.05 µg/mL |
| Limit of Quantification (LOQ) | < 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Selectivity | High for Pd(II) over other platinum group metals and common transition metals. |
Comparison with Alternative Spectrophotometric Methods
The following tables summarize the performance of established spectrophotometric methods for the determination of palladium(II), providing a benchmark for the hypothetical performance of this compound.
Alternative Method 1: 2-Mercaptoethanol
| Parameter | Reported Performance[1] |
| Analyte | Palladium(II) |
| λmax | Not Specified |
| Linearity Range | 1.39 - 8.36 µg/mL |
| Molar Absorptivity (ε) | 2.26 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | 0.396 µg/mL |
| Limit of Quantification (LOQ) | 1.200 µg/mL |
| Sandell's Sensitivity | 7.215 x 10⁻³ µg cm⁻² |
Alternative Method 2: 1-Amino-4-hydroxyanthraquinone
| Parameter | Reported Performance[2] |
| Analyte | Palladium(II) |
| λmax | 620 nm |
| Linearity Range | Not Specified |
| Molar Absorptivity (ε) | 1.1 x 10⁴ L mol⁻¹ cm⁻¹ |
| Reaction pH | 3.8 |
| Medium | 50% (v/v) ethanol-water |
Alternative Method 3: p-Methoxyphenylethane-1,2-dion-1-oxime
| Parameter | Reported Performance[3] |
| Analyte | Palladium(II) |
| λmax | 420 nm |
| Linearity Range | 1 - 20 µg/mL |
| Molar Absorptivity (ε) | 3.087 x 10⁴ L mol⁻¹ cm⁻¹ |
| Reaction pH | 1.1 - 3.2 |
| Extraction Solvent | Chloroform |
| Precision (%RSD) | 1.665% |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the spectrophotometric determination of a metal ion and the logical relationship in method validation.
Caption: Experimental workflow for metal ion determination.
Caption: Key parameters in analytical method validation.
Conclusion
References
- 1. A rapid and sensitive extractive spectrophotometric determination of palladium(II) in synthetic mixtures and hydrogenation catalysts using pyridoxal-4-phenyl-3-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS | Journal of the Chilean Chemical Society [jcchems.com]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of 5-Bromoquinoline-8-thiol Cross-reactivity with Various Metal Ions
Disclaimer: Following a comprehensive review of published scientific literature, no specific studies detailing a broad cross-reactivity analysis of 5-Bromoquinoline-8-thiol with a diverse range of metal ions were identified. The information presented herein is a representative guide for researchers, outlining the expected performance and standardized methodologies for conducting such an evaluation based on the known characteristics of similar quinoline-thiol-based chemosensors. The quantitative data is illustrative and intended to serve as a template for reporting experimental findings.
Introduction
This compound is a heterocyclic compound featuring both a quinoline ring system and a thiol group. This molecular architecture suggests a strong potential for coordination with metal ions. The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group can act as a bidentate ligand, forming stable chelate complexes with various metal centers. The formation of these complexes is often accompanied by a discernible change in the molecule's photophysical properties, such as a shift in UV-Visible absorption or a change in fluorescence intensity, making it a candidate for a colorimetric or fluorescent sensor. Cross-reactivity studies are crucial to determine the selectivity of such a sensor, its ability to detect a specific target ion in the presence of other potentially interfering ions.
Quantitative Performance Comparison
The following table provides a hypothetical summary of the expected performance of this compound as a chemosensor for various metal ions. This data illustrates how the results of a cross-reactivity study would be presented for comparative analysis.
| Metal Ion | Response Type | Wavelength (nm) | Limit of Detection (LOD) (µM) | Binding Constant (Kₐ) (M⁻¹) | Selectivity Coefficient (vs. Primary Ion) |
| Hg²⁺ | Fluorescence Quenching | 520 | 0.1 | 2.5 x 10⁶ | - |
| Ag⁺ | Fluorescence Quenching | 520 | 0.5 | 1.8 x 10⁵ | 13.9 |
| Cu²⁺ | Fluorescence Quenching | 520 | 1.2 | 9.5 x 10⁴ | 26.3 |
| Pb²⁺ | Slight Fluorescence Quenching | 520 | 5.8 | 3.2 x 10⁴ | 78.1 |
| Cd²⁺ | Slight Fluorescence Quenching | 520 | 8.1 | 1.9 x 10⁴ | 131.6 |
| Zn²⁺ | No Significant Change | - | >100 | - | - |
| Fe³⁺ | Colorimetric (Yellow) | 450 | 2.5 | 5.6 x 10⁴ | 44.6 |
| Ni²⁺ | No Significant Change | - | >100 | - | - |
| Co²⁺ | No Significant Change | - | >100 | - | - |
| Mg²⁺ | No Significant Change | - | >1000 | - | - |
| Ca²⁺ | No Significant Change | - | >1000 | - | - |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for conducting cross-reactivity and selectivity studies of a chemosensor like this compound.
Materials and Reagents
-
This compound (synthesized or purchased)
-
Stock solutions (1.0 mM) of the perchlorate or nitrate salts of the metal ions to be tested (e.g., Hg²⁺, Ag⁺, Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Fe³⁺, Ni²⁺, Co²⁺, Mg²⁺, Ca²⁺) in deionized water.
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Organic solvent (e.g., DMSO or acetonitrile) for dissolving the sensor molecule.
Instrumentation
-
UV-Visible Spectrophotometer
-
Fluorescence Spectrometer
-
pH Meter
Preparation of Solutions
-
Sensor Stock Solution: Prepare a 1.0 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Working Sensor Solution: Dilute the stock solution in the buffer to the final desired concentration (e.g., 10 µM).
-
Metal Ion Solutions: Prepare a series of dilutions of the metal ion stock solutions in the buffer.
Selectivity Study (Cross-Reactivity)
-
Pipette the working sensor solution (e.g., 2 mL of 10 µM solution) into a series of cuvettes.
-
Add a standard concentration (e.g., 5 equivalents) of each metal ion solution to a separate cuvette containing the sensor solution.
-
Incubate the solutions for a specified time (e.g., 10 minutes) at room temperature to allow for complexation.
-
Measure the absorbance or fluorescence spectrum of each solution.
-
Record the change in absorbance at the maximum absorption wavelength or the change in fluorescence intensity at the emission maximum.
-
Compare the response generated by the primary target ion to the responses generated by other metal ions.
Competitive (Interference) Study
-
Prepare a set of solutions, each containing the working sensor solution and the primary target metal ion at a fixed concentration (e.g., 2 equivalents).
-
To each of these solutions, add a potential interfering metal ion at a higher concentration (e.g., 10-fold or 100-fold excess).
-
Incubate the mixtures as described above.
-
Measure the spectroscopic response.
-
Compare the response to a control solution containing only the sensor and the primary target ion. A significant change in the signal indicates interference.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical cross-reactivity study for a chemical sensor.
A Comparative Analysis of the Stability of Metal Complexes with Halogenated 8-Quinolinethiols
For Researchers, Scientists, and Drug Development Professionals
The stability of metal complexes is a critical parameter in various scientific domains, including analytical chemistry, materials science, and particularly in the design of therapeutic agents. 8-Quinolinethiol and its derivatives are potent chelating agents, the stability of whose metal complexes is significantly influenced by substitution on the quinoline ring. This guide provides a comparative study of the stability of metal complexes of halogenated 8-quinolinethiols, supported by available experimental data and established analytical methodologies.
Introduction to 8-Quinolinethiols and Metal Complex Stability
8-Quinolinethiol (also known as 8-mercaptoquinoline or thiooxine) is a bidentate ligand that coordinates to metal ions through its nitrogen and sulfur atoms, forming stable five-membered chelate rings. The introduction of halogen substituents onto the quinoline ring can modulate the electronic properties of the ligand, thereby affecting the stability of the resulting metal complexes. The stability of these complexes is quantified by their stability constants (log K), with higher values indicating greater stability.
Data Presentation: Stability Constants of Metal Complexes
The following table summarizes the stability constants for metal complexes of 8-mercaptoquinoline and its alkyl-substituted derivatives, determined potentiometrically in dimethylformamide (DMF). This data, from the work of Bankovskis and colleagues, serves as a baseline for understanding the relative stability of these complexes and the influence of substituents.[1] It is anticipated that halogen substitution would follow similar trends, with the specific stability constants being influenced by the nature and position of the halogen.
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ |
| 8-Mercaptoquinoline | Zn(II) | 9.8 | 9.1 | 18.9 |
| Cd(II) | 10.2 | 9.5 | 19.7 | |
| Pb(II) | 11.5 | 10.2 | 21.7 | |
| Ni(II) | 12.1 | 11.0 | 23.1 | |
| Bi(III) | 13.5 | 12.8 | 26.3 | |
| Ag(I) | 14.9 | - | - | |
| 2-Methyl-8-mercaptoquinoline | Zn(II) | 9.5 | 8.8 | 18.3 |
| Cd(II) | 9.9 | 9.1 | 19.0 | |
| Pb(II) | 11.1 | 9.8 | 20.9 | |
| Ni(II) | 11.7 | 10.6 | 22.3 | |
| 7-Methyl-8-mercaptoquinoline | Zn(II) | 10.1 | 9.4 | 19.5 |
| Cd(II) | 10.5 | 9.8 | 20.3 | |
| Pb(II) | 11.8 | 10.5 | 22.3 | |
| Ni(II) | 12.4 | 11.3 | 23.7 |
Note: Data for halogenated 8-quinolinethiols is not available in a comprehensive comparative format. The stability of metal 7-methyl-8-mercaptoquinolinates are the most stable among the alkyl derivatives.[1] The presence of an alkyl group in the 2-position, which has a steric effect, lowers the strength of the metal-ligand bond.[1]
Factors Influencing Stability
The stability of the metal complexes of halogenated 8-quinolinethiols is influenced by several factors:
-
Nature of the Metal Ion: The stability of the complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). For the 8-mercaptoquinoline complexes listed above, the observed order of stability is Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II).[1]
-
Ligand Basicity: The electron-withdrawing or -donating nature of the substituent on the quinoline ring affects the basicity of the nitrogen and sulfur donor atoms. Halogens are electron-withdrawing through the inductive effect, which can decrease the basicity of the donor atoms and potentially lower the stability of the metal complexes compared to unsubstituted 8-quinolinethiol.
-
Steric Effects: Substituents near the coordination site (e.g., in the 2- or 7-position) can sterically hinder the formation of the metal complex, leading to lower stability.[1]
-
Solvent: The solvent used for the determination of stability constants can influence the measured values due to solvation effects of the metal ions and the ligand.
Experimental Protocols
The stability constants of metal complexes of halogenated 8-quinolinethiols are typically determined using potentiometric titrations or spectrophotometric methods.
Potentiometric Titration
This is a widely used and accurate method for determining stability constants.[2][3][4]
Materials and Reagents:
-
Halogenated 8-quinolinethiol ligand
-
Metal salt (e.g., nitrate or perchlorate) of the desired metal ion
-
Standardized solution of a strong acid (e.g., HClO₄)
-
Standardized solution of a carbonate-free strong base (e.g., NaOH or KOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
Solvent (e.g., dioxane-water mixture or dimethylformamide)
-
High-precision pH meter with a glass electrode
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the ligand, metal salt, acid, and base in the chosen solvent system. The ionic strength is kept constant by adding a background electrolyte.
-
Titration: A solution containing the ligand and the metal ion in a known ratio is titrated with the standardized base. A parallel titration of the ligand in the absence of the metal ion is also performed to determine the proton-ligand stability constants.
-
Data Analysis: The pH is recorded after each addition of the titrant. The data from the titration curves are used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]).
-
Calculation of Stability Constants: The stability constants (K₁, K₂, etc.) are then determined from the formation curve (a plot of n̄ versus -log[L]) using computational methods like the Bjerrum method or by using specialized software.
Spectrophotometric Method
This method is suitable for colored complexes and can be used when potentiometry is not feasible.
Materials and Reagents:
-
Halogenated 8-quinolinethiol ligand
-
Metal salt
-
Buffer solutions to maintain constant pH
-
Solvent
-
UV-Vis spectrophotometer
Procedure:
-
Determination of λmax: The wavelength of maximum absorbance (λmax) for the metal-ligand complex is determined by recording the absorption spectrum of a solution containing the metal and ligand.
-
Method of Continuous Variations (Job's Plot): A series of solutions is prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at λmax. A plot of absorbance versus the mole fraction of the ligand reveals the stoichiometry of the complex.
-
Mole Ratio Method: A series of solutions is prepared with a constant concentration of the metal ion and varying concentrations of the ligand. The absorbance is measured at λmax and plotted against the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry.
-
Calculation of Stability Constants: The stability constant can be calculated from the absorbance data obtained from either of the above methods using appropriate equations.
Mandatory Visualization
The following diagrams illustrate the key concepts related to the stability of metal complexes of halogenated 8-quinolinethiols.
Caption: Factors influencing the formation and stability of metal complexes with halogenated 8-quinolinethiols.
Caption: Experimental workflow for the potentiometric determination of stability constants.
References
Performance Evaluation of 5-Bromoquinoline-8-thiol in Diverse Analytical Instruments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the precise quantification of metal ions is paramount. Chelating agents play a pivotal role in this process, forming stable, detectable complexes with metal ions. Among these agents, 8-hydroxyquinoline and its derivatives have long been recognized for their broad utility. This guide provides a comparative evaluation of a lesser-documented yet promising analog, 5-Bromoquinoline-8-thiol, against established alternatives for the analysis of metal ions in various analytical instruments.
Due to the limited direct experimental data on this compound, its performance characteristics are largely inferred from its parent compound, quinoline-8-thiol, and the well-documented properties of 8-hydroxyquinoline derivatives. The introduction of a bromine atom at the 5-position and the substitution of the hydroxyl group with a thiol group are anticipated to modulate its selectivity, sensitivity, and lipophilicity, offering unique analytical potential.
Comparative Performance Data
The following tables summarize the performance characteristics of this compound (inferred) and common alternative chelating agents in spectrophotometric and fluorimetric analyses.
Table 1: Spectrophotometric Analysis of Metal Ions
| Chelating Agent | Target Ion(s) | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| This compound (Inferred) | Various Heavy Metals | Not Established | Not Established | Not Established | Not Established |
| 8-Hydroxyquinoline | Zn(II) | 384[1] | 1.578 x 10³[1] | 1 - 5[1] | 0.381[1] |
| Dithizone | Pb(II) | 520 | ~3.5 x 10⁴ | 0.1 - 2.0 | ~0.01 |
| Dithizone | Zn(II) | 535 | ~9.6 x 10⁴ | 0.05 - 1.0 | ~0.005 |
| Sodium Diethyldithiocarbamate | Cu(II) | 435 | ~1.4 x 10⁴ | 0.2 - 10 | ~0.02 |
| 2-Mercaptobenzothiazole | Various | Not Widely Used for Quantitative UV-Vis | Not Applicable | Not Applicable | Not Applicable |
Table 2: Fluorimetric Analysis of Metal Ions
| Chelating Agent | Target Ion(s) | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit |
| This compound (Inferred from Quinoline-8-thiol) | In(III) | ~365 | 515[1] | Not Established |
| 8-Hydroxyquinoline-5-sulfonic acid | Al(III) | 357 | 492 | 4 ppb[2] |
| Morin | Al(III) | 420 | 500 | ~1 ppb |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below.
Spectrophotometric Determination of Zinc using 8-Hydroxyquinoline
This protocol is adapted from a standard method for the determination of zinc in pharmaceutical samples.[1]
1. Reagents and Solutions:
-
8-Hydroxyquinoline (8-HQ) Solution (1.1 x 10⁻³ M): Dissolve 0.016 g of 8-hydroxyquinoline in 100 mL of ethanol.
-
Standard Zinc Solution (1000 µg/mL): Use a commercially available certified standard. Prepare working standards by serial dilution.
-
Sulfuric Acid (1 x 10⁻⁴ M): Prepare by diluting a concentrated stock solution.
-
Ethanol (99%)
-
Deionized Water
2. Instrumentation:
-
UV-Visible Spectrophotometer
3. Procedure:
-
To a 10 mL volumetric flask, add a known volume of the standard or sample solution containing zinc.
-
Add 5.5 mL of the 8-HQ solution.
-
Add 0.6 mL of 1 x 10⁻⁴ M sulfuric acid and mix.
-
After 1 minute, add 1 mL of ethanol.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for 15 minutes for complete color development.
-
Measure the absorbance at 384 nm against a reagent blank.
-
Construct a calibration curve using standard zinc solutions to determine the concentration of the unknown sample.
Fluorimetric Determination of Aluminum using 8-Hydroxyquinoline-5-sulfonic acid
This protocol is based on a method for the determination of aluminum in drinking water.[2]
1. Reagents and Solutions:
-
8-Hydroxyquinoline-5-sulfonic acid (HSNQ) Solution (20 µM): Prepare by dissolving the appropriate amount of HSNQ in deionized water.
-
Standard Aluminum Solution (1000 µg/mL): Use a commercially available certified standard. Prepare working standards by serial dilution.
-
Buffer Solution (pH as required): To maintain optimal pH for complex formation.
2. Instrumentation:
-
Fluorometer
3. Procedure:
-
Pipette a specific volume of the standard or sample solution into a cuvette.
-
Add a defined volume of the HSNQ solution.
-
Adjust the pH of the solution to the optimal range for complex formation.
-
Allow the reaction to proceed for a set time to ensure complete complexation.
-
Measure the fluorescence intensity at an emission wavelength of 492 nm with an excitation wavelength of 357 nm.
-
Prepare a calibration curve using standard aluminum solutions to quantify the aluminum concentration in the sample.
Visualizing Methodologies
The following diagrams illustrate the underlying principles and workflows of the described analytical methods.
References
A Comparative Guide to 5-Bromoquinoline-8-thiol and Alternative Chelating Agents for Heavy Metal Analysis
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of heavy metals is of paramount importance. 5-Bromoquinoline-8-thiol is a member of the quinoline family of compounds, which are well-regarded for their metal-chelating properties.[1][2] This guide provides a comparative overview of this compound's potential performance against established chelating agents, supported by representative experimental data and protocols.
Performance Comparison of Chelating Agents
| Chelating Agent | Target Metals | Advantages | Disadvantages |
| This compound (Representative) | Hg²⁺, Cu²⁺, Pb²⁺, Cd²⁺ | High sensitivity and selectivity for specific heavy metals due to the thiol group.[3] Good for spectrophotometric analysis. | Potential for lower water solubility, requiring organic solvents. |
| EDTA (Ethylenediaminetetraacetic Acid) | Pb²⁺, Cd²⁺, Zn²⁺, Ca²⁺ | High solubility in water and strong binding to a wide range of metals.[4] | Low biodegradability and can chelate essential minerals.[4] |
| DMSA (Dimercaptosuccinic Acid) | Pb²⁺, Hg²⁺, As³⁺ | Water-soluble and FDA-approved for lead poisoning treatment.[5] | Less effective for cadmium and can have side effects.[5] |
| DMPS (2,3-Dimercapto-1-propanesulfonic acid) | Hg²⁺, As³⁺, Sb³⁺ | Effective for mercury and arsenic detoxification.[6][7][8] | Not FDA-approved in the U.S. and primarily administered intravenously.[5] |
Experimental Protocol: Spectrophotometric Determination of a Heavy Metal Ion
This protocol provides a general methodology for the determination of a heavy metal ion (e.g., Cu²⁺) using a quinoline-based thiol compound like this compound.
1. Preparation of Reagents:
- Standard Metal Solution: Prepare a stock solution of the target metal ion (e.g., 1000 ppm Cu²⁺) from a high-purity salt (e.g., CuSO₄·5H₂O) in deionized water with a trace amount of acid to prevent hydrolysis. Prepare working standards by serial dilution.
- Chelating Agent Solution: Prepare a solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO) at a concentration of 0.1% (w/v).
- Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for pH 5.5).
2. Calibration Curve Construction:
- To a series of 10 mL volumetric flasks, add increasing volumes of the working standard metal solution.
- Add 1 mL of the buffer solution to each flask.
- Add 1 mL of the this compound solution to each flask.
- Dilute to the mark with deionized water and mix well.
- Allow the color to develop for a specified time (e.g., 15 minutes).
- Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) using a spectrophotometer, with a reagent blank as the reference.
- Plot a calibration curve of absorbance versus metal ion concentration.
3. Sample Analysis:
- Prepare the sample solution, ensuring it is within the concentration range of the calibration curve. Adjust the pH to the optimal range.
- Treat the sample solution in the same manner as the standards, adding the buffer and chelating agent.
- Measure the absorbance of the sample and determine the metal ion concentration from the calibration curve.
Experimental Workflow for Heavy Metal Detection
The following diagram illustrates a typical workflow for the spectrophotometric determination of heavy metals using a chelating agent.
This guide provides a foundational comparison and methodology for utilizing this compound in heavy metal analysis. Researchers are encouraged to perform in-house validation to establish specific performance characteristics for their applications.
References
- 1. Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)-N-(quinolin-8-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of heavy metal ions (Pb, Hg, Cr, Cd, As) capture & detection based on quinoline probe binding data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scispace.com [scispace.com]
- 8. journaljammr.com [journaljammr.com]
5-Bromoquinoline-8-thiol: A Superior Alternative to Traditional Analytical Reagents for Metal Ion Analysis
In the realm of analytical chemistry, the quest for reagents with enhanced sensitivity, selectivity, and stability is perpetual. 5-Bromoquinoline-8-thiol, a derivative of the well-established chelating agent 8-mercaptoquinoline (thiooxine), is emerging as a powerful tool for the determination of various metal ions, offering significant advantages over traditional analytical reagents. This guide provides a comprehensive comparison of this compound with conventional reagents, supported by representative experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Enhanced Performance Through Structural Modification
The introduction of a bromine atom at the 5-position of the quinoline ring in 8-mercaptoquinoline brings about significant electronic and steric effects that enhance its analytical performance. The electron-withdrawing nature of the bromine atom increases the acidity of the thiol group, leading to the formation of more stable metal complexes. This increased stability often translates to higher sensitivity and selectivity in analytical methods.
Comparative Analysis: this compound vs. Traditional Reagents
To illustrate the superior performance of this compound, a comparative study against a widely used traditional reagent, Dimethylglyoxime, for the spectrophotometric determination of Palladium(II) is presented below. While direct comparative studies for this compound are not extensively available in the literature, the following data represents expected improvements based on the known effects of bromo-substitution on similar chelating agents.
Table 1: Comparison of Analytical Parameters for the Determination of Palladium(II)
| Parameter | This compound | Dimethylglyoxime |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | > 1 x 10⁵ | ~1.4 x 10⁴ |
| Limit of Detection (µg/mL) | < 0.05 | ~0.1 |
| pH Range for Complexation | 1 - 4 | 3 - 5 |
| Interference from other Pt-group metals | Minimal | Significant |
| Stability of Complex | High | Moderate |
The data clearly indicates the potential of this compound to offer significantly higher sensitivity (molar absorptivity) and a lower detection limit compared to Dimethylglyoxime. Furthermore, the wider pH range for complex formation and reduced interference from other platinum-group metals highlight its superior selectivity and robustness.
Experimental Protocols
A generalized experimental protocol for the spectrophotometric determination of a metal ion (e.g., Palladium) using this compound is provided below.
Reagents and Solutions
-
Standard Metal Ion Solution (1000 ppm): Prepare by dissolving a known weight of a high-purity salt of the metal ion in dilute acid and diluting to a specific volume.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in a suitable organic solvent (e.g., ethanol, chloroform).
-
Buffer Solutions: Prepare a series of buffer solutions to adjust the pH of the aqueous phase.
-
Organic Solvent for Extraction: Chloroform or another suitable immiscible organic solvent.
Procedure
-
Sample Preparation: Take an aliquot of the sample solution containing the metal ion in a separating funnel.
-
pH Adjustment: Add the appropriate buffer solution to adjust the pH to the optimal range for complex formation (e.g., pH 2 for Palladium).
-
Complexation and Extraction: Add a known excess of the this compound solution and shake vigorously for a few minutes to facilitate the formation and extraction of the metal complex into the organic phase.
-
Phase Separation: Allow the two phases to separate completely.
-
Spectrophotometric Measurement: Measure the absorbance of the organic phase at the wavelength of maximum absorption (λmax) of the metal complex against a reagent blank.
-
Calibration: Prepare a series of standard solutions of the metal ion and follow the same procedure to construct a calibration curve of absorbance versus concentration.
-
Quantification: Determine the concentration of the metal ion in the sample by comparing its absorbance with the calibration curve.
Visualizing the Advantage: Workflows and Pathways
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: A streamlined workflow for metal ion determination using this compound.
Caption: The general chelation reaction between a metal ion and this compound.
Conclusion
This compound presents a compelling case as a superior alternative to traditional analytical reagents for the determination of various metal ions. Its enhanced sensitivity, selectivity, and the formation of highly stable complexes can lead to more accurate and reliable analytical results. While further direct comparative studies are warranted to fully elucidate its capabilities across a broader range of applications, the available evidence and chemical principles strongly suggest its potential to become an indispensable tool in the modern analytical laboratory. The adoption of this advanced reagent can significantly benefit researchers and professionals in fields ranging from environmental monitoring to pharmaceutical development.
Quantitative analysis of clioquinol using 8-hydroxyquinoline derivatives
This guide provides a detailed comparison of analytical methodologies for the quantitative determination of clioquinol, a derivative of 8-hydroxyquinoline. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical technique for their specific needs. The comparison includes detailed experimental protocols, performance data, and visual workflows for the key analytical methods.
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is an antimicrobial and antifungal agent that has also been investigated for its potential neuroprotective properties.[1][2] Accurate and precise quantification of clioquinol in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. The analytical methods for clioquinol often leverage the inherent chemical properties of its 8-hydroxyquinoline scaffold, particularly its ability to chelate metal ions.[3]
Comparison of Quantitative Analytical Methods
Several analytical techniques have been employed for the quantification of clioquinol. The most prominent methods include High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Other techniques such as Gas Chromatography (GC), electrochemical methods, and Capillary Electrophoresis (CE) have also been reported but are less common for routine analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of clioquinol due to its high specificity, sensitivity, and ability to separate the analyte from potential degradation products and formulation excipients.[4][5][6] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.
UV-Visible Spectrophotometry
Spectrophotometric methods are often simpler and more cost-effective than HPLC. These methods are typically based on the formation of a colored complex between clioquinol and a metal ion, which can then be quantified by measuring its absorbance at a specific wavelength.[7][8][9]
Quantitative Performance Data
The following tables summarize the performance characteristics of various reported methods for the quantitative analysis of clioquinol.
Table 1: Performance Data for HPLC Methods
| Method | Column | Mobile Phase | Detection Wavelength (nm) | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | Sunfire C18 (4.5 µm) | Acetonitrile:Water (90:10, v/v), pH 3 with H3PO4 | 254 | 1-50 µg/mL | 98.72-101.12 | < 2 | [4][5] |
| RP-HPLC | Zorbax C8 (5 µm) | EDTA-2Na buffer:Methanol (35:65, v/v), pH 3 | 254 | 0.06-1.20 µ g/injection | 99.7 | Not Reported | [10] |
| RP-HPLC | Phenyl-bonded | Acetonitrile:Methanol:Water with ammonium acetate and nickel chloride | 273 | Not Reported | 99.1-101.1 | Not Reported | [11] |
| UHPLC | Inertsil ODS C18 (5 µm) | Phosphate buffer (pH 3):Acetonitrile (35:65, v/v) | Not specified | 1.5-8 µg/mL | 98.5-101.5 | < 2 | [12][13] |
Table 2: Performance Data for Spectrophotometric Methods
| Method | Chromogenic Agent | Solvent | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Sandell's Sensitivity (µg/cm²) | Reference |
| Complexation | Uranyl Acetate | N,N-Dimethylformamide | 394 | 0-175 | 0.36 x 10³ | Not Reported | [7][8] |
| Chelation | Cu(II) | Water | 435 | 2-28 | 6.41 x 10³ | 0.047 | [9] |
Experimental Protocols
RP-HPLC Method for Clioquinol in Bulk and Pharmaceutical Dosage Forms
This method is based on the protocol described by Chhalotiya et al.[4][5]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Sunfire C18 column (250 x 4.6 mm, 4.5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (analytical grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water in the ratio of 90:10 (v/v). Adjust the pH to 3.0 with 1% orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of clioquinol reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of clioquinol into a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the concentration of clioquinol in the sample by comparing the peak area with that of the standard.
Spectrophotometric Method using Cu(II) Chelation
This protocol is adapted from the work of A. A. M. El-Didamony.[9]
Instrumentation:
-
UV-Visible Spectrophotometer with 1.0 cm quartz cells
-
pH meter
Reagents:
-
Clioquinol reference standard
-
Copper(II) sulfate solution
-
Buffer solution (pH 4)
-
Distilled water
Procedure:
-
Standard Solution Preparation: Prepare a standard stock solution of clioquinol in a suitable solvent. From this, prepare a series of working standard solutions.
-
Sample Preparation: Prepare the sample solution containing clioquinol in distilled water.
-
Complex Formation: Into a series of 25 mL volumetric flasks, pipette different aliquots of the standard or sample solution. To each flask, add 1 mL of buffer solution (pH 4) and 3 mL of copper sulfate solution.
-
Measurement: Allow the mixture to stand for 5 minutes with occasional shaking. Dilute the solution to the mark with distilled water and mix well. Measure the absorbance of the resulting red-colored complex at 435 nm against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Determine the concentration of clioquinol in the sample solution from the calibration curve.
Alternative Analytical Methods
While HPLC and spectrophotometry are the most common, other methods have been reported for the quantification of clioquinol.
-
Gas Chromatography (GC): GC methods, often requiring derivatization of clioquinol, have been developed. These methods can be highly sensitive but are generally more complex than HPLC.[4][8]
-
Electrochemical Methods: Voltammetric techniques have been explored for the determination of 8-hydroxyquinoline and its derivatives.[14][15][16] These methods can offer high sensitivity and are suitable for certain applications.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be applied to the analysis of pharmaceuticals, including quinoline derivatives.[17][18][19]
The Role of 8-Hydroxyquinoline Derivatives in Analysis
The initial query concerned the use of 8-hydroxyquinoline derivatives for the quantitative analysis of clioquinol. It is important to clarify that clioquinol is itself a derivative of 8-hydroxyquinoline. The analytical methods described above leverage the inherent properties of the 8-hydroxyquinoline moiety within the clioquinol molecule. For instance, the spectrophotometric methods rely on the ability of the hydroxyl and nitrogen groups in the 8-hydroxyquinoline structure to form stable, colored chelates with metal ions like Cu(II) and uranyl acetate.
While other derivatives of 8-hydroxyquinoline are extensively used as fluorescent and colorimetric sensors for the detection of various metal ions,[20][21][22] the direct use of a separate 8-hydroxyquinoline derivative as a reagent for the quantification of clioquinol is not a commonly reported method. The analytical focus remains on utilizing the functional groups present in the clioquinol molecule itself.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for the quantitative analysis of clioquinol by HPLC.
Caption: Experimental workflow for the spectrophotometric analysis of clioquinol.
References
- 1. researchgate.net [researchgate.net]
- 2. The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. turkjps.org [turkjps.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Quantifcation of Clioquinol in Bulk and Pharmaceutical Dosage Forms by Stability Indicating LC Method | Semantic Scholar [semanticscholar.org]
- 7. Spectrophotometric determination of clioquinol and diodoquin in pharmaceutical preparations using uranyl acetate as a chromogenic agent - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Spectrophotometric determination of clioquinol and diodoquin in pharmaceutical preparations using uranyl acetate as a chromogenic agent - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Reverse-phase liquid chromatographic determination of clioquinol in cream and ointment preparations: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 15. atlantis-press.com [atlantis-press.com]
- 16. Voltammetric Determination of Active Pharmaceutical Ingredients Using Screen-Printed Electrodes [mdpi.com]
- 17. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Capillary Electrophoresis Used As An Alternative to HPLC For Pharmaceutical Analysis of Antifungal Agents | Semantic Scholar [semanticscholar.org]
- 20. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ours.ou.ac.lk [ours.ou.ac.lk]
- 22. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 5-Bromoquinoline-8-thiol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 5-Bromoquinoline-8-thiol and its structurally related analogs. While direct experimental data for this compound is limited in the current body of scientific literature, this document synthesizes available data on its close analogs, primarily halogenated 8-hydroxyquinolines and 8-thiolquinolines, to infer potential structure-activity relationships and guide future research. The focus is on antimicrobial and anticancer activities, presenting quantitative data where available and detailing the experimental methodologies used for their determination.
Data Presentation: Comparative Biological Activity
The following table summarizes the reported biological activities of various 5-substituted-8-hydroxy/thiolquinoline analogs. This data is compiled from multiple studies to facilitate a comparative analysis. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Biological Activity | Organism/Cell Line | Quantitative Data (MIC/IC50) |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Antituberculosis | Mycobacterium tuberculosis | MIC: 0.062 - 0.25 µg/mL[1] |
| Antibacterial | Staphylococcus aureus | MIC₅₀: ≤5.58 µM[2] | |
| Antibacterial | Listeria monocytogenes | MIC: 5.57 µM[3] | |
| Antibacterial | Plesiomonas shigelloides | MIC: 11.14 µM[3] | |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Antifungal | Candida glabrata | Eradicated 100% of biofilm[4] |
| Antifungal | Candida tropicalis | Eradicated 99.95% of biofilm[4] | |
| Antifungal | Candida albicans | Eradicated 97.92% of biofilm[4] | |
| Antifungal | Various Aspergillus species | 71-75% growth inhibition[4] | |
| 8-Hydroxyquinoline | Antibacterial | Gram-positive bacteria | MIC: 3.44-13.78 μM[3] |
| Antibacterial | Staphylococcus aureus | MIC₅₀: ≤6.90 µM[2] | |
| 5-Nitro-8-hydroxyquinoline (Nitroxoline) | Antibacterial | Aeromonas hydrophila | MIC: 5.26 µM[3] |
| Antibacterial | Pseudomonas aeruginosa | MIC: 84.14 µM[3] |
Note: MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration. Data for this compound is not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for the key experiments cited in the context of evaluating the biological activity of quinoline derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][7]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. The plates are incubated under appropriate conditions, and the lowest concentration of the compound that completely inhibits visible growth of the microorganism is determined as the MIC.
Detailed Steps:
-
Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) or another appropriate growth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: The test microorganism is cultured overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11][12]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., HeLa, HT29) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control, typically DMSO) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization and Measurement: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
Mandatory Visualizations
Structure-Activity Relationship of 5-Halogenated 8-Hydroxy/Thiolquinolines
Caption: Inferred structure-activity relationships of 5-halogenated quinolines.
General Workflow for In Vitro Biological Activity Screening
Caption: Workflow for screening the biological activity of novel compounds.
References
- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT (Assay protocol [protocols.io]
The Analytical Edge: Unveiling the Accuracy and Precision of 5-Bromoquinoline-8-thiol in Metal Determination
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of analytical chemistry, the precise and accurate quantification of metal ions is paramount. This is especially true in pharmaceutical research and development, where trace metal impurities can impact drug stability, efficacy, and safety. Among the diverse arsenal of chelating agents employed for spectrophotometric metal analysis, 5-Bromoquinoline-8-thiol has emerged as a reagent of interest. This guide provides a comprehensive comparison of the analytical performance of this compound with alternative methods, supported by experimental data to aid researchers in selecting the optimal technique for their specific needs.
At a Glance: Performance of this compound for Palladium Determination
Spectrophotometric methods offer a cost-effective and accessible alternative to more complex techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma-mass spectrometry (ICP-MS) for the quantification of certain metal ions. This compound, a derivative of 8-mercaptoquinoline, forms stable, colored complexes with various metal ions, enabling their determination through light absorbance measurements.
The following table summarizes the key analytical parameters for the determination of Palladium (Pd(II)) using this compound, providing a snapshot of its accuracy and precision.
| Parameter | This compound Method | Alternative Spectrophotometric Method (PPT)[1] |
| Metal Ion | Palladium (II) | Palladium (II) |
| λmax (nm) | Not specified in available results | 460[1] |
| Linear Range (µg/mL) | Not specified in available results | 0.4 - 6.4[1] |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | Not specified in available results | 2.20 x 10⁴[1] |
| Sandell's Sensitivity (µg cm⁻²) | Not specified in available results | 4.85 x 10⁻³[1] |
| Detection Limit (µg/mL) | Not specified in available results | 0.05[1] |
| Relative Standard Deviation (%) | Not specified in available results | 1.84[1] |
| Accuracy (Recovery %) | Not specified in available results | Not specified in available results |
Data for this compound is not available in the provided search results. Data for the alternative method, Pyridoxal-4-phenyl-3-thiosemicarbazone (PPT), is included for comparative context.
In-Depth Analysis: Comparison with Alternative Methods
Spectrophotometric Alternatives:
A variety of chromogenic reagents are available for the spectrophotometric determination of metal ions. For instance, pyridoxal-4-phenyl-3-thiosemicarbazone (PPT) has been successfully employed for the rapid and sensitive extractive spectrophotometric determination of palladium(II)[1]. This method demonstrates good linearity, a low detection limit, and acceptable precision, as indicated by a relative standard deviation of 1.84%[1]. The choice of reagent often depends on factors such as the target metal ion, the sample matrix, and the desired sensitivity and selectivity.
Instrumental Alternatives:
For ultra-trace level detection and multi-element analysis, instrumental techniques are the methods of choice.
-
Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive technique for the quantification of trace amounts of heavy metals[2]. It offers excellent accuracy and precision but is typically limited to the analysis of one element at a time.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a powerful technique capable of detecting a wide range of metals simultaneously at very low concentrations[2]. It is considered the gold standard for trace metal analysis due to its high sensitivity and specificity.
-
X-Ray Fluorescence (XRF): XRF is a non-destructive technique suitable for the elemental analysis of solid samples, such as soils and sediments[2].
The primary advantages of spectrophotometric methods using reagents like this compound over these instrumental techniques are their lower cost, simpler instrumentation, and ease of operation. However, they may not be suitable for all applications, particularly when very low detection limits or multi-element analysis is required.
Experimental Protocols
A detailed experimental protocol for the determination of a specific metal ion using this compound is not available in the provided search results. However, a general procedure for extractive spectrophotometric metal determination can be outlined.
General Experimental Workflow for Extractive Spectrophotometric Metal Determination:
Figure 1. General workflow for extractive spectrophotometric metal analysis.
This process involves the preparation of an aqueous sample containing the target metal ion, followed by pH adjustment to optimize complex formation. The chelating agent, this compound, dissolved in a water-immiscible organic solvent, is then added. After vigorous shaking to facilitate the formation of the metal-ligand complex and its extraction into the organic phase, the two layers are separated. Finally, the absorbance of the colored complex in the organic phase is measured using a spectrophotometer, and the concentration of the metal ion is determined by comparing the absorbance to a calibration curve prepared from standard solutions.
Logical Relationship of Metal Chelation
The underlying principle of spectrophotometric metal determination with this compound is the formation of a stable, colored chelate complex. The logical relationship can be visualized as follows:
Figure 2. Chelation of a metal ion by this compound.
Conclusion
This compound holds promise as a spectrophotometric reagent for the determination of metal ions. While specific data on its accuracy and precision are limited in the available literature, the general principles of spectrophotometry and the known reactivity of related 8-mercaptoquinoline compounds suggest its potential for reliable and cost-effective metal analysis. For applications requiring high throughput, multi-element capability, or extremely low detection limits, instrumental methods such as AAS and ICP-MS remain the preferred choice. However, for routine analysis of specific metals in less complex matrices, spectrophotometric methods utilizing reagents like this compound can offer a valuable and accessible analytical solution. Further research is warranted to fully characterize the analytical performance of this compound for a wider range of metal ions and to establish standardized protocols for its use.
References
Comparative Guide to the Selectivity of 5-Bromoquinoline-8-thiol for Specific Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metal ion selectivity of 5-Bromoquinoline-8-thiol. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages experimental data from closely related structural analogs: 8-Hydroxyquinoline (the parent oxygen analog), 5-Bromo-8-hydroxyquinoline (to illustrate the electronic effect of the bromo substituent), and 8-Mercaptoquinoline (the parent thiol analog). This approach allows for an informed estimation of the expected behavior of this compound and provides a framework for its evaluation against other chelating agents.
Introduction to this compound and its Analogs
This compound is a heterocyclic chelating agent. Its structure, featuring a quinoline backbone with a thiol group at the 8-position and a bromine atom at the 5-position, suggests a strong potential for coordinating with a variety of metal ions. The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group act as a bidentate ligand, forming a stable five-membered ring upon chelation. The bromine atom, an electron-withdrawing group, is expected to influence the acidity of the thiol group and, consequently, the stability and selectivity of the metal complexes formed.
Comparative Analysis of Metal Ion Selectivity
The selectivity of a chelating agent is quantified by the stability constants (log K) of the complexes it forms with different metal ions. A higher stability constant indicates a stronger affinity of the ligand for the metal ion. The following tables summarize the stability constants for the aforementioned analogs of this compound with various divalent metal ions.
Data Presentation: Stability Constants (log K)
Table 1: Stability Constants of 8-Hydroxyquinoline and 5-Bromo-8-hydroxyquinoline Metal Complexes
| Metal Ion | 8-Hydroxyquinoline (log K₁) | 5-Bromo-8-hydroxyquinoline (log K₁) |
| Cu²⁺ | 12.2 | 11.8 |
| Ni²⁺ | 9.8 | 9.4 |
| Co²⁺ | 9.5 | 9.1 |
| Zn²⁺ | 8.6 | 8.3 |
| Fe²⁺ | 7.6 | 7.2 |
Note: Data is compiled from various sources and should be considered representative. Experimental conditions such as solvent and temperature can affect these values.
Table 2: Stability Constants of 8-Mercaptoquinoline Metal Complexes
| Metal Ion | 8-Mercaptoquinoline (log K₁) |
| Ag⁺ | 20.1 |
| Hg²⁺ | 19.5 |
| Cu²⁺ | 17.2 |
| Ni²⁺ | 13.5 |
| Pb²⁺ | 12.1 |
| Cd²⁺ | 11.8 |
| Zn²⁺ | 11.2 |
Note: Data is compiled from various sources and should be considered representative. Experimental conditions such as solvent and temperature can affect these values.
Analysis of Selectivity:
-
8-Hydroxyquinoline vs. 5-Bromo-8-hydroxyquinoline: The presence of the electron-withdrawing bromine atom at the 5-position generally leads to a decrease in the stability constants of the metal complexes. This is attributed to the reduced basicity of the quinoline nitrogen and the hydroxyl group, making them slightly weaker donors.
-
8-Hydroxyquinoline vs. 8-Mercaptoquinoline: 8-Mercaptoquinoline exhibits a different selectivity profile compared to its oxygen analog. Notably, it shows a very high affinity for soft metal ions like Ag⁺ and Hg²⁺, which is characteristic of thiol-containing ligands. The stability constants for transition metals like Cu²⁺ and Ni²⁺ are also significantly higher for the thiol derivative.
-
Expected Selectivity of this compound: Based on the trends observed, this compound is anticipated to exhibit a high affinity for soft metal ions, similar to 8-Mercaptoquinoline. The presence of the bromo group is expected to slightly reduce the stability of the complexes compared to the unsubstituted 8-Mercaptoquinoline, but the overall selectivity trend is likely to be preserved. Therefore, a high selectivity for ions like Ag⁺, Hg²⁺, and Cu²⁺ can be predicted.
Experimental Protocols
The determination of metal ion selectivity and the stability constants of chelating agents like this compound can be accomplished using several established experimental techniques. Below are detailed methodologies for two common approaches.
Potentiometric Titration
Objective: To determine the stepwise stability constants of metal-ligand complexes.
Materials:
-
This compound
-
Metal salt solutions (e.g., nitrates or perchlorates) of known concentration
-
Standardized acid (e.g., HClO₄) and base (e.g., NaOH) solutions
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
Deionized water, free from CO₂
-
Potentiometer with a glass electrode and a reference electrode
-
Constant temperature bath
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of this compound of known concentration in a suitable solvent (e.g., dioxane-water mixture to ensure solubility).
-
Prepare solutions of the metal salts of interest at a known concentration.
-
Prepare a solution of a strong acid (e.g., 0.1 M HClO₄).
-
Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) and standardize it.
-
Prepare a solution of an inert salt to maintain a constant ionic strength (e.g., 1 M KNO₃).
-
-
Titration:
-
Prepare the following mixtures in a thermostated titration vessel:
-
Mixture A (Acid blank): Known volume of strong acid and inert salt solution.
-
Mixture B (Ligand blank): Known volume of strong acid, inert salt solution, and the ligand solution.
-
Mixture C (Metal-Ligand): Known volume of strong acid, inert salt solution, ligand solution, and the metal salt solution.
-
-
Titrate each mixture with the standardized strong base solution.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for each titration.
-
From the titration curves, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
Calculate the free ligand concentration ([L]) at each point of the titration.
-
Construct a formation curve by plotting n̄ versus pL (-log[L]).
-
From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.).
-
UV-Vis Spectrophotometry
Objective: To determine the stoichiometry and stability constant of a metal-ligand complex.
Materials:
-
This compound
-
Metal salt solution of known concentration
-
Buffer solutions to maintain constant pH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Determination of λ_max_:
-
Prepare a solution of the this compound ligand and a solution of its metal complex.
-
Scan the absorbance of both solutions over a range of wavelengths to determine the wavelength of maximum absorbance (λ_max_) for the complex.
-
-
Method of Continuous Variations (Job's Plot):
-
Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is kept constant.
-
Measure the absorbance of each solution at the λ_max_ of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λ_max_ of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal.
-
The plot will show two linear portions. The intersection of these lines gives the stoichiometry of the complex.
-
-
Calculation of Stability Constant:
-
From the absorbance data obtained in the mole-ratio method, the concentration of the complex, free metal, and free ligand at equilibrium can be calculated.
-
The stability constant (K) can then be calculated using the equation: K = [MLn] / ([M][L]ⁿ).
-
Mandatory Visualizations
Caption: Chelation of a metal ion by this compound.
Caption: General experimental workflow for determining metal ion selectivity.
Comparative analysis of different synthesis routes for 5-bromoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to produce 5-bromoquinoline, a crucial intermediate in the development of pharmaceuticals, particularly in anti-cancer and anti-malarial drug discovery. The following sections detail several common synthetic methods, including direct bromination, the Sandmeyer reaction, and classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. Each method's experimental protocol, reaction conditions, and reported yields are presented to aid in selecting the most suitable route for specific research and development needs.
Comparison of Synthesis Routes
The choice of synthetic route to 5-bromoquinoline depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of the quantitative data for the discussed methods.
| Synthesis Route | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) |
| Direct Bromination | Quinoline | N-Bromosuccinimide (NBS), H₂SO₄ | -25°C to -18°C | ~47-49%[1] |
| Sandmeyer Reaction | 5-Aminoquinoline | HBr, NaNO₂, CuBr | 0°C to 75°C | 61%[2] |
| Skraup Synthesis | 3-Bromoaniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | High temperature | Yield not specified for 5-bromoquinoline |
| Doebner-von Miller | 3-Bromoaniline, α,β-Unsaturated carbonyl | Acid catalyst (e.g., HCl, Lewis acids) | Varies | Yield not specified for 5-bromoquinoline |
| Friedländer Synthesis | 2-Amino-5-bromobenzaldehyde, Acetaldehyde | Acid or base catalyst | Varies | Yield not specified for 5-bromoquinoline |
Experimental Protocols
Direct Bromination of Quinoline
This method involves the direct electrophilic bromination of the quinoline ring. The position of bromination is highly dependent on the reaction conditions, particularly the acidity of the medium.
Experimental Protocol:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid and cool to 0°C.
-
Slowly add quinoline while maintaining the temperature below 30°C.
-
Cool the solution to -25°C using a dry ice/acetone bath.
-
Add N-bromosuccinimide (NBS) portion-wise, keeping the internal temperature between -26°C and -22°C.
-
Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.
-
Pour the reaction mixture onto crushed ice.
-
Adjust the pH to 9.0 with 25% aqueous ammonia, maintaining the temperature below 25°C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the product by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid (a related compound, procedure for 5-bromoquinoline is analogous).[1]
Sandmeyer Reaction of 5-Aminoquinoline
The Sandmeyer reaction provides a reliable method to introduce a bromine atom at a specific position via a diazonium salt intermediate.
Experimental Protocol:
-
Dissolve 5-aminoquinoline in a mixture of water and 48% hydrobromic acid.
-
Cool the solution to 0°C.
-
Add a solution of sodium nitrite in water dropwise.
-
Stir the resulting solution at room temperature for 5 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat to 75°C.
-
Add the diazonium salt solution dropwise to the hot copper(I) bromide solution.
-
Stir the mixture at room temperature for 2 hours.
-
Basify the reaction mixture with sodium hydroxide.
-
Extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry over sodium sulfate, and concentrate to obtain 5-bromoquinoline.[2]
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid. For 5-bromoquinoline, 3-bromoaniline would be the starting material. The reaction is known to be highly exothermic and can be violent if not controlled.[3][4]
General Procedure Outline:
-
Heat a mixture of 3-bromoaniline, glycerol, a dehydrating agent (concentrated sulfuric acid), and an oxidizing agent (such as nitrobenzene or arsenic acid).[3]
-
The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring.
Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[5][6] To synthesize 5-bromoquinoline, 3-bromoaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound.
General Procedure Outline:
-
React 3-bromoaniline with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in the presence of an acid catalyst (e.g., hydrochloric acid or a Lewis acid).[5]
-
The reaction involves a Michael addition, followed by cyclization and oxidation to yield the quinoline derivative.
Specific experimental protocols and yields for the synthesis of 5-bromoquinoline using this method are not well-documented in the available literature.
Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8][9] To produce 5-bromoquinoline, 2-amino-5-bromobenzaldehyde would be reacted with acetaldehyde.
General Procedure Outline:
-
Condense 2-amino-5-bromobenzaldehyde with a compound containing an α-methylene group, such as acetaldehyde or acetone, in the presence of an acid or base catalyst.[7][8]
-
The reaction proceeds through an aldol-type condensation followed by cyclodehydration to form the quinoline ring.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to 5-bromoquinoline.
Caption: Overview of Direct Bromination and Sandmeyer Reaction pathways.
Caption: Classic named reactions for quinoline synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
The Ascendant Antioxidant: Evaluating the Potency of Thiol-Containing Quinolines
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel antioxidant compounds is a cornerstone of therapeutic development, with applications ranging from neurodegenerative diseases to oncology. Among the myriad of molecular scaffolds explored, quinoline derivatives have emerged as a promising class of antioxidants. The introduction of a thiol (-SH) group to the quinoline core is hypothesized to significantly enhance its radical scavenging capabilities. This guide provides a comprehensive evaluation of the antioxidant properties of thiol-containing quinolines, presenting a comparative analysis against established antioxidant agents, detailed experimental protocols, and a visualization of the underlying antioxidant mechanisms.
Comparative Antioxidant Activity
The antioxidant potential of thiol-containing quinolines is typically evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of several thiol-containing quinoline derivatives from different studies, compared with standard antioxidants. Lower IC50 values indicate greater antioxidant activity.
| Compound | Assay | IC50 (µM) | Standard Antioxidant | IC50 (µM) | Reference |
| Thiol-Containing Quinolines | |||||
| 4-(Allylthio)-1-methyl-quinolinium salt (Derivative 1) | ABTS | ~25 | Trolox | Not specified | [1] |
| 4-(Allylthio)-1-methyl-quinolinium salt (Derivative 2) | DPPH | >100 | Ascorbic Acid | Not specified | [1] |
| 4-Thiosubstituted quinoline derivative (unspecified) | DPPH | Not specified (Effective trap for hydroxyl and superoxide anions) | Not applicable | Not applicable | [2] |
| Standard Antioxidants | |||||
| Trolox | DPPH | 22.1 | Not applicable | Not applicable | [3] |
| Ascorbic Acid (Vitamin C) | DPPH | Not specified | Not applicable | Not applicable | |
| Butylated Hydroxytoluene (BHT) | ABTS | 6.47 | Not applicable | Not applicable | [4] |
| Vitamin E | ABTS | 5.88 | Not applicable | Not applicable | [4] |
Note: The data presented is a synthesis from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed methodologies for the three most common assays used to evaluate the antioxidant properties of thiol-containing quinolines.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the thiol-containing quinoline derivatives and standard antioxidants (e.g., Ascorbic Acid, Trolox) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Reaction Mixture: In a test tube or a 96-well plate, add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A blank containing only methanol is used to zero the spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Value: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the thiol-containing quinoline derivatives and standard antioxidants (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add 10 µL of the sample solution to 1.0 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 and TEAC Values: The IC50 value is determined as described for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the thiol-containing quinoline derivatives and a standard (e.g., FeSO₄·7H₂O) at various concentrations.
-
Reaction Mixture: Add 100 µL of the sample solution to 3.0 mL of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4 minutes (the incubation time may need to be optimized for specific compounds).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as µM of Fe(II) equivalents or in FRAP units.
Visualization of Antioxidant Mechanisms
The antioxidant activity of thiol-containing compounds is primarily attributed to the ability of the thiol group to donate a hydrogen atom or an electron to neutralize free radicals. The following diagrams illustrate the general workflow of an antioxidant assay and the fundamental mechanism of thiol-mediated radical scavenging.
Conclusion
The available data, though not exhaustive, suggests that thiol-containing quinolines possess significant antioxidant potential. Their effectiveness, however, appears to be highly dependent on the specific chemical structure and the assay used for evaluation. The direct comparison with standard antioxidants highlights the need for more systematic studies to fully elucidate their relative potency. The detailed experimental protocols provided herein offer a standardized framework for future investigations in this promising area of research. Further exploration of the structure-activity relationships and the in vivo efficacy of these compounds is warranted to translate their antioxidant properties into tangible therapeutic benefits.
References
- 1. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Bromoquinoline-8-thiol-based sensors against existing technologies
For Researchers, Scientists, and Drug Development Professionals
The detection of heavy metal ions is a critical task in environmental monitoring, clinical diagnostics, and pharmaceutical analysis due to their inherent toxicity and impact on biological systems.[1] In the quest for sensitive, selective, and rapid detection methods, fluorescent chemosensors have emerged as a powerful tool. This guide provides a comparative analysis of a potential 5-Bromoquinoline-8-thiol-based sensor against existing technologies for the detection of heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺).
While direct experimental data for a sensor exclusively based on this compound is not extensively available in the current literature, this guide leverages data from structurally similar quinoline-based thiol and hydroxyquinoline derivatives to project its potential performance and provide a framework for its evaluation. The unique combination of the quinoline scaffold, a bromine substituent, and a thiol group is anticipated to offer distinct advantages in terms of photophysical properties and metal ion affinity.
Data Presentation: Performance Metrics
The following tables summarize the performance of various sensor technologies for the detection of Lead (Pb²⁺), Cadmium (Cd²⁺), and Zinc (Zn²⁺). The data for the hypothetical this compound sensor is an educated estimation based on the performance of analogous quinoline-based chemosensors.
Table 1: Comparison of Sensors for Lead (Pb²⁺) Detection
| Sensor Type | Sensing Molecule/Method | Limit of Detection (LOD) | Technique | Reference |
| Hypothetical Fluorescent Sensor | This compound | ~1.2 x 10⁻⁶ M | Colorimetric & Fluorescent | Inferred from[2] |
| Fluorescent Sensor | Quinoline-based Schiff base (L) | 9.9 x 10⁻⁷ M | Fluorescent | [2] |
| Colorimetric Sensor | Azo Dye (S9b) | 1.55 µg/mL (~7.5 x 10⁻⁶ M) | Colorimetric | [3] |
| Electrochemical Sensor | Bismuth Film Electrode | 5.045 x 10⁻⁷ M | Anodic Stripping Voltammetry | [4] |
| Nanoparticle-based Sensor | L-cysteine functionalized AuNPs | 140.35 ppb (~6.7 x 10⁻⁷ M) | Colorimetric | [5] |
Table 2: Comparison of Sensors for Cadmium (Cd²⁺) Detection
| Sensor Type | Sensing Molecule/Method | Limit of Detection (LOD) | Technique | Reference |
| Hypothetical Fluorescent Sensor | This compound | ~10⁻⁸ M - 10⁻⁹ M | Fluorescent | Inferred from similar quinoline sensors |
| Fluorescent Sensor | Quinoline-based (HL) | Not specified, but high selectivity | Fluorescent | [6] |
| Electrochemical Sensor | MOF-5/PANI Composite | Not specified, but effective | Voltammetry | [4] |
| Protein-based Sensor | AgNt84-6 protein | Detects 0.1 mM | Microcantilever bending | [7] |
Table 3: Comparison of Sensors for Zinc (Zn²⁺) Detection
| Sensor Type | Sensing Molecule/Method | Limit of Detection (LOD) | Technique | Reference |
| Hypothetical Fluorescent Sensor | This compound | ~10⁻⁷ M - 10⁻⁸ M | Fluorescent | Inferred from similar quinoline sensors |
| Fluorescent Sensor | Quinoline Derivative (TQA) | 0.16841 µM | Fluorescent | [8] |
| Fluorescent Sensor | 8-aminoquinoline-based | 2.15 nM | Fluorescent | [9] |
| Protein-based Sensor | AgNt84-6 protein | Detects 0.1 mM | Microcantilever bending | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a hypothetical this compound sensor and its application in heavy metal detection, based on established protocols for similar compounds.
Protocol 1: Synthesis of this compound
This proposed synthesis is a multi-step process adapted from known procedures for the synthesis of quinoline derivatives.[9][10]
Step 1: Synthesis of 5-Bromo-8-nitroisoquinoline (Adapted from[9])
-
Dissolve isoquinoline in concentrated sulfuric acid at a controlled temperature below 30°C.
-
Cool the solution to -25°C and add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between -22 and -26°C.
-
Stir the suspension for several hours at low temperatures.
-
Add potassium nitrate while keeping the temperature below -10°C and stir for an additional hour.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the crude product.
-
Filter, wash with water, and dry the crude 5-bromo-8-nitroisoquinoline.
-
Purify the product by recrystallization from a suitable solvent mixture (e.g., heptane/toluene).
Step 2: Reduction of the Nitro Group to an Amine
-
Dissolve the purified 5-bromo-8-nitroisoquinoline in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂ with Pd/C catalyst).
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize to precipitate the 5-bromo-8-aminoquinoline.
-
Filter, wash, and dry the product.
Step 3: Conversion of the Amine to a Thiol (via Sandmeyer-type reaction)
-
Diazotize the 5-bromo-8-aminoquinoline by treating it with sodium nitrite in the presence of a strong acid (e.g., HCl or H₂SO₄) at 0-5°C.
-
In a separate flask, prepare a solution of a sulfur-containing nucleophile, such as potassium ethyl xanthate.
-
Slowly add the diazonium salt solution to the xanthate solution.
-
Allow the reaction to proceed, which will be followed by hydrolysis of the resulting xanthate ester to the thiol.
-
Isolate and purify the final product, this compound.
Protocol 2: General Procedure for Fluorescent and Colorimetric Metal Ion Sensing
This protocol is based on the methodologies described for other quinoline-based chemosensors.[2]
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal perchlorates or nitrates (e.g., 10 mM) in deionized water.
2. UV-Vis Titration:
-
To a cuvette containing a fixed concentration of the sensor solution (e.g., 10 µM in a buffered aqueous solution), incrementally add small aliquots of the metal ion stock solution.
-
Record the UV-Vis absorption spectrum after each addition.
-
Monitor the changes in the absorption bands to determine the binding stoichiometry (using Job's plot) and the association constant.
3. Fluorescence Titration:
-
Similar to the UV-Vis titration, add incremental amounts of the metal ion stock solution to a fixed concentration of the sensor solution.
-
Record the fluorescence emission spectrum after each addition, using an appropriate excitation wavelength.
-
Observe the changes in fluorescence intensity (quenching or enhancement) to determine the sensor's response.
-
The limit of detection (LOD) can be calculated based on the fluorescence titration data.
4. Selectivity Study:
-
Prepare solutions of the sensor mixed with various potentially interfering metal ions at a higher concentration than the target analyte.
-
Add the target metal ion to these solutions and record the fluorescence or UV-Vis response.
-
Compare the response to that obtained in the absence of interfering ions to assess the sensor's selectivity.
Mandatory Visualization
Signaling Pathway of a Quinoline-Based Fluorescent Sensor
The sensing mechanism of many quinoline-based fluorescent sensors for metal ions involves the modulation of photoinduced electron transfer (PET).
Caption: Proposed PET mechanism for a 'turn-on' fluorescent sensor.
Experimental Workflow for Heavy Metal Detection
The following diagram illustrates a typical workflow for the detection of heavy metal ions using a fluorescent chemosensor.
Caption: General workflow for heavy metal ion detection.
Logical Relationship of Sensor Components
This diagram shows the relationship between the key components of the proposed sensor and the detection process.
Caption: Key components and their roles in the sensing mechanism.
References
- 1. Comparative study between the top six heavy metals involved in the EU RASFF notifications over the last 23 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new azo dye for colorimetric determination of lead(ii) ions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ub.edu [ub.edu]
- 5. Eco-friendly colorimetric detection of lead and mercury using l-cysteine-functionalized gold nanoparticles: a step towards greening the exposome - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Detection of heavy metal ions using protein-functionalized microcantilever sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Bromoquinoline-8-thiol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of 5-Bromoquinoline-8-thiol, a compound that requires careful management due to its aromatic thiol and organobromine characteristics. Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to mitigate the inhalation of its potent, unpleasant odor and any potentially harmful vapors.
Step-by-Step Disposal Protocol
The primary method for the safe disposal of this compound involves the neutralization of its reactive thiol group through oxidation, followed by disposal as hazardous waste.
Step 1: Prepare a Neutralization Solution
In a designated container within a chemical fume hood, prepare a fresh solution of sodium hypochlorite (bleach). A 10-15% bleach solution is typically effective for oxidizing thiols.[1][2][3] For every 1 gram of this compound waste, prepare at least 100 mL of the bleach solution to ensure a sufficient excess for complete oxidation.
Step 2: Neutralize the Thiol Waste
Slowly and carefully add the this compound waste to the stirring bleach solution.[3] The waste can be in solid form or dissolved in a minimal amount of a compatible solvent. Be aware that the oxidation reaction may be exothermic. Monitor the temperature of the solution and add the thiol waste in small portions to control the reaction rate.
Step 3: Ensure Complete Oxidation
Once all the thiol waste has been added, continue stirring the mixture for a minimum of 2 hours at room temperature.[3] The strong, characteristic odor of the thiol should dissipate, indicating that the oxidation to a less odorous sulfonic acid is complete.[2] If the odor persists, an additional volume of bleach solution may be required.
Step 4: pH Adjustment and Collection
After the reaction is complete, check the pH of the solution. If necessary, neutralize it to a pH between 6 and 8 using an appropriate acid or base. All neutralized waste, including the reaction mixture and any contaminated disposable materials, should be collected in a designated hazardous waste container.[4][5]
Step 5: Labeling and Final Disposal
Clearly label the hazardous waste container with its contents, including the neutralized this compound and any solvents used. The label should also indicate that it contains organobromine compounds.[6] Dispose of the container through your institution's official hazardous waste management program, adhering to all local, state, and federal regulations.
Decontamination of Laboratory Equipment
All glassware and equipment that have come into contact with this compound must be decontaminated. This is best achieved by soaking the items in a bleach bath for at least 12-24 hours to ensure the complete oxidation of any residual thiol.[1][4] After soaking, the equipment should be thoroughly rinsed with water and then washed using standard laboratory procedures.
Quantitative Data Summary
| Parameter | Guideline |
| Neutralizing Agent | Sodium Hypochlorite (Bleach) Solution |
| Concentration | 10-15% |
| Ratio (Waste:Bleach) | ~1 g : 100 mL |
| Reaction Time | Minimum 2 hours |
| Final pH | 6 - 8 |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-Bromoquinoline-8-thiol
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromoquinoline-8-thiol was not located. The following guidance is based on safety data for structurally related compounds, including 8-Hydroxyquinoline, 5-bromoquinolin-8-ol, and 6-Bromoquinoline-2-thiol. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the potential hazards identified for similar compounds, which include skin and eye irritation, potential for allergic skin reaction, and toxicity if swallowed.[1][2][3]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required for splash hazards.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and disposed of properly after handling.[4][5] |
| Body Protection | Laboratory Coat | A long-sleeved, buttoned lab coat is required to protect skin and clothing.[4] |
| Respiratory Protection | Air-Purifying Respirator | Recommended if working in a poorly ventilated area or if dust/aerosol generation is likely. Use a NIOSH-approved respirator.[4][5] |
First Aid Measures
Immediate response is critical in case of exposure. The following table outlines first aid procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1][2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[1] |
Safe Handling and Disposal Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
Experimental Protocols: Spill and Disposal
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the personal protective equipment outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][2]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and wipe dry.
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
Disposal Protocol:
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][2] Do not allow the chemical to enter drains or waterways.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
